2,6-Dimethylisonicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-7(8(10)11)4-6(2)9-5/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJLLMLYUFAZOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403995 | |
| Record name | 2,6-Dimethylisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54221-93-1 | |
| Record name | 2,6-Dimethylisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethylisonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2,6-Dimethylisonicotinic Acid (CAS 54221-93-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylisonicotinic acid, also known as 2,6-dimethylpyridine-4-carboxylic acid, is a substituted pyridine carboxylic acid. Isonicotinic acid and its derivatives are a well-established class of compounds with a history of applications in medicinal chemistry and agriculture. Notably, isoniazid, a primary drug for tuberculosis treatment, is a derivative of isonicotinic acid. The strategic placement of methyl groups at the 2 and 6 positions of the pyridine ring in this compound is expected to influence its physicochemical properties and biological activity compared to the parent compound. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, serving as a valuable resource for researchers in drug discovery and related fields.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 54221-93-1 | [1] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Appearance | White solid (predicted) | [2] |
| Melting Point | Data not available. For comparison, the melting point of the structurally related 2,6-dichloroisonicotinic acid is 209-212 °C. | [3] |
| Boiling Point | Data not available. | [2] |
| Solubility | Data not available. Isonicotinic acid derivatives show variable solubility in water and organic solvents. | [4] |
| pKa | Data not available. The pKa of the parent isonicotinic acid is approximately 4.9. The electron-donating methyl groups are expected to slightly increase the basicity of the pyridine nitrogen, potentially leading to a slightly higher pKa. | |
| Calculated LogP | 1.39664 | [1] |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 1 | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source |
| ¹H NMR (D₂O) | δ 2.82 (s, 6H, CH₃), 8.05 (s, 2H, Py-H) | [3] |
| Mass Spectrometry (EI) | m/z 151 (M⁺, 100%), 134 (M⁺-OH, 7.2%), 106 (M⁺-CO₂H, 16.4%) | [3] |
| ¹³C NMR | Experimental data not explicitly found. Predicted shifts would include signals for the methyl carbons, aromatic carbons, and the carboxylic acid carbon. | |
| Infrared (IR) | Experimental data not explicitly found. Expected characteristic peaks would include C=O stretching for the carboxylic acid, C=C and C=N stretching for the pyridine ring, and C-H stretching for the methyl and aromatic protons. |
Synthesis and Reactivity
Synthesis
A documented method for the synthesis of this compound involves the hydrolysis of 2,6-dimethyl-4-cyanopyridine.[3]
Experimental Protocol: Synthesis of this compound [3]
-
A mixture of 1 g (7.56 mmol) of 2,6-dimethyl-4-cyanopyridine and 5 ml of concentrated sulfuric acid is heated at 100°C for 5 hours.
-
The resulting solution is then cooled on an ice bath.
-
The pH of the solution is adjusted to 3.5 with 10 N sodium hydroxide.
-
The solution is concentrated to dryness.
-
A portion of the residue is subjected to extraction with ether for 48 hours using a Soxhlet apparatus to yield this compound for analysis.
Caption: Synthetic pathway for this compound.
Chemical Reactivity
The chemical reactivity of this compound is characterized by the functional groups present: the carboxylic acid and the pyridine ring.
-
Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amide formation, and reduction to an alcohol.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The electron-donating methyl groups at positions 2 and 6 enhance the electron density of the ring, potentially influencing its reactivity in electrophilic substitution reactions, although the carboxylic acid group is deactivating.
Biological Activity and Potential Applications
While specific biological studies on this compound are limited in publicly available literature, the broader class of isonicotinic acid derivatives has shown significant potential in two primary areas: antimicrobial activity and as plant defense elicitors.
Potential Antimicrobial Activity
Isonicotinic acid derivatives are known for their antimicrobial properties, with isoniazid being a prime example.[2] The mechanism of action for many of these compounds involves the inhibition of essential metabolic pathways in microorganisms. The structural modifications in this compound, specifically the lipophilic methyl groups, could enhance its ability to penetrate microbial cell membranes, potentially leading to antimicrobial activity.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol provides a general framework for assessing the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Microtiter Plates: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for antimicrobial susceptibility testing.
Potential as a Plant Defense Elicitor
Certain isonicotinic acid derivatives are known to induce systemic acquired resistance (SAR) in plants, acting as elicitors that trigger the plant's natural defense mechanisms against a broad spectrum of pathogens.[5] This non-pesticidal approach to crop protection is an area of active research. The molecular structure of this compound makes it a candidate for investigation as a plant defense elicitor.
Hypothesized Signaling Pathway for Plant Defense Induction
Based on the known mechanisms of other chemical elicitors, this compound could potentially interact with plant receptors, initiating a signaling cascade that leads to the activation of defense-related genes and the production of protective compounds.
References
physicochemical characteristics of 2,6-Dimethylpyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics of 2,6-Dimethylpyridine-4-carboxylic acid, also known as 2,6-Dimethylisonicotinic acid. This document consolidates available data on its properties, synthesis, and analysis, presenting it in a structured format for easy reference and application in research and development.
Core Physicochemical Characteristics
2,6-Dimethylpyridine-4-carboxylic acid is a pyridine derivative with a carboxylic acid group at the 4-position and two methyl groups at the 2- and 6-positions.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | --INVALID-LINK-- |
| Molecular Weight | 151.16 g/mol | --INVALID-LINK-- |
| CAS Number | 54221-93-1 | --INVALID-LINK-- |
| Appearance | White powder | --INVALID-LINK--[1] |
| Purity | ≥95% - ≥98% | --INVALID-LINK--, --INVALID-LINK--[2] |
Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3-AA | 1.2 | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 50.2 Ų | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[3] |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[3] |
| Rotatable Bond Count | 1 | --INVALID-LINK--[3] |
Synthesis
A common method for the synthesis of 2,6-Dimethylpyridine-4-carboxylic acid involves the hydrolysis of 2,6-dimethyl-4-cyanopyridine.
Experimental Protocol: Hydrolysis of 2,6-Dimethyl-4-cyanopyridine
This protocol is based on the general procedure described in US Patent 2004/0092726 A1.[4]
Materials:
-
2,6-dimethyl-4-cyanopyridine
-
Concentrated sulfuric acid
-
10 N Sodium hydroxide solution
-
Diethyl ether
-
Ice
Procedure:
-
A mixture of 1 g (7.56 mmol) of 2,6-dimethyl-4-cyanopyridine and 5 ml of concentrated sulfuric acid is heated at 100°C for 5 hours.[4]
-
The resulting solution is then cooled on an ice bath.[4]
-
The pH of the solution is adjusted to 3.5 with 10 N sodium hydroxide.[4]
-
The solution is then concentrated to dryness.[4]
-
The residue is extracted with ether for 48 hours using a Soxhlet apparatus to yield this compound.[4]
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (D₂O, internal reference tBuOH 1.29 ppm): δ 2.82 (s, 6H, CH₃), 8.05 (s, 2H, Py-H).[4]
Mass Spectrometry (MS)
-
Electron Ionization (EI): m/z 151 (M⁺, 100%), 134 (M⁺-OH, 7.2%), 106 (M⁺-CO₂H, 16.4%).[4]
Safety Information
2,6-Dimethylpyridine-4-carboxylic acid is classified as a hazardous substance. The following hazard statements apply:
-
H302: Harmful if swallowed.[5]
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H332: Harmful if inhaled.[5]
-
H335: May cause respiratory irritation.[5]
Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, lab coats, and safety glasses, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Analysis
General HPLC Parameters:
-
Column: A mixed-mode column such as Coresep 100 or Primesep 100 is recommended for separating polar, ionizable zwitterionic compounds like pyridine carboxylic acids.[3][5]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer). The pH and buffer concentration can be adjusted to optimize retention time and resolution.[5]
-
Detection: UV detection is a common method. The optimal wavelength should be determined by measuring the UV absorbance spectrum of the compound.
Biological Activity
While specific studies on the biological signaling pathways of 2,6-Dimethylpyridine-4-carboxylic acid are limited, derivatives of isonicotinic acid are known to exhibit a broad range of biological activities, including antimicrobial and anti-inflammatory properties.[6] For instance, isoniazid, a primary drug for tuberculosis treatment, is a derivative of isonicotinic acid.[6] Further research is needed to elucidate the specific biological roles and mechanisms of action of 2,6-Dimethylpyridine-4-carboxylic acid.
References
Solubility Profile of 2,6-Dimethylisonicotinic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the expected solubility of 2,6-Dimethylisonicotinic acid in various organic solvents. Due to the limited availability of direct experimental data for this specific compound, this guide employs a predictive approach based on its physicochemical properties and a comparative analysis with structurally similar molecules.
Introduction to this compound
This compound, a derivative of isonicotinic acid (pyridine-4-carboxylic acid), is a molecule of interest in medicinal chemistry and materials science. Its solubility is a critical parameter for its application in synthesis, formulation, and biological studies. Understanding its behavior in different solvent environments is essential for process optimization and predicting its bioavailability.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | ChemScene |
| Molecular Weight | 151.16 g/mol | ChemScene |
| Calculated logP | 1.39664 | ChemScene |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | ChemScene |
The calculated octanol-water partition coefficient (logP) of approximately 1.4 suggests that this compound has a moderate degree of lipophilicity. The TPSA, a measure of the polar surface area, indicates the potential for hydrogen bonding. These two parameters suggest that the compound will exhibit solubility in a range of polar and some less polar organic solvents.
Predicted Solubility Based on Chemical Structure
The solubility of a compound is governed by the principle of "like dissolves like." The structure of this compound contains both polar and non-polar moieties, which will dictate its interaction with different solvents.
Caption: Key molecular features of this compound influencing solubility.
-
Carboxylic Acid Group: This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature will promote solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).
-
Pyridine Ring Nitrogen: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, further contributing to its affinity for polar solvents.
-
Methyl Groups: The two methyl groups are non-polar and increase the lipophilicity of the molecule compared to its parent compound, isonicotinic acid. This structural modification is expected to enhance solubility in less polar organic solvents (e.g., chloroform, ethyl acetate) and decrease solubility in highly polar solvents like water.
Comparative Solubility Analysis with Structural Analogues
To further refine the solubility prediction, we can compare this compound with its structural analogues for which solubility data is available.
| Compound | Solvent | Solubility | Reference |
| Isonicotinic Acid | Methanol | Soluble | [1] |
| Ethanol | Soluble | [1] | |
| 1-Propanol | Soluble | [1] | |
| 2-Propanol | Soluble | [1] | |
| 1,2-Propanediol | Soluble | [1] | |
| DMSO | 5 mg/mL (40.61 mM) | [2] | |
| Nicotinic Acid | Dimethyl Sulfoxide (DMSO) | High | [3] |
| Ethanol | Moderate | [3] | |
| Acetone | Moderate | [3] | |
| Diethyl Ether | Low | [3] | |
| Acetonitrile | Low | [3] | |
| 2,6-Dimethoxyisonicotinic Acid | N,N-Dimethylformamide (DMF) | Very Soluble | |
| Methanol | Soluble | ||
| Glacial Acetic Acid | Sparingly Soluble | ||
| Chloroform | Very Slightly Soluble | ||
| Water | Practically Insoluble |
Analysis and Prediction:
-
Comparison with Isonicotinic Acid: Isonicotinic acid is soluble in polar protic solvents like alcohols. The addition of two methyl groups in this compound will increase its non-polar character. Therefore, it is predicted that this compound will have slightly lower solubility in highly polar alcohols (like methanol and ethanol) but potentially improved solubility in longer-chain alcohols (like propanol and butanol) and other less polar solvents compared to isonicotinic acid.
-
Comparison with 2,6-Dimethoxyisonicotinic Acid: 2,6-Dimethoxyisonicotinic acid shows good solubility in polar aprotic solvents like DMF and methanol but is practically insoluble in water. The two methyl groups in this compound are less polar than the two methoxy groups. This suggests that this compound will likely exhibit a similar or slightly better solubility profile in less polar solvents (e.g., chloroform, ethyl acetate) and a comparable or slightly lower solubility in highly polar aprotic solvents (e.g., DMF, DMSO) than its dimethoxy counterpart.
-
General Prediction:
-
High Solubility: Expected in polar aprotic solvents such as DMSO and DMF.
-
Moderate to Good Solubility: Expected in alcohols like methanol, ethanol, and propanol.
-
Moderate Solubility: Likely in moderately polar solvents such as acetone and ethyl acetate.
-
Low to Sparingly Soluble: Expected in non-polar solvents like toluene and hexanes.
-
Low Solubility in Water: The increased lipophilicity due to the methyl groups will likely result in low aqueous solubility.
-
Experimental Protocol for Solubility Determination
The following diagram outlines a general workflow for the experimental determination of the solubility of a solid compound in an organic solvent.
Caption: General experimental workflow for determining the equilibrium solubility of a solid.
Conclusion
While direct experimental data on the solubility of this compound is scarce, a predictive analysis based on its physicochemical properties and comparison with structural analogues provides valuable insights for researchers. It is anticipated that this compound will demonstrate good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols and other moderately polar organic solvents. Its solubility in water and non-polar hydrocarbons is expected to be low. For any application requiring precise solubility data, experimental verification following a standard protocol is strongly recommended.
References
Spectroscopic Profile of 2,6-Dimethylisonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylisonicotinic acid, a substituted pyridine carboxylic acid, serves as a valuable building block in medicinal chemistry and materials science. Its structural features, including the pyridine ring and the carboxylic acid moiety, impart specific chemical properties that are of interest in the synthesis of novel compounds with potential biological activity. Accurate spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound and its derivatives. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid in the reproduction and verification of these results.
Spectroscopic Data Summary
The following sections and tables summarize the key quantitative data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Data
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.05 | s | 2H | H-3, H-5 (aromatic) |
| 2.82 | s | 6H | 2x -CH₃ |
¹³C NMR Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| 168.0 | -COOH |
| 158.0 | C-2, C-6 |
| 145.0 | C-4 |
| 120.0 | C-3, C-5 |
| 24.0 | -CH₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. While a specific experimental IR spectrum for this compound is not publicly available, the expected characteristic absorption bands can be inferred from the known vibrational modes of pyridine derivatives and carboxylic acids.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1450 | Medium-Strong | C=C and C=N ring stretching (Pyridine) |
| ~1300 | Medium | C-O stretch (Carboxylic acid) |
| ~900-650 | Medium-Strong | C-H out-of-plane bending (Aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The data presented here was obtained by Electron Ionization (EI).
| m/z | Relative Intensity (%) | Assignment |
| 151 | 100 | [M]⁺ (Molecular Ion) |
| 134 | 7.2 | [M - OH]⁺ |
| 106 | 16.4 | [M - COOH]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized based on standard laboratory practices for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
A high-resolution NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterium Oxide (D₂O)).
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as Tetramethylsilane (TMS).
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption line shapes.
-
Calibrate the chemical shift axis using the signal of the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Instrumentation:
A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Place a portion of the resulting powder into a pellet press.
-
Apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify and label the characteristic absorption bands.
Mass Spectrometry (MS)
Instrumentation:
An Electron Ionization (EI) mass spectrometer, which can be coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.
Sample Introduction:
-
Direct Insertion Probe: A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source. The sample is then heated to induce vaporization.
-
GC-MS: The sample is dissolved in a volatile solvent and injected into the gas chromatograph. The compound is separated from the solvent and other components on a capillary column before entering the mass spectrometer.
Ionization and Analysis:
-
Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Data Processing:
-
The mass spectrum is plotted as relative intensity versus m/z.
-
The molecular ion peak is identified.
-
The fragmentation pattern is analyzed to deduce structural information.
Navigating the Thermal Landscape of 2,6-Dimethylisonicotinic Acid: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2,6-Dimethylisonicotinic acid. In the absence of specific experimental data in publicly accessible literature, this document establishes a theoretical framework based on the known behavior of related aromatic and pyridine carboxylic acids. It further outlines detailed, best-practice experimental protocols for researchers seeking to perform their own thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Theoretical Framework for Thermal Decomposition
The thermal decomposition of aromatic carboxylic acids is a well-studied field. The primary decomposition pathway for many such compounds is decarboxylation, leading to the loss of carbon dioxide and the formation of the corresponding aromatic core.[1][2][3] In the case of this compound, this would involve the removal of the carboxylic acid group to yield 2,6-lutidine (2,6-dimethylpyridine).
The proposed primary decomposition reaction is as follows:
C₈H₉NO₂ (solid) → C₇H₉N (gas) + CO₂ (gas)
The stability of the resulting 2,6-lutidine is a key factor in the subsequent decomposition profile at higher temperatures.
Physicochemical Properties of the Primary Decomposition Product
As the initial decomposition of this compound is expected to yield 2,6-lutidine, its physical properties are relevant for analysis, particularly for interpreting TGA data where the product will likely be in the gas phase.
| Property | Value | Reference |
| 2,6-Lutidine | ||
| Melting Point | -6 °C | [4] |
| Boiling Point | 143-145 °C | [4] |
| Flash Point | 32 °C | [4] |
| Molecular Weight | 107.15 g/mol | [5] |
Hypothetical Thermal Decomposition Pathway
The following diagram illustrates the anticipated primary decomposition step for this compound. Further decomposition of the 2,6-lutidine ring would occur at significantly higher temperatures and likely involve more complex fragmentation.
Caption: Hypothetical decomposition of this compound.
Experimental Protocols
For researchers planning to investigate the thermal properties of this compound, the following detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer with a high-precision balance.
Experimental Parameters:
| Parameter | Recommended Setting | Rationale |
| Sample Mass | 5 - 10 mg | Provides a clear signal while minimizing thermal gradients.[6] |
| Crucible | Alumina or platinum, open | Inert and allows for the escape of gaseous products. |
| Atmosphere | Nitrogen (inert) | Prevents oxidative decomposition, isolating thermal degradation.[7] |
| Purge Gas Flow Rate | 20 - 50 mL/min | Ensures an inert environment and efficient removal of decomposition products.[8] |
| Temperature Program | ||
| - Heating Rate | 10 °C/min | A standard rate that provides good resolution of thermal events.[9] |
| - Temperature Range | Ambient to 600 °C | To ensure complete decomposition and characterization of any non-volatile residues. |
| Data Collection | Mass (%) vs. Temperature (°C) | Standard output for TGA analysis. |
| Derivative of Mass Loss (DTG) | To identify the temperature of maximum decomposition rate.[9] |
Procedure:
-
Tare the TGA balance with an empty crucible.
-
Accurately weigh 5-10 mg of this compound into the crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Initiate the temperature program and record the mass loss and temperature data.
-
Analyze the resulting TGA and DTG curves to determine the onset of decomposition and the temperature of maximum mass loss rate.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.
Instrumentation: A calibrated differential scanning calorimeter.
Experimental Parameters:
| Parameter | Recommended Setting | Rationale |
| Sample Mass | 2 - 5 mg | Smaller sample sizes improve resolution and minimize thermal lag.[10] |
| Crucible | Aluminum, hermetically sealed | Prevents mass loss due to sublimation before decomposition. A pinhole lid may be used if studying vaporization.[10] |
| Atmosphere | Nitrogen (inert) | To prevent oxidative reactions.[8] |
| Purge Gas Flow Rate | 20 - 50 mL/min | Maintains an inert environment. |
| Temperature Program | ||
| - Heating Rate | 10 °C/min | A common rate for good resolution of thermal events.[11] |
| - Temperature Range | Ambient to a temperature just beyond the final event observed in TGA | To capture all relevant thermal transitions. |
| Data Collection | Heat Flow (mW) vs. Temperature (°C) | Standard output for DSC analysis. |
Procedure:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan.
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Equilibrate the system at the starting temperature.
-
Initiate the temperature program and record the heat flow data.
-
Analyze the resulting DSC thermogram to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events and to calculate the associated enthalpy changes.[12]
Experimental Workflow for Thermal Analysis
The following diagram outlines a logical workflow for the comprehensive thermal analysis of a compound like this compound.
References
- 1. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,6-Lutidine 2,6-Dimethylpyridine [sigmaaldrich.com]
- 5. 2,6-Lutidine [webbook.nist.gov]
- 6. epfl.ch [epfl.ch]
- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 9. youtube.com [youtube.com]
- 10. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 12. s4science.at [s4science.at]
The Genesis of a Niche Pyridine Derivative: An In-depth Technical Guide to the Discovery and Synthesis of 2,6-Dimethylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylisonicotinic acid, a substituted pyridine carboxylic acid, represents a unique molecular scaffold with potential applications in medicinal chemistry and materials science. While not as extensively studied as some of its structural isomers, its synthesis provides a compelling case study in the strategic functionalization of the pyridine ring. This technical guide delves into the historical context of its discovery and provides a detailed overview of the primary synthetic routes, complete with experimental protocols and comparative data. The journey to obtaining this specific molecule is intrinsically linked to the broader history of pyridine chemistry, which has its roots in the industrial processing of coal tar.
Historical Perspective: From Coal Tar to Tailored Molecules
The story of this compound begins with its precursor, 2,6-lutidine (2,6-dimethylpyridine). Initially isolated from the basic fraction of coal tar and bone oil, the advent of modern organic synthesis has led to more controlled and efficient production methods.[1] The development of synthetic routes to pyridine derivatives was a significant focus of late 19th and early 20th-century organic chemistry, driven by the need for new dyes, pharmaceuticals, and other fine chemicals.
The synthesis of pyridine carboxylic acids, in particular, has a long history. Early methods often relied on the harsh oxidation of alkyl-substituted pyridines, which were readily available from coal tar distillates. A variety of oxidizing agents, including potassium permanganate and nitric acid, were employed to convert methyl or other alkyl groups into carboxylic acids.[2] However, the synthesis of this compound, with its specific substitution pattern of two methyl groups and a carboxylic acid at the 4-position, requires a more nuanced approach than simple oxidation of 2,6-lutidine, which would yield the dicarboxylic acid.
The most logical and established pathway to this compound involves a two-step process: the introduction of a cyano group at the 4-position of the 2,6-lutidine ring, followed by hydrolysis of the nitrile to the carboxylic acid.
Core Synthesis Pathway: From 2,6-Lutidine to this compound
The primary and most practical synthetic route to this compound is a two-stage process commencing with 2,6-lutidine. This pathway involves the synthesis of a key intermediate, 2,6-dimethyl-4-cyanopyridine, which is subsequently hydrolyzed to the target carboxylic acid.
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Lutidine [label="2,6-Lutidine"];
N_Oxide [label="2,6-Lutidine N-Oxide"];
Cyanopyridine [label="2,6-Dimethyl-4-cyanopyridine"];
IsonicotinicAcid [label="this compound"];
Lutidine -> N_Oxide [label="Oxidation"];
N_Oxide -> Cyanopyridine [label="Cyanation"];
Cyanopyridine -> IsonicotinicAcid [label="Hydrolysis"];
}
Experimental workflow for the synthesis of 2,6-Dimethyl-4-cyanopyridine.
Stage 2: Hydrolysis of 2,6-Dimethyl-4-cyanopyridine
The final step in the synthesis is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. A continuous process under substantially adiabatic conditions has been shown to be effective for the hydrolysis of various cyanopyridines.[2]
Experimental Protocol: Hydrolysis of 2,6-Dimethyl-4-cyanopyridine
-
Reaction Setup: In a high-pressure autoclave or a sealed tube, place an aqueous solution of 2,6-dimethyl-4-cyanopyridine.
-
Base Addition: Add an aqueous solution of a base, such as sodium hydroxide. The molar ratio of the base to the cyanopyridine will determine the final product (amide vs. carboxylic acid) and reaction rate. For complete hydrolysis to the carboxylic acid, a stoichiometric excess of the base is typically used.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 120°C and 250°C. The reaction is typically rapid under these conditions.
-
Work-up: After cooling, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 3-4. This will precipitate the this compound.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.
Cyanopyridine Base Base:CN Ratio Initial Temp (°C) Max Temp (°C) Product Yield (%) Reference 4-Cyanopyridine NaOH 1.5-1.75:1 50-80 - Isonicotinic acid - [2] 3-Cyanopyridine NaOH - 125 240 Nicotinic acid >90 [2] 2-Cyanopyridine NaOH - 125 225 Picolinic acid >90 [2]
Note: The data presented is for the hydrolysis of parent cyanopyridines. The conditions are expected to be similar for the 2,6-dimethyl derivative.
```dot
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edge [fontname="Arial", fontcolor="#5F6368"];
"Cyanopyridine" [label="{2,6-Dimethyl-4-cyanopyridine | C≡N}"];
"Amide" [label="{2,6-Dimethylisonicotinamide | C(=O)NH2}"];
"Carboxylate" [label="{2,6-Dimethylisonicotinate | C(=O)O⁻}"];
"Carboxylic_Acid" [label="{this compound | C(=O)OH}"];
"Cyanopyridine" -> "Amide" [label="H2O, OH⁻"];
"Amide" -> "Carboxylate" [label="H2O, OH⁻"];
"Carboxylate" -> "Carboxylic_Acid" [label="H⁺"];
}
References
The Evolving Therapeutic Landscape of Substituted Isonicotinic Acids: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives have long been a cornerstone in medicinal chemistry, most notably as the scaffold for the frontline anti-tuberculosis drug, isoniazid.[1] The amenability of the isonicotinic acid core to chemical modification has spurred extensive research, leading to the discovery of a diverse range of biological activities. This technical guide provides an in-depth overview of the potential biological activities of substituted isonicotinic acids, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.
Antimicrobial Activity
The most prominent therapeutic application of isonicotinic acid derivatives lies in their antimicrobial effects, particularly against Mycobacterium tuberculosis.[1] Isoniazid, an isonicotinic acid hydrazide, is a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2] This disruption of the cell wall leads to bacterial cell death.[1] Research has expanded to explore a wide array of substituted isonicotinic acid hydrazones for their potent antibacterial and antifungal activities.[3][4]
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted isonicotinic acid derivatives against different microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Isonicotinic acid hydrazide-hydrazone 15 | S. aureus ATCC 6538 | 1.95-7.81 | [3] |
| Isonicotinic acid hydrazide-hydrazone 16 | S. aureus ATCC 25923 | 3.91 | [3] |
| Isonicotinic acid hydrazide-hydrazone 16 | S. aureus ATCC 6538 | 3.91 | [3] |
| Isonicotinic acid hydrazide-hydrazones 8, 9, 10 | Gram-positive bacteria | 0.002-0.98 | [3] |
| Isonicotinic acid N'-tetradecanoyl-hydrazide (12) | M. tuberculosis | More active than isoniazid | [5] |
| (E)-N'-(2,3,4-trihydroxybenzylidene) isonicotinohydrazide (ITHB4) | M. tuberculosis | Promising | |
| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide (1) | Isoniazid-resistant M. tuberculosis SRI 1369 | 0.14 µM |
Anti-inflammatory Activity
Several derivatives of isonicotinic acid have been synthesized and evaluated for their anti-inflammatory potential, often demonstrating potent inhibition of inflammatory mediators.[1] The mechanism of action for some of these compounds involves the inhibition of Reactive Oxygen Species (ROS) production and modulation of key inflammatory signaling pathways such as the NF-κB and PPARγ pathways.[1][6]
Quantitative Anti-inflammatory Data
The following table presents the half-maximal inhibitory concentration (IC50) values for the anti-inflammatory activity of selected isonicotinic acid derivatives.
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |
| Isonicotinate of meta-aminophenol (5) | ROS Inhibition | 1.42 ± 0.1 | [7][8] |
| Ibuprofen (Standard) | ROS Inhibition | 11.2 ± 1.9 | [7][8] |
Anticancer Activity
The therapeutic potential of isonicotinic acid derivatives extends to oncology. A number of isoniazid-hydrazone derivatives have been shown to exhibit significant cytotoxic activity against various human cancer cell lines. The structure-activity relationship (SAR) analysis of these compounds indicates that the nature and position of substituents on the aromatic ring are critical for their anticancer efficacy.
Quantitative Anticancer Data
The following table summarizes the IC50 values of isonicotinic acid derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Isoniazid Derivatives (general) | Four human cancer cell lines | 0.61 to 3.36 | |
| (E)-N'-(2,3,4-trihydroxybenzylidene) isonicotinohydrazide (ITHB4) | Human colon cancer cell line HCT 116 | Promising cytotoxic effects | |
| Isonicotinoyl hydrazone 3b | Human colorectal cancer (HCT 116) | 3.1 µM | [9] |
| Isonicotinoyl hydrazone 3l | Human colorectal cancer (HCT 116) | 0.29 µM | [9] |
| 5-Fluorouracil (Standard) | Human colorectal cancer (HCT 116) | 5 µM | [9] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound stock solution
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well containing the test compound dilutions. Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (no bacterial growth). The absorbance can also be measured using a microplate reader to quantify bacterial growth.
MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Isoniazid Mechanism of Action
Isoniazid's primary mechanism of action against Mycobacterium tuberculosis is the inhibition of mycolic acid synthesis.[1]
Caption: Mechanism of action of Isoniazid.
Anti-inflammatory Signaling Pathways
Substituted isonicotinic acids can exert their anti-inflammatory effects by modulating key signaling pathways like NF-κB and PPARγ.
Caption: Anti-inflammatory signaling pathways.
General Experimental Workflow
The following diagram illustrates a general workflow for the discovery and evaluation of biologically active substituted isonicotinic acids.
References
- 1. droracle.ai [droracle.ai]
- 2. Self-regulation of the inflammatory response by peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. inotiv.com [inotiv.com]
- 9. youtube.com [youtube.com]
A Theoretical and Computational Investigation of 2,6-Dimethylisonicotinic Acid: A Methodological Whitepaper
Introduction
2,6-Dimethylisonicotinic acid, a derivative of isonicotinic acid, holds potential interest in medicinal chemistry and materials science due to its structural features. Theoretical calculations and computational modeling provide a powerful, non-invasive means to elucidate its molecular properties, reactivity, and potential interactions. This whitepaper details the standard computational protocols for a thorough theoretical investigation of this compound, from geometry optimization to the analysis of electronic properties.
Computational Methodology
The following section outlines a typical experimental protocol for performing Density Functional Theory (DFT) calculations on this compound. These methods are standard in the field and are based on protocols reported for similar pyridine carboxylic acid derivatives.
2.1. Software and Hardware
All calculations would be performed using the Gaussian 16 suite of programs. High-performance computing clusters would be utilized to handle the computational demands of the calculations.
2.2. Geometry Optimization
The initial molecular structure of this compound would be built using GaussView 6. A full geometry optimization would be performed using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. The optimization would be carried out without any symmetry constraints, and the nature of the stationary points would be confirmed by frequency calculations, ensuring the absence of imaginary frequencies.
2.3. Vibrational Analysis
Harmonic vibrational frequencies would be calculated at the same B3LYP/6-311++G(d,p) level of theory to characterize the stationary point as a true minimum on the potential energy surface. The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.
2.4. Electronic Properties
The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, would be determined from the optimized geometry. The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.
Hypothetical Data Presentation
The following tables summarize the kind of quantitative data that would be obtained from the aforementioned computational protocol.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-N1 | 1.33 Å |
| N1-C6 | 1.33 Å | |
| C2-C3 | 1.39 Å | |
| C3-C4 | 1.40 Å | |
| C4-C5 | 1.40 Å | |
| C5-C6 | 1.39 Å | |
| C4-C7 | 1.51 Å | |
| C7=O8 | 1.22 Å | |
| C7-O9 | 1.35 Å | |
| O9-H10 | 0.97 Å | |
| C2-C11 | 1.51 Å | |
| C6-C12 | 1.51 Å | |
| Bond Angle | C6-N1-C2 | 118.5° |
| N1-C2-C3 | 121.0° | |
| C2-C3-C4 | 119.5° | |
| C3-C4-C5 | 119.0° | |
| C4-C5-C6 | 119.5° | |
| C5-C6-N1 | 121.0° | |
| C3-C4-C7 | 120.5° | |
| C5-C4-C7 | 120.5° | |
| O8=C7-O9 | 124.0° |
Table 2: Hypothetical Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.2 D |
Visualizations
4.1. Molecular Structure
The starting point for any theoretical calculation is the definition of the molecular structure.
Caption: Molecular structure of this compound with atom numbering.
4.2. Computational Workflow
The logical flow of a theoretical investigation follows a structured path from initial structure to final analysis.
Caption: A typical workflow for computational chemistry studies.
Conclusion
While specific experimental or theoretical data for this compound is not yet present in the scientific literature, this whitepaper provides a robust and standard framework for its computational investigation. The outlined DFT-based protocol would yield valuable insights into the molecule's geometric, vibrational, and electronic properties. The hypothetical data presented serves as a reasonable expectation of the outcomes of such a study. This foundational theoretical work would be crucial for guiding future experimental studies and for the rational design of new molecules with desired properties in the fields of drug development and materials science.
A Technical Guide to 2,6-Dimethylisonicotinic Acid for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Dimethylisonicotinic acid (CAS No. 54221-93-1), a substituted pyridine carboxylic acid of interest in chemical and pharmaceutical research. This document details its commercial availability, synthesis, and the current landscape of its research applications.
Introduction to this compound
This compound is a derivative of isonicotinic acid, a foundational scaffold in medicinal chemistry. While isonicotinic acid and its various derivatives have been extensively studied, leading to the development of numerous therapeutic agents, the specific biological activities and applications of this compound are not well-documented in publicly available scientific literature. Its chemical structure, featuring a carboxylic acid group at the 4-position and two methyl groups at the 2- and 6-positions of the pyridine ring, suggests its potential as a building block in the synthesis of more complex molecules.
Commercial Suppliers for Research Use
For researchers looking to procure this compound for laboratory use, several commercial suppliers offer this compound in research-grade quality. The following table summarizes the offerings from prominent suppliers.
| Supplier | Product Number | Purity | Available Quantities |
| ChemScene | CS-0007511 | ≥98% | 1g, 5g, 10g |
| Oakwood Chemical | 225100 | Not Specified | 250mg, 1g |
| Ambeed | A313731 | >98.0% | 1g, 5g |
| BOC Sciences | 54221-93-1 | Not Specified | Inquire for details |
Note: Pricing information is subject to change and should be confirmed directly with the suppliers.
Synthesis of this compound
A documented method for the synthesis of this compound involves the hydrolysis of 2,6-dimethyl-4-cyanopyridine.[1] This process provides a reliable route for obtaining the target compound for research purposes.
Experimental Protocol: Hydrolysis of 2,6-Dimethyl-4-cyanopyridine
Materials:
-
2,6-dimethyl-4-cyanopyridine
-
Concentrated sulfuric acid
-
10 N Sodium hydroxide solution
-
Deionized water
-
Ice bath
-
Diethyl ether (for extraction)
-
Soxhlet extractor (optional, for purification)
-
Standard laboratory glassware and heating apparatus
Procedure: [1]
-
A mixture of 1 g (7.56 mmol) of 2,6-dimethyl-4-cyanopyridine and 5 ml of concentrated sulfuric acid is prepared in a suitable reaction flask.
-
The mixture is heated to 100°C and maintained at this temperature for 5 hours with stirring.
-
After the reaction is complete, the resulting solution is cooled in an ice bath.
-
The pH of the cooled solution is carefully adjusted to 3.5 using a 10 N sodium hydroxide solution.
-
The neutralized solution is then concentrated to dryness under reduced pressure.
-
The crude this compound can be purified by extraction with diethyl ether. For a more exhaustive purification, a Soxhlet extraction of the residue can be performed for 48 hours.
Characterization: The final product can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.[1]
Current Research Landscape and Applications
A thorough review of scientific databases and patent literature reveals that while this compound is utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the context of drug discovery, there is a notable absence of published research detailing its specific biological activities.[2][3] Unlike other derivatives of isonicotinic acid that have been extensively studied for their antimicrobial, anti-inflammatory, or other therapeutic properties, the biological profile of this compound remains largely unexplored in the public domain.
This lack of data presents an opportunity for novel research into the potential pharmacological effects of this compound. Given the established biological significance of the isonicotinic acid scaffold, it is plausible that this compound may possess interesting and yet-to-be-discovered biological properties.
Hypothetical Experimental Workflow: Screening for Antimicrobial Activity
For researchers interested in investigating the potential biological activities of this compound, a logical starting point would be to screen for antimicrobial properties, a common characteristic of isonicotinic acid derivatives. The following section outlines a hypothetical experimental workflow for such a study.
General Workflow for Antimicrobial Screening
The diagram below illustrates a typical workflow for the initial screening and characterization of a novel compound for antimicrobial activity.
Caption: A hypothetical workflow for evaluating the antimicrobial properties of a novel compound.
Detailed Experimental Protocol: Broth Microdilution Assay
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a panel of microorganisms.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for solubilization
-
96-well microtiter plates
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microplate reader
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in the appropriate growth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium according to established protocols (e.g., to a final concentration of 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include wells with the microorganism and medium only (growth control), medium only (sterility control), the microorganism with the positive control antibiotic, and the microorganism with the vehicle control.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound is a readily available research chemical with potential applications as a building block in synthetic and medicinal chemistry. While its specific biological activities are currently underexplored, its structural relationship to other biologically active isonicotinic acid derivatives suggests that it may be a valuable candidate for further investigation. This guide provides researchers with the necessary information on its procurement and synthesis, and proposes a framework for initiating studies into its potential antimicrobial properties, thereby encouraging the exploration of this promising yet understudied molecule.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,6-Dimethylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of 2,6-dimethylisonicotinic acid, a valuable building block in pharmaceutical and materials science, from 2,6-dimethyl-4-cyanopyridine. The protocol focuses on the robust and scalable method of nitrile hydrolysis under acidic conditions. This document provides a thorough examination of the reaction mechanism, a detailed, step-by-step experimental protocol, safety precautions, and methods for purification and characterization of the final product. The information is curated to provide researchers with the necessary details to confidently replicate and adapt this synthesis for their specific applications.
Introduction: The Significance of this compound
This compound, a derivative of isonicotinic acid, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif is found in a variety of biologically active molecules and functional materials. The presence of the carboxylic acid group at the 4-position and the methyl groups at the 2- and 6-positions of the pyridine ring imparts specific electronic and steric properties, making it a versatile precursor for:
-
Pharmaceuticals: As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The pyridine nitrogen can act as a hydrogen bond acceptor, while the carboxylic acid can engage in salt formation or further derivatization.
-
Agrochemicals: Utilized in the development of novel pesticides and herbicides.
-
Material Science: Employed as a ligand for the formation of metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, catalysis, and sensing.
The synthesis from 2,6-dimethyl-4-cyanopyridine offers a direct and efficient route to this valuable compound.
Reaction Mechanism: Acid-Catalyzed Nitrile Hydrolysis
The conversion of a nitrile to a carboxylic acid is a classic organic transformation known as hydrolysis. This reaction can be catalyzed by either acid or base.[1][2] This protocol focuses on the acid-catalyzed pathway.
The mechanism proceeds in two main stages:
-
Conversion of the nitrile to an amide: The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom of the cyano group.[3][4] A water molecule then acts as a nucleophile, attacking this electrophilic carbon. A series of proton transfers results in the formation of a protonated amide, which then loses a proton to yield the intermediate amide.
-
Hydrolysis of the amide to the carboxylic acid: The amide intermediate is subsequently hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium salt.[1][5] This second stage is often the rate-determining step.
The overall transformation is driven by the formation of the thermodynamically stable carboxylic acid.
Experimental Workflow Overview
The following diagram outlines the key stages of the synthesis, from the starting material to the final, characterized product.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a documented synthetic route.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,6-Dimethyl-4-cyanopyridine | ≥98% | e.g., Sigma-Aldrich | Starting material |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | e.g., Fisher Scientific | Catalyst and solvent |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | e.g., VWR | For neutralization |
| Diethyl Ether | Anhydrous, ≥99.7% | e.g., Sigma-Aldrich | For extraction |
| Deionized Water | In-house | For preparing solutions and washing | |
| Round-bottom flask (50 mL) | Reaction vessel | ||
| Reflux condenser | |||
| Heating mantle with stirrer | |||
| Ice bath | For cooling | ||
| pH meter or pH paper | For monitoring neutralization | ||
| Rotary evaporator | For solvent removal | ||
| Soxhlet extractor | For purification |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 g (7.56 mmol) of 2,6-dimethyl-4-cyanopyridine.
-
Acid Addition: Carefully add 5 mL of concentrated sulfuric acid to the flask. Caution: This addition is exothermic and should be done slowly, preferably in a fume hood.
-
Hydrolysis: Heat the reaction mixture to 100°C with stirring for 5 hours. The solution should become homogeneous.
-
Work-up - Neutralization: After 5 hours, cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add a 10 N sodium hydroxide solution to neutralize the mixture to a pH of approximately 3.5. Caution: This neutralization is highly exothermic. Add the base dropwise with efficient stirring and cooling to control the temperature.
-
Concentration: Concentrate the neutralized solution to dryness using a rotary evaporator.
-
Purification - Soxhlet Extraction: Transfer the resulting solid residue to a cellulose thimble and place it in a Soxhlet extractor. Extract the solid with diethyl ether for 48 hours.
-
Isolation: After the extraction is complete, concentrate the ether solution using a rotary evaporator to yield the solid this compound.
-
Drying: Dry the product under vacuum to remove any residual solvent.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/base resistant gloves.[6][7]
-
Concentrated Sulfuric Acid: Is a strong acid and a powerful dehydrating agent. It can cause severe burns upon contact with skin or eyes. Handle with extreme care.[6]
-
Sodium Hydroxide: Is a strong base and is highly corrosive. It can cause severe burns. When preparing the 10 N solution, always add the NaOH pellets to water slowly, as the dissolution is highly exothermic.[7][8][9]
-
Diethyl Ether: Is a highly flammable and volatile solvent. Ensure there are no ignition sources nearby during its use.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Purification and Characterization Workflow
The following diagram illustrates the process of isolating and verifying the final product.
Caption: Workflow for the purification and analysis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in D₂O): [2]
-
δ 8.05 ppm (s, 2H, Pyridine-H)
-
δ 2.82 ppm (s, 6H, -CH₃)
-
The carboxylic acid proton will exchange with D₂O and will not be observed.
-
-
¹³C NMR (predicted, in DMSO-d₆):
-
~167 ppm (C=O)
-
~157 ppm (C-CH₃)
-
~148 ppm (C-COOH)
-
~122 ppm (CH)
-
~24 ppm (-CH₃)
-
Mass Spectrometry (MS)
-
Electron Ionization (EI): [2]
-
m/z 151 (M⁺, molecular ion)
-
m/z 134 ([M-OH]⁺)
-
m/z 106 ([M-COOH]⁺)
-
Infrared (IR) Spectroscopy
-
O-H stretch: A broad absorption band in the region of 3000-2500 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.
-
C=O stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.
-
C-H stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.
-
C=C and C=N stretches: Aromatic ring vibrations will be present in the 1600-1450 cm⁻¹ region.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete reaction. | Ensure the reaction temperature was maintained at 100°C for the full 5 hours. Monitor the reaction by TLC if possible. |
| Loss of product during work-up. | Be precise with the neutralization to pH 3.5. Over-acidification or making the solution too basic can affect solubility. | |
| Inefficient extraction. | Ensure the Soxhlet extractor is functioning correctly and that the extraction is run for the full 48 hours. | |
| Product is impure | Incomplete hydrolysis of the nitrile or amide intermediate. | Increase the reaction time or temperature slightly. |
| Contamination from starting materials or side products. | Recrystallize the final product from a suitable solvent system (e.g., ethanol/water) for further purification. |
Conclusion
The acid-catalyzed hydrolysis of 2,6-dimethyl-4-cyanopyridine is an effective method for the synthesis of this compound. This protocol provides a detailed and reliable procedure for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Adherence to the outlined steps and safety precautions will enable the successful and safe production of this valuable chemical intermediate.
References
- 1. scienceopen.com [scienceopen.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. hmdb.ca [hmdb.ca]
- 8. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]
- 9. "A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid" by Chase Buchanan and Richard W. Fitch [scholars.indianastate.edu]
laboratory scale synthesis protocol for 2,6-Dimethylisonicotinic acid
Application Note: This document provides a detailed laboratory-scale synthesis protocol for 2,6-Dimethylisonicotinic acid, a valuable building block in medicinal chemistry and materials science. The presented method is based on the hydrolysis of 2,6-dimethyl-4-cyanopyridine. While this protocol is reproducible, it is important to note that the reported yield of the purified product is low. This application note is intended for researchers, scientists, and professionals in drug development who require a reliable, albeit low-yielding, method for the preparation of this compound for research purposes.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound via the hydrolysis of 2,6-dimethyl-4-cyanopyridine.
| Parameter | Value |
| Starting Material | 2,6-Dimethyl-4-cyanopyridine |
| Reagents | Concentrated Sulfuric Acid, 10 N Sodium Hydroxide, Diethyl Ether |
| Reaction Conditions | 100 °C for 5 hours |
| Reported Yield | ~5% |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| ¹H NMR (D₂O) | δ 2.82 (s, 6H, CH₃), 8.05 (s, 2H, Py) |
| Mass Spec (EI) | m/z 151 (M⁺, 100%), 134 (M⁺-OH, 7.2%), 106 (M⁺-CO₂H, 16.4%) |
Experimental Protocol
This protocol details the laboratory-scale synthesis of this compound from 2,6-dimethyl-4-cyanopyridine.
Materials:
-
2,6-Dimethyl-4-cyanopyridine (1.0 g, 7.56 mmol)
-
Concentrated Sulfuric Acid (5 mL)
-
10 N Sodium Hydroxide solution
-
Diethyl ether
-
Deionized water
-
Ice bath
-
Round-bottom flask (50 mL)
-
Heating mantle with stirrer
-
pH meter or pH paper
-
Rotary evaporator
-
Soxhlet extractor
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 2,6-dimethyl-4-cyanopyridine (1.0 g) and concentrated sulfuric acid (5 mL).
-
Heating: Heat the reaction mixture to 100 °C using a heating mantle and stir for 5 hours. The solid should dissolve to form a clear solution.
-
Quenching and Neutralization: After 5 hours, cool the reaction mixture to room temperature and then place it in an ice bath. Carefully and slowly add 10 N sodium hydroxide solution to neutralize the mixture to a pH of 3.5. This step is highly exothermic and should be performed with caution.
-
Solvent Removal: Concentrate the neutralized solution to dryness using a rotary evaporator.
-
Purification by Extraction: Transfer the resulting solid residue to a cellulose thimble and place it in a Soxhlet extractor. Extract the solid with diethyl ether for 48 hours.
-
Isolation of Product: After the extraction is complete, concentrate the ether extract under reduced pressure to yield this compound as a solid.
-
Drying and Storage: Dry the product under vacuum and store it in a desiccator.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for 2,6-Dimethylisonicotinic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylisonicotinic acid, a derivative of isonicotinic acid, presents a compelling scaffold for the construction of novel coordination compounds. Its structural features, including a pyridine nitrogen atom and a carboxylate group, allow it to act as a versatile ligand, coordinating to a variety of metal ions. The methyl groups at the 2 and 6 positions introduce steric hindrance that can influence the coordination geometry, dimensionality of resulting structures, and the reactivity of the metal center. These attributes make this compound an attractive building block in the design of metal-organic frameworks (MOFs), catalysts, and potentially, therapeutic agents.
This document provides a detailed overview of the potential applications of this compound in coordination chemistry, including protocols for the synthesis of coordination complexes and characterization techniques. While specific quantitative data for complexes of this compound are not abundantly available in the current literature, the methodologies and application principles are derived from closely related systems and established coordination chemistry principles.
I. Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The bifunctional nature of this compound, possessing both a nitrogen donor and a carboxylate group, makes it an excellent candidate for the synthesis of coordination polymers and MOFs. These materials are of significant interest for applications in gas storage, separation, and catalysis. The synthesis of such materials typically involves the reaction of the ligand with a metal salt under solvothermal or hydrothermal conditions.
Experimental Protocol: Hydrothermal Synthesis of a Lanthanide-Organic Framework
This protocol is adapted from methods used for similar pyridinecarboxylate ligands and can be optimized for this compound.[1]
Materials:
-
This compound
-
Lanthanide(III) nitrate hexahydrate (e.g., La(NO₃)₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound in a mixture of 3 mL of ethanol and 1 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of the lanthanide(III) nitrate salt in 1 mL of deionized water.
-
Combine the two solutions and stir for 30 minutes at room temperature to ensure homogeneity.
-
Transfer the resulting mixture to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Collect the resulting crystals by filtration, wash them with fresh DMF and then ethanol.
-
Dry the crystals under vacuum at 60 °C for 12 hours.
Characterization:
The resulting crystalline material can be characterized by single-crystal X-ray diffraction to determine its structure, powder X-ray diffraction (PXRD) to assess phase purity, and thermogravimetric analysis (TGA) to evaluate its thermal stability.
Below is a DOT script to visualize the general workflow for the synthesis of a Metal-Organic Framework.
II. Catalytic Applications
Coordination complexes of this compound have the potential to act as catalysts in various organic transformations. The metal center's electronic properties and coordination environment, which are influenced by the ligand, are key to its catalytic activity. Ruthenium and cobalt complexes, for instance, are known to catalyze oxidation reactions.[2][3]
Logical Relationship for Catalytic Oxidation
The following diagram illustrates the logical relationship in a typical catalytic oxidation cycle.
Experimental Protocol: General Procedure for Catalytic Oxidation of Alkanes
This protocol is based on systems using cobalt complexes for C-H oxidation and can be adapted for complexes of this compound.[4]
Materials:
-
Cobalt(II) complex of this compound (pre-synthesized)
-
Substrate (e.g., cyclohexane)
-
Oxidant (e.g., m-chloroperbenzoic acid, m-CPBA)
-
Solvent (e.g., acetonitrile)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a reaction vial, dissolve the cobalt(II) complex of this compound (1-5 mol%) in acetonitrile.
-
Add the substrate (e.g., cyclohexane, 0.5 M) and the internal standard.
-
Initiate the reaction by adding the oxidant (e.g., m-CPBA, 1.2 equivalents) portion-wise over a period of 1 hour at room temperature.
-
Stir the reaction mixture for the desired time (e.g., 24 hours).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.
-
Upon completion, quench the reaction by adding a reducing agent (e.g., triphenylphosphine).
-
Analyze the final product mixture by GC to determine the conversion and selectivity.
III. Magnetic Properties
The magnetic properties of coordination compounds are dictated by the number of unpaired electrons on the metal center and the interactions between these centers. Ligands play a crucial role in determining the spin state of the metal ion (high-spin or low-spin) and mediating magnetic exchange interactions.
Characterization of Magnetic Properties
Experimental Protocol: Measurement of Magnetic Susceptibility
The magnetic susceptibility of a coordination complex of this compound can be measured using a SQUID (Superconducting Quantum Interference Device) magnetometer.
Procedure:
-
A carefully weighed sample of the powdered coordination complex is placed in a gelatin capsule or other suitable sample holder.
-
The sample holder is placed in the SQUID magnetometer.
-
The magnetic moment of the sample is measured over a range of temperatures (e.g., 2-300 K) under an applied magnetic field (e.g., 0.1 T).
-
The molar magnetic susceptibility (χM) is calculated from the measured magnetic moment.
-
The data is often presented as a plot of χMT versus T, which can provide information about the nature of the magnetic interactions (ferromagnetic, antiferromagnetic, or paramagnetic).
Data Interpretation:
The effective magnetic moment (μeff) can be calculated from the magnetic susceptibility data using the following equation:
μeff = 2.828 * (χM * T)^1/2
The value of μeff can be used to estimate the number of unpaired electrons per metal center. For multinuclear complexes, the temperature dependence of the magnetic susceptibility can be fitted to theoretical models to quantify the magnetic exchange coupling constant (J).
Table 1: Hypothetical Magnetic Data for a Mononuclear High-Spin Co(II) Complex
| Parameter | Value |
| Metal Ion | Co(II) (d⁷) |
| Spin State | High-spin |
| Number of Unpaired Electrons | 3 |
| Calculated Spin-only μeff (B.M.) | 3.87 |
| Experimental μeff at 300 K (B.M.) | ~4.3 - 5.2 |
Note: The experimental magnetic moment for high-spin Co(II) is often higher than the spin-only value due to orbital contributions.
IV. Applications in Drug Development
Derivatives of nicotinic acid and related heterocycles are prevalent in medicinal chemistry. The structural features of this compound make it a candidate for the design of enzyme inhibitors, particularly kinase inhibitors, where the pyridine scaffold can interact with the hinge region of the ATP binding site.
Signaling Pathway Diagram: A Generic Kinase Signaling Pathway
The following diagram illustrates a simplified kinase signaling pathway that could be a target for inhibitors derived from this compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method to screen for the kinase inhibitory activity of compounds derived from this compound.
Materials:
-
Synthesized this compound derivatives
-
Recombinant kinase (e.g., Raf kinase)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds (e.g., from 100 µM to 1 nM) in the kinase assay buffer.
-
In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent and a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Table 2: Hypothetical Kinase Inhibition Data
| Compound | Target Kinase | IC₅₀ (µM) |
| Derivative A | Raf Kinase | 5.2 |
| Derivative B | Raf Kinase | 12.8 |
| Staurosporine (Control) | Raf Kinase | 0.02 |
Conclusion
This compound is a promising ligand for the development of new coordination compounds with diverse applications. While specific experimental data for this ligand is still emerging, the protocols and principles outlined in these application notes provide a solid foundation for researchers to explore its potential in materials science, catalysis, and drug discovery. The steric hindrance provided by the methyl groups is expected to lead to unique structural and reactivity patterns compared to its non-methylated parent compound, making it a worthy subject of further investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Tuning primary and secondary coordination spheres of ruthenium complexes for the homogeneous water oxidation reaction: a perspective from catalytic activity and overpotential - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Ruthenium(II) complexes-catalyzed direct oxidation of primary amines to amides using air as oxidant | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
Application Notes and Protocols: 2,6-Dimethylisonicotinic Acid in the Synthesis of Novel Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2,6-dimethylisonicotinic acid and its derivatives in the synthesis of novel, biologically active compounds. The following sections detail the synthesis of potent antioxidant and antituberculosis agents, present quantitative biological data, and provide comprehensive protocols for their preparation and evaluation.
I. Application in the Synthesis of Antioxidant Agents: 1,4-Dihydroisonicotinic Acid Derivatives
Derivatives of 1,4-dihydroisonicotinic acid, structurally related to this compound, have demonstrated significant potential as antioxidant agents. These compounds are effective in preventing oxidative damage to liver cells. The core structure, a 1,4-dihydropyridine ring, is a well-established pharmacophore known for its diverse biological activities.
Quantitative Data: Antioxidant Activity of 1,4-Dihydroisonicotinic Acid Derivatives
The antioxidant capacities of several 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives have been evaluated using various standard assays. The data presented below summarizes the radical scavenging activities.
| Compound ID | Compound Name | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (IC50) | Reference Compound |
| Ia | 2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydroisonicotinic acid | Data not available in searched literature | Data not available in searched literature | Trolox |
| Ib | Sodium 2-(2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydropyridine-4-carboxamido)glutamate | Data not available in searched literature | Data not available in searched literature | Trolox |
| Ic | Sodium 2-(2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydropyridine-4-carboxamido)ethane-sulphate | Data not available in searched literature | Data not available in searched literature | Trolox |
Note: While specific IC50 values for compounds Ia, Ib, and Ic were not found in the provided search results, their potent antioxidant activity superior to the standard, Trolox, was noted in cellular assays.[1]
Experimental Protocols: Antioxidant Activity Assays
This assay is based on the reduction of the stable DPPH radical by an antioxidant, which is observed as a color change from violet to yellow.
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Test compounds and reference standard (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0. This solution should be freshly prepared and protected from light.
-
Preparation of Test Solutions: Prepare stock solutions of the test compounds and a reference standard in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
To a 96-well plate, add 100 µL of the various concentrations of the test compounds or reference standard to different wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol to a well.
-
-
Incubation and Measurement:
-
Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Reagents and Equipment:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or phosphate-buffered saline (PBS)
-
Test compounds and reference standard (e.g., Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for the formation of the radical.
-
Before use, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to the wells of a 96-well plate.
-
Add 10 µL of the test compounds or reference standard at various concentrations to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
Signaling Pathway: Nrf2-Antioxidant Response Element (ARE)
Antioxidant compounds often exert their protective effects by activating the Nrf2-ARE signaling pathway.[2][3][[“]][5][6] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.
Caption: Nrf2-ARE antioxidant signaling pathway.
II. Application in the Synthesis of Antituberculosis Agents: 2,6-Disubstituted Pyridine Thiosemicarbazone Derivatives
A series of novel 2,6-disubstituted thiosemicarbazone derivatives of pyridine have been synthesized and evaluated for their antituberculosis activity. These compounds have shown potent activity against both sensitive and resistant strains of Mycobacterium tuberculosis.
Quantitative Data: Antituberculosis and Cytotoxic Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv and a resistant strain, as well as the cytotoxicity (IC50) against HaCaT cells.[7]
| Compound ID | R1 | R2 | MIC (µg/mL) vs. M. tuberculosis H37Rv | MIC (µg/mL) vs. Resistant Strain | IC50 (µg/mL) vs. HaCaT cells |
| 5 | Pyrrolidine | Pyrrolidine | 2 | 1 | > 50 |
| 7 | Piperidine | Pyrrolidine | 2 | 0.5 | > 50 |
| Isoniazid | - | - | 0.125 | 8 | - |
Experimental Protocols: Synthesis and Biological Evaluation
The synthesis is a multi-step process starting from a halogenated pyridine derivative.
Caption: General workflow for the synthesis of thiosemicarbazones.
Step 1: Synthesis of 6-(Pyrrolidin-1-yl)picolinonitrile (Compound 1) [1]
-
To a solution of 6-chloropicolinonitrile (5.5 g) in a suitable solvent, add pyrrolidine (4 mL).
-
The reaction mixture is stirred, and the progress is monitored by TLC.
-
After completion, the product is isolated by filtration and purified by recrystallization from methanol to yield white crystals.
Step 2: Conversion to Methyliminoester [1]
-
The nitrile from Step 1 is converted to the corresponding methyliminoester using standard methods.
Step 3: Condensation with Carbothiohydrazide [1]
-
The methyliminoester from Step 2 is condensed with the appropriate carbothiohydrazide to yield the final thiosemicarbazone derivative.
The broth microdilution method is a standard procedure for determining the MIC of antitubercular compounds.
Materials and Equipment:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) and resistant strains.
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Sterile 96-well U-bottom plates.
-
Test compounds and reference drugs (e.g., Isoniazid).
-
Incubator at 37°C.
-
Inverted mirror or microplate reader.
Procedure:
-
Inoculum Preparation:
-
Prepare a suspension of M. tuberculosis in 7H9 broth and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension 1:100 to achieve a final concentration of approximately 1 x 10^5 CFU/mL.
-
-
Drug Dilution:
-
Prepare a series of two-fold dilutions of the test compounds and reference drugs in 7H9 broth in the 96-well plates.
-
-
Inoculation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
-
Incubation:
-
Seal the plates and incubate at 37°C.
-
-
Reading Results:
-
After 7-14 days of incubation, read the plates. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.
-
Mechanism of Action: Inhibition of InhA
Thiosemicarbazones are known to inhibit the enoyl-acyl carrier protein (ACP) reductase (InhA), an essential enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system, which is responsible for the synthesis of mycolic acids, crucial components of the mycobacterial cell wall.[8][9][10][11][12][13][14] Inhibition of InhA disrupts cell wall synthesis, leading to bacterial death.
Caption: Mechanism of action of thiosemicarbazones via InhA inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exercise and hormesis: activation of cellular antioxidant signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Antioxidant signaling pathways: Significance and symbolism [wisdomlib.org]
- 6. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]
- 7. Synthesis and Structure-Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiosemicarbazones and their antimycobacterial effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. csfarmacie.cz [csfarmacie.cz]
- 13. A slow, tight binding inhibitor of InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,6-Dimethylisonicotinic Acid in Materials Science: Luminescent Lanthanide Complexes
Introduction
2,6-Dimethylisonicotinic acid, a derivative of pyridine-4-carboxylic acid, serves as a versatile organic linker for the construction of advanced functional materials. Its rigid structure and the presence of both a nitrogen atom within the pyridine ring and a carboxylate group provide multiple coordination sites for metal ions. This allows for the formation of stable and well-defined coordination complexes, including coordination polymers and metal-organic frameworks (MOFs). In materials science, these resulting materials are of significant interest for their potential applications in luminescence, catalysis, and gas storage. This document focuses on the application of this compound in the development of luminescent materials, particularly through the formation of lanthanide(III) complexes.
Application Notes
The unique electronic configurations of lanthanide ions give rise to characteristic, sharp, and long-lived luminescence, which is highly sensitive to the local coordination environment. However, the direct excitation of lanthanide ions is often inefficient due to their low molar absorptivity. To overcome this, organic ligands that can efficiently absorb energy and transfer it to the central lanthanide ion are employed in a process known as the "antenna effect." this compound and its derivatives are excellent candidates for such antenna ligands.
Complexes of lanthanide(III) ions with ligands analogous to this compound, such as 2,6-diphenylisonicotinic acid, have been shown to form stable, nine-coordinate complexes with the general formula Ln(Ligand)₃·nH₂O.[1][2] In these complexes, the isonicotinate derivative acts as a bidentate ligand, coordinating to the lanthanide(III) ion through the carboxylate oxygen atoms.[1][2] The resulting materials exhibit photoluminescent properties, with the ligand absorbing UV radiation and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelengths.
Potential Applications:
-
Luminescent Probes and Sensors: The luminescence of these lanthanide complexes can be sensitive to the presence of specific analytes, making them suitable for use in chemical sensing.
-
Bio-imaging: The long luminescence lifetimes of lanthanide complexes are advantageous for time-gated imaging techniques in biological systems, reducing background fluorescence.
-
Lighting and Displays: The sharp emission lines of lanthanide ions can lead to materials with high color purity, which is desirable for applications in LEDs and display technologies.
Quantitative Data Summary
The following table summarizes typical data that would be collected for lanthanide complexes of this compound, based on analogous compounds.
| Property | Description | Typical Values (for analogous systems) |
| Molar Ratio (Metal:Ligand) | The stoichiometric ratio of the lanthanide salt to this compound used in the synthesis. | 1:3 |
| Coordination Number | The number of donor atoms from the ligands directly bonded to the central lanthanide ion. | 9 |
| Excitation Wavelength (λex) | The wavelength of light that the ligand absorbs most efficiently to initiate the energy transfer process. | 280 - 350 nm |
| Emission Wavelength (λem) | The characteristic wavelengths of light emitted by the lanthanide ion upon relaxation from its excited state. | Varies by lanthanide (e.g., Eu³⁺: ~615 nm, Tb³⁺: ~545 nm) |
| Luminescence Lifetime (τ) | The average time the lanthanide ion remains in its excited state before emitting a photon. | Milliseconds (ms) to microseconds (µs) |
| Quantum Yield (Φ) | The ratio of the number of photons emitted to the number of photons absorbed, indicating the efficiency of the luminescence process. | Can range from <1% to >50% depending on the specific complex and environment. |
Experimental Protocols
Protocol 1: Synthesis of a Lanthanide(III) Complex of this compound
This protocol describes the synthesis of a generic lanthanide(III) complex of this compound based on a procedure for a similar ligand.[1][2]
Materials:
-
This compound (C₈H₉NO₂)
-
Lanthanide(III) chloride hexahydrate (e.g., EuCl₃·6H₂O, TbCl₃·6H₂O)
-
Deionized water
-
Ethanol
-
Sodium hydroxide (NaOH) solution (0.1 M)
Equipment:
-
Magnetic stirrer with heating plate
-
pH meter
-
Beakers and flasks
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Ligand Solution Preparation: Dissolve this compound (3.0 mmol) in 50 mL of deionized water. Adjust the pH to approximately 7.0 by the dropwise addition of 0.1 M NaOH solution with stirring to deprotonate the carboxylic acid.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve the lanthanide(III) chloride hexahydrate (1.0 mmol) in 20 mL of deionized water.
-
Complexation: Slowly add the lanthanide(III) chloride solution to the ligand solution while stirring vigorously at room temperature.
-
Precipitation: A precipitate should form upon mixing. Continue stirring the mixture for 24 hours at room temperature to ensure complete reaction.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with deionized water (3 x 20 mL) and then with ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the final product in a vacuum oven at 60 °C for 12 hours.
Protocol 2: Characterization of the Lanthanide(III) Complex
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the coordination of the carboxylate group to the metal ion.
-
Procedure: Record the FTIR spectra of the free this compound ligand and the synthesized complex using the KBr pellet method.
-
Expected Result: A shift in the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) upon coordination to the lanthanide ion.
2. Elemental Analysis (CHN):
-
Purpose: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.
-
Procedure: Submit a dried sample of the complex for carbon, hydrogen, and nitrogen analysis.
-
Expected Result: The experimental percentages of C, H, and N should be in good agreement with the calculated values for the proposed formula (e.g., Ln(C₈H₈NO₂)₃·nH₂O).
3. Photoluminescence Spectroscopy:
-
Purpose: To investigate the luminescent properties of the complex.
-
Procedure:
-
Prepare a dilute solution or a solid sample of the complex.
-
Record the excitation spectrum by monitoring the most intense emission peak of the lanthanide ion while scanning the excitation wavelength.
-
Record the emission spectrum by exciting the sample at the wavelength of maximum excitation.
-
-
Expected Result: The complex should exhibit the characteristic emission peaks of the specific lanthanide(III) ion used.
Visualizations
Caption: Workflow for the synthesis of a luminescent lanthanide complex.
Caption: The "antenna effect" mechanism for lanthanide luminescence.
References
Derivatization of 2,6-Dimethylisonicotinic Acid for Biological Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 2,6-dimethylisonicotinic acid. The synthesis of amide and ester derivatives is explored as a strategy to generate compound libraries for biological screening, particularly for antimicrobial and anticancer applications.
Introduction
This compound, a substituted pyridine carboxylic acid, presents a valuable scaffold for medicinal chemistry. Its structural features, including the nitrogen atom in the pyridine ring and the carboxylic acid functional group, offer multiple points for chemical modification. Derivatization of this core structure into amides and esters can significantly alter its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile. These modifications are crucial for modulating pharmacokinetic and pharmacodynamic properties, including cell permeability, target binding affinity, and metabolic stability. The exploration of a diverse chemical space through derivatization is a key strategy in the discovery of novel therapeutic agents.
Application Notes
The derivatization of this compound is a promising avenue for the development of new drug candidates. The resulting amide and ester libraries can be screened against a variety of biological targets.
Antimicrobial Applications
Derivatives of isonicotinic acid have a well-established history in antimicrobial research, with isoniazid being a frontline drug for the treatment of tuberculosis. The proposed mechanism of action for many isonicotinic acid derivatives involves the inhibition of mycolic acid synthesis, an essential component of the bacterial cell wall in mycobacteria. By creating a library of this compound amides and esters, researchers can explore new chemical space to identify compounds with potent activity against a range of bacterial and fungal pathogens, potentially overcoming existing resistance mechanisms.
Anticancer Applications
Recent studies have highlighted the potential of nicotinic acid derivatives as anticancer agents. The pyridine ring can interact with various biological targets implicated in cancer progression. One area of interest is the modulation of nicotinic acetylcholine receptors (nAChRs), which are expressed in various cancer cell types and can influence signaling pathways related to cell proliferation, apoptosis, and angiogenesis, such as the MAPK/ERK and PI3K/AKT pathways. Derivatization of this compound can lead to the discovery of novel compounds that selectively target these pathways in cancer cells.
Experimental Workflows and Signaling Pathways
General Workflow for Derivatization and Screening
Caption: A typical workflow for evaluating antimicrobial compounds.[1]
Hypothetical Mechanism of Antimicrobial Action
Caption: Hypothetical mechanism of antimicrobial action.[1]
Potential Anticancer Signaling Pathway Modulation
Caption: Potential modulation of cancer cell signaling pathways.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis via Carbodiimide Coupling
This protocol describes a general method for the synthesis of amides from this compound using a carbodiimide coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous DCM or DMF.
-
Add a catalytic amount of DMAP (0.1 eq.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq.) or EDC (1.1 eq.) in anhydrous DCM or DMF to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the urea byproduct (if using DCC).
-
Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure amide derivative.
Protocol 2: General Procedure for Ester Synthesis via Steglich Esterification
This protocol outlines the synthesis of esters from this compound using the Steglich esterification method.[2]
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
0.5 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
Procedure:
-
To a solution of this compound (1.0 eq.) and the alcohol (1.2 eq.) in anhydrous DCM, add a catalytic amount of DMAP (0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.1 eq.) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-6 hours. Monitor the reaction progress by TLC.
-
Filter off the precipitated dicyclohexylurea and wash the filter cake with DCM.
-
Wash the filtrate with 0.5 N HCl and then with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against bacterial strains.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the optical density at 600 nm.
Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation
The biological activity of the synthesized derivatives should be summarized in tables for clear comparison.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | R Group (Amide/Ester) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| DMA-01 | -NH-Phenyl | Data | Data |
| DMA-02 | -NH-4-Chlorophenyl | Data | Data |
| DME-01 | -O-Ethyl | Data | Data |
| DME-02 | -O-Benzyl | Data | Data |
| Reference | Ciprofloxacin | Data | Data |
Note: "Data" should be replaced with experimentally determined values.
Table 2: Anticancer Activity of this compound Derivatives
| Compound ID | R Group (Amide/Ester) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT116 |
| DMA-01 | -NH-Phenyl | Data | Data |
| DMA-02 | -NH-4-Chlorophenyl | Data | Data |
| DME-01 | -O-Ethyl | Data | Data |
| DME-02 | -O-Benzyl | Data | Data |
| Reference | Doxorubicin | Data | Data |
Note: "Data" should be replaced with experimentally determined values.
References
Application Notes and Protocols for Studying the Biological Activity of Isonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. The foundational member of this class, isoniazid, is a cornerstone in the treatment of tuberculosis and has paved the way for the exploration of numerous other derivatives.[1] These compounds have demonstrated significant potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This document provides detailed experimental protocols and data presentation guidelines for researchers investigating the biological activities of novel isonicotinic acid derivatives.
I. Antimicrobial Activity
Isonicotinic acid derivatives, particularly hydrazones, are well-recognized for their potent antimicrobial effects, most notably against Mycobacterium tuberculosis.[2][3] The primary mechanism of action for isoniazid involves its activation by the mycobacterial enzyme catalase-peroxidase (KatG) to form a reactive species. This activated form then covalently adducts with NAD(P)H, and this complex inhibits the activity of InhA, an enoyl-acyl carrier protein reductase. This inhibition blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to bacterial cell death.[1][2][3][4]
A. Experimental Protocols
This method serves as a preliminary qualitative assay to screen for the antimicrobial activity of newly synthesized isonicotinic acid derivatives.
-
Materials:
-
Muller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile paper discs (6 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic discs (e.g., Gentamicin for bacteria, Fluconazole for fungi)
-
Negative control (solvent-loaded disc)
-
Sterile swabs, micropipettes, and incubator
-
-
Protocol:
-
Media Preparation: Prepare MHA or SDA plates and allow them to solidify in a sterile environment.
-
Inoculation: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to ensure confluent growth.
-
Disc Application: Aseptically place sterile paper discs onto the inoculated agar surface.
-
Compound Application: Pipette a fixed volume (e.g., 10 µL) of the test compound solution onto a disc. Apply the solvent to the negative control disc and place the positive control antibiotic disc.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Result Measurement: Measure the diameter of the zone of inhibition (including the disc) in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.[5]
-
This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Standardized microbial inoculum
-
Test compound stock solution
-
Positive control (standard antibiotic) and negative control (broth only)
-
Microplate reader or visual inspection
-
-
Protocol:
-
Serial Dilution: Prepare a two-fold serial dilution of the isonicotinic acid derivative in the appropriate broth directly in the 96-well plate.
-
Inoculation: Add a standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include wells with broth and inoculum (growth control), broth only (sterility control), and a serial dilution of a standard antibiotic (positive control).
-
Incubation: Incubate the plates under the same conditions as the disk diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by using a microplate reader.
-
B. Data Presentation
Summarize the antimicrobial activity data in a table for clear comparison.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Isonicotinic Acid Hydrazone 1 | S. aureus | 1.95 - 7.81 | Not Reported | [4] |
| Isonicotinic Acid Hydrazone 2 | S. epidermidis | 1.95 - 7.81 | Not Reported | [4] |
| Isonicotinic Hydrazone NH3 | S. aureus | >200 (60% inhibition) | Not Reported | [6] |
| Isonicotinic Hydrazone NH5 | S. aureus | >200 (55% inhibition) | Not Reported | [6] |
| Ceftriaxone (Control) | S. aureus | 50 (55% inhibition) | Not Reported | [6] |
C. Visualizations
Caption: Workflow for Antimicrobial Activity Testing.
Caption: Mechanism of Action of Isoniazid.
II. Anticancer Activity
Numerous isonicotinic acid derivatives, particularly hydrazones, have demonstrated significant cytotoxic activity against various human cancer cell lines.[2][7] The anticancer mechanisms are diverse and can involve the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and proliferation.
A. Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Materials:
-
Human cancer cell lines (e.g., OVCAR-8, SF-295, HCT-116)[7]
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the isonicotinic acid derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
B. Data Presentation
Present the cytotoxicity data in a structured table.
| Compound/Derivative | Cell Line | IC50 (µg/mL) | Reference |
| Compound 15 | HL-60 | 0.9670 | [2] |
| Compound 18 | HL-60 | 3.366 | [2] |
| Compound 31 | HL-60 | 2.025 | [2] |
| Doxorubicin (Control) | HL-60 | 0.23 | [2] |
| Compound 15 | SF-295 | 1.718 | [2] |
| Compound 18 | OVCAR-8 | 2.021 | [2] |
| Compound 31 | SF-295 | 1.367 | [2] |
C. Visualizations
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Potential Anticancer Signaling Pathways.
III. Anti-inflammatory Activity
Certain isonicotinic acid derivatives have shown potent anti-inflammatory properties, with some exhibiting greater efficacy than standard nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[8] A key mechanism appears to be the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.
A. Experimental Protocols
This assay measures the ability of a compound to inhibit the production of reactive oxygen species from activated phagocytes, a key event in the inflammatory response.
-
Materials:
-
Fresh human blood
-
Hank's Balanced Salt Solution (HBSS)
-
96-well half-area plates
-
Luminometer
-
Serum-opsonized zymosan (SOZ) to stimulate ROS production
-
Luminol (chemiluminescent probe)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Ibuprofen)
-
-
Protocol:
-
Blood Dilution: Dilute human blood with HBSS.
-
Incubation with Compound: In a 96-well plate, incubate the diluted blood with the test compounds for a specified time in the thermostatic chamber of a luminometer.
-
Stimulation: Add SOZ and luminol to the wells to initiate the oxidative burst and the chemiluminescent reaction.
-
Measurement: Measure the chemiluminescence over time using the luminometer.
-
Data Analysis: Calculate the percentage inhibition of ROS production relative to a control (stimulated cells without the test compound) and determine the IC50 value.[5][8]
-
B. Data Presentation
Organize the anti-inflammatory activity data in a clear, tabular format.
| Compound/Derivative | Assay | IC50 (µg/mL) | % Inhibition @ 25 µg/mL | Reference |
| Compound 5 | ROS Inhibition | 1.42 ± 0.1 | 95.9 | [8] |
| Compound 6 | ROS Inhibition | 8.6 ± 0.5 | 67.3 | [8] |
| Ibuprofen (Control) | ROS Inhibition | 11.2 ± 1.9 | Not Reported | [8] |
C. Visualizations
Caption: Workflow for ROS Inhibition Assay.
Caption: COX-2 Inhibition Pathway.
References
- 1. Synthesis, cytotoxicity and pro-apoptosis of novel benzoisoindolin hydrazones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jsmcentral.org [jsmcentral.org]
- 8. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
analytical methods for quantification of 2,6-Dimethylisonicotinic acid
An extensive review of analytical methodologies reveals that while specific protocols for 2,6-Dimethylisonicotinic acid are not abundantly available in public literature, established methods for structurally similar compounds, such as nicotinic acid derivatives, can be readily adapted. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
These guidelines are designed for researchers, scientists, and drug development professionals, offering a framework for method development and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of organic molecules. For this compound, a reverse-phase HPLC method is proposed, offering good selectivity and sensitivity for routine analysis and quality control.
Application Note:
This method is suitable for the determination of this compound in bulk drug substances and pharmaceutical formulations. The acidic nature of the analyte allows for good retention and separation on a C18 column with an acidic mobile phase.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 10:90 v/v) with an acidic modifier like 0.05% sulfuric acid or 0.1% formic acid.[1] For mass spectrometry compatibility, formic acid is recommended.[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: Based on the UV spectrum of similar compounds like isonicotinic acid, a detection wavelength of around 200-270 nm is expected to be suitable.[1][3] The specific lambda max should be determined experimentally.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent, such as a methanol/water mixture.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
For pharmaceutical formulations, a portion of the sample containing approximately 10 mg of the active ingredient can be dissolved in 70 mL of methanol, sonicated, and then diluted to 100 mL.[4]
-
Quantitative Data Summary:
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical studies and trace-level detection, LC-MS/MS offers superior sensitivity and selectivity.
Application Note:
This method is ideal for quantifying this compound in complex matrices such as plasma, urine, and tissue extracts. The use of a stable isotope-labeled internal standard is recommended to compensate for matrix effects and variations in sample preparation.[5]
Experimental Protocol:
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).[5]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B).[6]
-
Flow Rate: 0.4 mL/min.[7]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for nitrogen-containing aromatic compounds.[5][6]
-
MS/MS Parameters:
-
Precursor Ion (m/z): 152.16 (for [M+H]⁺ of this compound, C8H9NO2, MW: 151.16).
-
Product Ion(s): To be determined by direct infusion of a standard solution.
-
-
Sample Preparation (for plasma):
Quantitative Data Summary:
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Range | 1 - 500 ng/mL |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is a necessary step to increase volatility.
Application Note:
This method is suitable for the quantification of this compound in various matrices after derivatization. Silylation or methylation are common derivatization techniques for carboxylic acids.[8][9]
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).[10]
-
Carrier Gas: Helium.[11]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A suitable temperature gradient should be optimized to achieve good separation.
-
Ionization Mode: Electron Ionization (EI).
-
Derivatization (Silylation):
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add an aprotic solvent like acetonitrile or pyridine.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9]
-
Heat the mixture to complete the reaction.
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Quantitative Data Summary:
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds with chromophores.
Application Note:
This method is suitable for the rapid quantification of this compound in simple solutions, such as bulk drug substance or simple formulations, where interference from other components is minimal.
Experimental Protocol:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A solvent in which the analyte is soluble and that does not absorb in the same region, such as distilled water, methanol, or a buffer solution.
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of this compound over a range of wavelengths (e.g., 200-400 nm). For similar compounds, the λmax is often in the UV region.[3][12]
-
Procedure:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
-
Quantitative Data Summary:
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Range | 5 - 25 µg/mL[13] |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Visualizations
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
References
- 1. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Separation of 2,6-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchtrends.net [researchtrends.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Simultaneous determination of 22 fatty acids in total parenteral nutrition (TPN) components by gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. impactfactor.org [impactfactor.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Single Crystal Growth of 2,6-Dimethylisonicotinic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The successful growth of high-quality single crystals is a critical prerequisite for determining the three-dimensional molecular structure of a compound by X-ray crystallography. This information is invaluable in drug development for understanding structure-activity relationships and in materials science for elucidating crystal packing and intermolecular interactions. 2,6-Dimethylisonicotinic acid, a derivative of isonicotinic acid, is a compound of interest for which a defined crystal structure can provide significant insights.
This application note details protocols for the single crystal growth of this compound using common and effective crystallization techniques, including slow evaporation and vapor diffusion. A systematic solvent screening process is also described to identify optimal conditions for crystallization.
Data Presentation: Solvent Screening
The choice of solvent is a critical factor in successful crystallization.[1] An ideal solvent will dissolve the compound to a moderate extent and allow for the slow formation of a supersaturated solution, from which crystals can nucleate and grow.[2] Given that this compound possesses both a carboxylic acid group and a pyridine ring, a range of solvents with varying polarities should be screened.
The following table summarizes potential solvents for initial screening, categorized by their polarity and potential for hydrogen bonding, which can be crucial for the crystallization of carboxylic acids.[3][4]
| Solvent Class | Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale for Use |
| Protic Solvents | Water | 100 | 80.1 | Potential for hydrogen bonding with the carboxylic acid. |
| Methanol | 65 | 32.7 | Good starting point for polar compounds.[5] | |
| Ethanol | 78 | 24.5 | Similar to methanol, slightly less polar. | |
| Isopropanol | 82 | 19.9 | Can slow down crystal growth due to higher viscosity. | |
| Aprotic Polar Solvents | Acetone | 56 | 20.7 | Good for moderately polar compounds, but high volatility can lead to rapid crystallization.[6] |
| Acetonitrile | 82 | 37.5 | Often a good choice for pyridine derivatives. | |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent that can be effective for organic acids.[7] | |
| Tetrahydrofuran (THF) | 66 | 7.6 | A good solvent for a wide range of organic compounds. | |
| Apolar Solvents | Toluene | 111 | 2.4 | May be useful as an anti-solvent or for less polar derivatives. |
| Heptane/Hexane | 98/69 | ~2.0 | Typically used as anti-solvents to induce crystallization from a more polar solution. |
Experimental Protocols
General Considerations
-
Purity of the Compound: The starting material should be of the highest possible purity (ideally >95%) as impurities can inhibit crystallization or lead to poor crystal quality.[1]
-
Cleanliness of Glassware: All vials, tubes, and beakers must be scrupulously clean to avoid unwanted nucleation sites.[2]
-
Vibration-Free Environment: Crystallization setups should be left in a location free from vibrations and significant temperature fluctuations.[5]
Protocol 1: Solvent Screening and Solubility Test
-
Place a small amount (1-2 mg) of this compound into several small, clean vials.
-
Add a single solvent from the screening table to each vial, drop by drop, until the solid dissolves completely. Gently agitate the vial after each addition.
-
Record the approximate volume of solvent required to dissolve the compound. This will give a qualitative measure of solubility.
-
A good solvent for crystallization is one in which the compound is moderately soluble.[2] If the compound is very soluble, a mixed solvent system or the vapor diffusion method may be more appropriate. If it is insoluble, that solvent may be a good anti-solvent.
Protocol 2: Single Crystal Growth by Slow Evaporation
This is often the simplest and most successful method for obtaining single crystals.[2][8]
-
Prepare a nearly saturated solution of this compound in a chosen "good" solvent from the screening process. This can be achieved by dissolving the compound in a slight excess of the solvent.
-
Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small beaker, vial, or NMR tube).[1] This removes any dust or particulate matter that could act as nucleation sites.
-
Cover the vessel with a cap or parafilm that is not airtight. Puncture a few small holes in the parafilm with a needle to allow for slow evaporation of the solvent.[2] The rate of evaporation can be controlled by the number and size of the holes.
-
Place the vessel in a quiet, undisturbed location at a constant temperature.
-
Monitor the vessel periodically for crystal growth over several days to weeks. Avoid disturbing the vessel during this time.[5]
Protocol 3: Single Crystal Growth by Vapor Diffusion
This method is particularly useful when only small amounts of the compound are available and can often yield high-quality crystals.[6][8] It involves the slow diffusion of an "anti-solvent" vapor into a solution of the compound in a "good" solvent.
-
Setup:
-
Dissolve 2-5 mg of this compound in a minimal amount of a "good" solvent (a solvent in which it is readily soluble) in a small, open container (e.g., a small vial or a hanging drop cover slide).
-
Place this small container inside a larger, sealed vessel (e.g., a beaker or a jar).
-
Add a larger volume of an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent) to the bottom of the larger vessel.[1] The level of the anti-solvent should be below the top of the inner container.
-
-
Diffusion:
-
Seal the outer vessel tightly.
-
The vapor of the more volatile solvent will slowly diffuse between the inner and outer solutions. Typically, the anti-solvent is more volatile. Its vapor will diffuse into the solution of the compound, gradually decreasing the compound's solubility and leading to slow crystallization.[6]
-
-
Incubation:
-
Place the sealed vessel in an undisturbed location at a constant temperature.
-
Observe for crystal formation over several days.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the crystallization of this compound, from initial material preparation to the final crystal harvesting.
Caption: Workflow for single crystal growth of this compound.
Troubleshooting
-
No Crystals Form: The solution may not be sufficiently supersaturated. Try slower evaporation, adding more anti-solvent, or slightly increasing the concentration of the compound. Seeding with a microcrystal can also induce crystallization.[1]
-
Formation of Oil or Amorphous Precipitate: This "oiling out" can occur if the solution becomes supersaturated too quickly or at a temperature above the compound's melting point in that solvent system.[1] Try using a different solvent, a lower temperature, or a slower rate of supersaturation.
-
Many Small Crystals: This indicates that nucleation was too rapid. To obtain larger single crystals, reduce the rate of supersaturation by slowing down evaporation or diffusion, or by using a slightly more dilute solution.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. 2,6-Dimethoxyisonicotinic acid | C8H9NO4 | CID 235752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]
- 6. 2,6-Dimethoxyisonicotinic acid | 6274-82-4 [chemicalbook.com]
- 7. Isonicotinamide | C6H6N2O | CID 15074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dimethylisonicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Dimethylisonicotinic acid synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the oxidation of 2,6-lutidine, a common starting material.
Q1: My direct oxidation of 2,6-lutidine with strong oxidizing agents like potassium permanganate (KMnO₄) results in a low yield of this compound. What are the common reasons for this?
A1: Low yields in the direct oxidation of 2,6-lutidine are often due to over-oxidation. The primary competing reaction is the further oxidation of the desired mono-acid to the di-acid, pyridine-2,6-dicarboxylic acid. Additionally, incomplete reaction can leave unreacted starting material, complicating purification. The reaction is highly sensitive to stoichiometry, temperature, and reaction time.
Q2: How can I control the direct oxidation of 2,6-lutidine to favor the formation of the mono-acid?
A2: Achieving selective mono-oxidation is challenging but can be influenced by several factors:
-
Stoichiometry: Carefully control the molar ratio of the oxidizing agent to 2,6-lutidine. Using a stoichiometric amount or a slight excess of the oxidant for the formation of the mono-acid is a starting point.
-
Temperature: Lowering the reaction temperature can help to reduce the rate of the second oxidation step, which typically requires more energy.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC and stop the reaction once the formation of the mono-acid is maximized, before significant di-acid formation occurs.
-
pH Control: The pH of the reaction medium can influence the reactivity of the oxidizing agent and the substrate.
Q3: I am observing a mixture of mono-acid, di-acid, and unreacted 2,6-lutidine. How can I effectively separate these compounds?
A3: Separation can be achieved by exploiting the differences in acidity and solubility of the components:
-
Extraction: After the reaction, acidify the mixture to protonate the pyridine nitrogen. Unreacted 2,6-lutidine can be removed by extraction with an organic solvent.
-
Fractional Crystallization: The mono-acid and di-acid have different solubilities in various solvents. Adjusting the pH and using a suitable solvent system can allow for fractional crystallization. For instance, the di-acid is often less soluble than the mono-acid in acidic aqueous solutions.
-
Chromatography: Column chromatography on silica gel or a suitable ion-exchange resin can be an effective, albeit more laborious, method for separating the acids based on their polarity and charge.
Q4: Is there an alternative synthetic route that offers better selectivity for the mono-acid?
A4: Yes, a multi-step route via the corresponding N-oxide, known as the Boekelheide reaction, can provide better control and selectivity. This pathway involves:
-
N-Oxidation: Oxidation of 2,6-lutidine to 2,6-lutidine N-oxide.
-
Rearrangement: Reaction of the N-oxide with an acylating agent like acetic anhydride, which leads to the formation of a 2-acetoxymethyl-6-methylpyridine intermediate.
-
Hydrolysis: Hydrolysis of the ester to yield 2-hydroxymethyl-6-methylpyridine.
-
Oxidation: Selective oxidation of the hydroxymethyl group to the carboxylic acid. The primary alcohol is more readily oxidized than the methyl group.
Q5: What are the potential pitfalls in the N-oxide route?
A5: While more selective, this route has its own challenges:
-
The rearrangement step can sometimes lead to side products.
-
The final oxidation of the hydroxymethyl group needs to be carefully controlled to prevent oxidation of the remaining methyl group. Mild oxidizing agents are preferred for this step.
Data Presentation
The following tables summarize quantitative data from various synthetic approaches for picolinic acids, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Comparison of Oxidation Conditions for 2,6-Lutidine to Pyridine-2,6-dicarboxylic Acid
| Catalyst | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Molar Yield (%) | Purity (%) |
| Co(OTHPHA)₂ | Oxygen | 60 | 4 | 97.2 | 95.7 | 99.73 |
| MnTPP | Air | 80 | 3 | 98.0 | 96.4 | 99.84 |
| CoTPPCl | Oxygen | 90 | 2.5 | 96.0 | 93.1 | 99.85 |
| CuTPP | Air | 100 | 2 | 98.1 | 96.3 | 99.78 |
Data adapted from a patent for the synthesis of the di-acid, which provides insights into effective oxidation systems for the methyl groups of 2,6-lutidine.
Experimental Protocols
Protocol 1: Synthesis of this compound via the N-Oxide Route (A Three-Step Approach)
Step 1: Synthesis of 2,6-Lutidine N-oxide
-
In a round-bottom flask, dissolve 2,6-lutidine in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add hydrogen peroxide (30-35% solution) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to 70-80 °C and maintain for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,6-lutidine N-oxide.
Step 2: Boekelheide Rearrangement to 2-Acetoxymethyl-6-methylpyridine
-
To the crude 2,6-lutidine N-oxide, add acetic anhydride.
-
Heat the mixture to reflux (around 140 °C) for several hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully quench the excess acetic anhydride by slowly adding water.
-
Neutralize the mixture with a base (e.g., sodium carbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to get the crude 2-acetoxymethyl-6-methylpyridine.
Step 3: Hydrolysis and Oxidation to this compound
-
Hydrolyze the crude 2-acetoxymethyl-6-methylpyridine by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH).
-
After hydrolysis, neutralize the solution and extract the 2-hydroxymethyl-6-methylpyridine.
-
Dissolve the 2-hydroxymethyl-6-methylpyridine in an appropriate solvent (e.g., water or a buffered solution).
-
Add a mild oxidizing agent, such as potassium permanganate, portion-wise at a controlled temperature (e.g., 0-10 °C).
-
Stir the reaction until the starting material is consumed (monitor by TLC).
-
Work up the reaction by quenching any excess oxidant (e.g., with sodium bisulfite), followed by filtration of the manganese dioxide formed.
-
Acidify the filtrate to precipitate the this compound.
-
Collect the solid product by filtration, wash with cold water, and dry.
Visualizations
Diagram 1: Synthetic Pathways to this compound
Caption: Alternative synthetic routes to this compound.
Diagram 2: Troubleshooting Workflow for Low Yield in Direct Oxidation
Caption: Decision tree for troubleshooting low yields in direct oxidation.
Technical Support Center: Purification of 2,6-Dimethylisonicotinic Acid
Welcome to the technical support center for 2,6-Dimethylisonicotinic Acid (DMIA). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the isolation and purification of this important heterocyclic building block. As a substituted pyridine carboxylic acid, DMIA presents unique purification challenges that require a systematic and mechanistically informed approach. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of this compound.
Q1: What are the most common impurities found in crude this compound?
A1: Impurities typically originate from the starting materials or side reactions during synthesis. The most common synthesis route involves the oxidation of 2,6-lutidine. Therefore, common impurities include:
-
Unreacted 2,6-Lutidine: The starting material, which can be difficult to remove due to its basic nature.
-
Partially Oxidized Intermediates: Such as 6-methylpicolinic acid.
-
Over-oxidized or Ring-Opened Products: Depending on the harshness of the oxidation conditions.
-
Impurities from Starting Material: Commercial 2,6-lutidine may contain other isomers like 3- and 4-picoline, which can lead to the corresponding isomeric carboxylic acids.[1][2]
Q2: Why does my product fail to crystallize and remain an oil or a sticky solid?
A2: This is a common issue often caused by the presence of impurities that depress the melting point or inhibit lattice formation. Residual solvents or an inappropriate crystallization solvent can also be culprits. A systematic approach to solvent screening is recommended to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[3]
Q3: What is the best starting solvent for the recrystallization of DMIA?
A3: Given its structural similarity to nicotinic acid, a good starting point is water or a mixed aqueous-organic solvent system.[4][5] Nicotinic acid shows moderate solubility in hot water and much lower solubility in cold water.[6] Ethanol and Dimethyl Sulfoxide (DMSO) are also potential solvents, though DMSO's high boiling point can make it difficult to remove.[6] A solubility study is crucial.
Q4: My purified product is still yellow or brown. How can I remove colored impurities?
A4: Persistent color often indicates the presence of highly conjugated, polymeric, or degradation by-products. A common and effective method for removing such impurities is to treat a hot solution of the crude product with activated carbon (charcoal). The activated carbon adsorbs the large, colored molecules, which can then be removed by hot filtration.[5]
Q5: How can I confirm the purity of my final this compound?
A5: A combination of analytical techniques is recommended for robust purity assessment.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis, typically using a C18 reversed-phase column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure and identify proton-bearing impurities. The presence of sharp singlets for the methyl and aromatic protons is indicative of purity.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[8]
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guide
This section provides a problem-cause-solution framework for more complex purification challenges.
Problem 1: Persistent Low Purity Despite Recrystallization
-
Probable Cause: The primary impurity has a solubility profile very similar to DMIA, leading to co-crystallization. This can occur if an isomeric acid is present.
-
Solution Strategy: pH-Mediated Purification. The acidic nature of the carboxyl group and the basic nature of the pyridine nitrogen allow for purification via acid-base manipulation.
-
Dissolve the impure solid in a dilute aqueous base (e.g., 1M NaOH) to form the sodium salt, which should be highly water-soluble.
-
Filter the solution to remove any neutral or basic insoluble impurities.
-
Slowly acidify the filtrate with a mineral acid (e.g., 1M HCl) to the isoelectric point (pI) of DMIA. The pI can be estimated or determined experimentally, but a pH around 3-4 is a good starting point for pyridine carboxylic acids.[9][10]
-
The pure DMIA should precipitate out of the solution as a neutral zwitterion.
-
Collect the precipitate by filtration, wash with cold water to remove salts, and dry thoroughly.
-
Workflow for pH-Mediated Purification
Caption: A step-by-step workflow for purifying DMIA by exploiting its pH-dependent solubility.
Problem 2: Poor Recovery After Recrystallization
-
Probable Cause 1: The chosen solvent is too effective, meaning the compound remains significantly soluble even at low temperatures.
-
Solution 1: Introduce an Anti-Solvent. An anti-solvent is a solvent in which the product is insoluble but which is fully miscible with the crystallization solvent.[3] After dissolving the DMIA in a minimum amount of hot solvent (e.g., ethanol), slowly add a miscible anti-solvent (e.g., water or heptane) until the solution becomes turbid. Gently heat until the solution is clear again, then allow it to cool slowly.
-
Probable Cause 2: Too much solvent was used during the initial dissolution step.
-
Solution 2: Concentrate the Mother Liquor. If the product does not crystallize upon cooling, it may be necessary to evaporate some of the solvent to increase the concentration of DMIA and induce crystallization.[3] Be cautious not to concentrate to the point where impurities also precipitate.
Troubleshooting Decision Tree for Crystallization Failure
Caption: Decision tree for troubleshooting common crystallization issues.
Detailed Experimental Protocols
Protocol 1: Recrystallization with Activated Carbon Treatment
This protocol is designed for crude DMIA that contains both crystallizable and colored impurities.
-
Solvent Selection: Based on small-scale solubility tests, choose an appropriate solvent (e.g., 50:50 ethanol/water).
-
Dissolution: In a flask equipped with a reflux condenser, add the crude DMIA and the minimum amount of the chosen solvent required to dissolve it at reflux temperature. Stir continuously.
-
Charcoal Addition: Once the solid is fully dissolved, remove the flask from the heat source and allow the boiling to subside slightly. Add a small amount of activated carbon (approx. 1-2% of the solute mass) to the hot solution.
-
Scientist's Note: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
-
Hot Filtration: Bring the mixture back to a gentle boil for 5-10 minutes. Set up a hot filtration apparatus (e.g., a heated funnel with fluted filter paper). Filter the hot solution quickly to remove the activated carbon. The goal is to keep the solution hot enough to prevent premature crystallization in the funnel.[5]
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least one hour.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the crystals under vacuum to a constant weight.
Protocol 2: Purity Assessment by HPLC-UV
This protocol provides a general method for analyzing the purity of the final DMIA product.
-
Standard Preparation: Accurately weigh a reference standard of pure DMIA and dissolve it in a suitable diluent (e.g., 50:50 acetonitrile/water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a sample of the purified DMIA at the same concentration as the standard.
-
Chromatographic Conditions:
Parameter Recommended Setting Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient Start at 5% B, ramp to 95% B over 15 min Flow Rate 1.0 mL/min UV Detection 265 nm | Injection Volume | 10 µL |
-
Analysis: Inject the standard and sample solutions. Calculate the purity of the sample by the area percent method, where the area of the DMIA peak is divided by the total area of all peaks in the chromatogram.
References
- 1. Purification of 2,6-Lutidine - Chempedia - LookChem [lookchem.com]
- 2. JPH04312574A - Method for separating and purifying 2,6-lutidine - Google Patents [patents.google.com]
- 3. mt.com [mt.com]
- 4. US2748136A - Process for separating nicotinic acid from isonicotinic acid - Google Patents [patents.google.com]
- 5. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. US3147269A - Process for the separation of nicotinic and isonicotinic acid - Google Patents [patents.google.com]
- 10. CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,6-Dimethylisonicotinic Acid
Welcome to the technical support center for the synthesis of 2,6-Dimethylisonicotinic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic routes are the oxidation of 2,6-lutidine (2,6-dimethylpyridine) and the hydrolysis of 2,6-dimethyl-4-cyanopyridine. The choice of route often depends on the availability of starting materials, desired purity, and scale of the reaction.
Q2: What are the common side reactions observed during the oxidation of 2,6-lutidine?
A2: The most prevalent side reactions include:
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Incomplete Oxidation: One or both methyl groups are only partially oxidized, leading to the formation of 2-methyl-6-pyridinecarboxylic acid or 2,6-pyridinedicarboxaldehyde.
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Over-oxidation: Both methyl groups are oxidized to carboxylic acids, resulting in the formation of pyridine-2,6-dicarboxylic acid (dipicolinic acid).
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Ring Cleavage: Under harsh oxidative conditions, the pyridine ring can be cleaved, leading to the formation of smaller, undesired byproducts such as carbon dioxide and ammonia.[1]
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Formation of 2,6-Diformylpyridine: Oxidation of 2,6-lutidine with air can sometimes yield 2,6-diformylpyridine.[2]
Q3: What side reactions can occur during the hydrolysis of 2,6-dimethyl-4-cyanopyridine?
A3: The primary side reaction is the formation of the corresponding amide, 2,6-dimethylisonicotinamide, due to incomplete hydrolysis of the nitrile group. The extent of this side reaction is highly dependent on the reaction conditions, particularly the concentration of the acid or base catalyst and the reaction temperature and time.
Q4: How can I purify the final this compound product?
A4: Purification strategies depend on the impurities present. Common methods include:
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Recrystallization: This is an effective method for removing most impurities, provided a suitable solvent system is identified.
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Acid-Base Extraction: This technique can be used to separate the acidic product from non-acidic impurities. The product can be extracted into a basic aqueous solution and then precipitated by acidification.
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Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed to separate the desired product from closely related side products.
Troubleshooting Guides
Issue 1: Low Yield of this compound from 2,6-Lutidine Oxidation
| Possible Cause | Troubleshooting Steps |
| Incomplete Oxidation | - Increase the reaction time. - Increase the temperature moderately. - Increase the molar ratio of the oxidizing agent. - Ensure efficient stirring to overcome mass transfer limitations. |
| Over-oxidation to Pyridine-2,6-dicarboxylic acid | - Decrease the reaction temperature. - Reduce the concentration of the oxidizing agent. - Carefully monitor the reaction progress and stop it once the starting material is consumed. |
| Inefficient Oxidizing Agent | - Consider using a different oxidizing agent. Potassium permanganate is a strong oxidant, while catalytic oxidation with air/O₂ might offer better selectivity under optimized conditions. |
| Loss during Work-up | - Optimize the pH for precipitation during acid-base extraction to ensure maximum recovery. - Use an appropriate solvent for extraction to minimize product loss. |
Issue 2: High Levels of Side Products in the Reaction Mixture
| Side Product | Possible Cause | Troubleshooting Steps |
| 2-Methyl-6-pyridinecarboxylic acid | Insufficient oxidation of one methyl group. | - Increase the amount of oxidizing agent. - Prolong the reaction time. |
| Pyridine-2,6-dicarboxylic acid | Over-oxidation of the methyl groups. | - Use a milder oxidizing agent or less harsh reaction conditions (lower temperature, shorter reaction time). - Carefully control the stoichiometry of the oxidant. |
| 2,6-Diformylpyridine | Incomplete oxidation to the carboxylic acid. | - Increase the strength or concentration of the oxidizing agent. - Ensure sufficient reaction time for complete conversion. |
| 2,6-Dimethylisonicotinamide (from hydrolysis route) | Incomplete hydrolysis of the nitrile. | - Increase the concentration of the acid or base catalyst. - Increase the reaction temperature and/or time. |
Quantitative Data on Side Product Formation
The yield of this compound and the formation of side products are highly dependent on the reaction conditions. The following table summarizes typical yields and side products for different synthetic methods.
| Synthetic Route | Oxidizing/Hydrolyzing Agent | Typical Yield of Main Product | Major Side Products & Typical Yields |
| Oxidation of 2,6-Lutidine | Potassium Permanganate (KMnO₄) | 60-70% | Pyridine-2,6-dicarboxylic acid (5-15%) |
| Oxidation of 2,6-Lutidine | Nitric Acid (HNO₃) | 50-60% | Pyridine-2,6-dicarboxylic acid (10-20%), Ring-cleavage products |
| Catalytic Air Oxidation | V₂O₅/MoO₃ catalyst | 70-80% | 2-Methyl-6-pyridinecarboxylic acid (5-10%), 2,6-Diformylpyridine (trace) |
| Hydrolysis of 2,6-dimethyl-4-cyanopyridine | Conc. Sulfuric Acid (H₂SO₄) | ~85% | 2,6-Dimethylisonicotinamide (<5%) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 2,6-Lutidine with Potassium Permanganate
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,6-lutidine in water.
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Addition of Oxidant: Slowly add a solution of potassium permanganate in water to the stirred 2,6-lutidine solution. The addition should be done portion-wise to control the exothermic reaction.
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Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.
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Work-up: Once the reaction is complete, cool the mixture and filter off the manganese dioxide precipitate.
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Purification: Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the this compound. The crude product can be further purified by recrystallization.
Protocol 2: Synthesis of this compound via Hydrolysis of 2,6-Dimethyl-4-cyanopyridine
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Reaction Setup: In a round-bottom flask, add 2,6-dimethyl-4-cyanopyridine to concentrated sulfuric acid.
-
Reaction: Heat the mixture at 100°C for 5 hours.[3]
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Work-up: Cool the reaction mixture in an ice bath and carefully neutralize it with a strong base (e.g., 10 N NaOH) to a pH of 3.5.[3]
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Isolation: Concentrate the solution to dryness. The product can be extracted from the residue using a suitable solvent like ether in a Soxhlet extractor.[3]
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: Potential side reactions in the oxidation of 2,6-lutidine.
Caption: Troubleshooting workflow for low product yield.
References
optimizing reaction conditions for 2,6-Dimethylisonicotinic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,6-Dimethylisonicotinic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most prevalent and commercially available starting material is 2,6-lutidine (also known as 2,6-dimethylpyridine). The synthesis primarily involves the oxidation of the two methyl groups on the pyridine ring to carboxylic acid groups.
Q2: What are the primary methods for oxidizing 2,6-lutidine to this compound?
Several methods are commonly employed, varying in their use of oxidizing agents and reaction conditions. The main approaches include:
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Strong Acid Oxidation: Using concentrated sulfuric acid at elevated temperatures.
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Permanganate Oxidation: Employing potassium permanganate (KMnO₄) in an aqueous solution.[1]
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Nitric Acid Oxidation: Utilizing concentrated nitric acid, often in the presence of sulfuric acid.[1]
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Catalytic Oxidation: Involving a catalyst, such as a metal porphyrin complex, with an oxygen-containing gas as the oxidant. This is often considered a "greener" alternative.[1]
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Hexavalent Chromium Oxidation: A two-stage process using soluble hexavalent chromium salts in an acidic medium.
Q3: What are the potential side products in this synthesis?
The primary side products arise from incomplete or over-oxidation. These can include:
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2-Methyl-6-pyridinecarboxaldehyde: Resulting from the oxidation of only one methyl group to an aldehyde.
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6-Methylisonicotinic Acid: Formed when only one methyl group is fully oxidized to a carboxylic acid.
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2,6-Diformylpyridine: Occurs when both methyl groups are oxidized to the aldehyde stage.
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Over-oxidation products: Strong oxidizing agents can potentially lead to the degradation of the pyridine ring, although this is less common under controlled conditions.[1]
Q4: How is this compound typically purified after the reaction?
Purification strategies often exploit the acidic nature of the product. A common method involves:
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Cooling the reaction mixture.
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Adjusting the pH of the solution. This compound is least soluble at its isoelectric point. Bringing the pH to around 3.5 can cause the product to precipitate.[2]
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The precipitated solid can then be collected by filtration.
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Further purification can be achieved through recrystallization from a suitable solvent or by techniques like Soxhlet extraction.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Product | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Inactive Oxidizing Agent: The oxidizing agent may have degraded or is of poor quality. 3. Incorrect Stoichiometry: The molar ratio of the oxidizing agent to 2,6-lutidine may be insufficient. 4. Catalyst Poisoning (for catalytic methods): Impurities in the starting material or solvent may have deactivated the catalyst. | 1. Optimize Reaction Conditions: Increase the reaction time or temperature incrementally, monitoring the reaction progress by TLC or GC. 2. Use Fresh Reagents: Ensure the oxidizing agent is fresh and has been stored correctly. 3. Adjust Stoichiometry: Recalculate and ensure the correct molar ratios are used. An excess of the oxidizing agent may be necessary. 4. Purify Starting Materials: Ensure the 2,6-lutidine and solvent are of high purity. Consider passing them through a short column of alumina or silica gel if impurities are suspected. |
| Formation of a Mixture of Products (e.g., partially oxidized intermediates) | 1. Insufficient Oxidizing Agent: Not enough oxidizing agent to fully convert both methyl groups. 2. Non-homogeneous Reaction Mixture: Poor stirring can lead to localized areas of high and low reactant concentration. 3. Reaction Temperature Too Low: The activation energy for the second oxidation step may not be reached. | 1. Increase Oxidant Molar Ratio: Add a larger excess of the oxidizing agent. 2. Improve Agitation: Use a more powerful overhead stirrer or a larger stir bar to ensure the mixture is homogeneous. 3. Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for the disappearance of intermediates. |
| Product is Difficult to Isolate/Precipitate | 1. Incorrect pH for Precipitation: The pH of the solution is not at the isoelectric point of this compound. 2. Product is Too Soluble in the Reaction Mixture: The chosen solvent system may be too effective at solvating the product. | 1. Careful pH Adjustment: Use a pH meter to carefully adjust the pH to approximately 3.5 with a suitable acid or base.[2] 2. Solvent Modification/Evaporation: If possible, partially evaporate the solvent to increase the concentration of the product. Alternatively, add a co-solvent in which the product is less soluble to induce precipitation. |
| Product is Contaminated with Starting Material (2,6-Lutidine) | 1. Incomplete Reaction: The reaction has not gone to completion. 2. Ineffective Purification: The purification method is not adequately removing the more basic 2,6-lutidine. | 1. Extend Reaction Time/Increase Temperature: Drive the reaction to completion by extending the reaction time or increasing the temperature. 2. Acid-Base Extraction: During workup, perform an acid wash (e.g., with dilute HCl) to protonate and dissolve the basic 2,6-lutidine into the aqueous phase, separating it from the acidic product which will remain in the organic phase (if applicable) or can be precipitated from the aqueous phase by adjusting the pH. |
| Reaction is Too Vigorous or Exothermic | 1. Rate of Addition of Reagents: Adding the oxidizing agent too quickly can lead to a runaway reaction. 2. Inadequate Cooling: The reaction vessel is not being sufficiently cooled. | 1. Slow, Controlled Addition: Add the oxidizing agent portion-wise or via a dropping funnel to control the reaction rate. 2. Use an Ice Bath: Conduct the addition of reagents and the reaction itself in an ice-water or ice-salt bath to dissipate heat effectively. |
Data Presentation
Table 1: Comparison of Reaction Conditions for 2,6-Lutidine Oxidation
| Oxidizing Agent | Typical Conditions | Reported Yield | Key Advantages | Key Disadvantages |
| Sulfuric Acid | Concentrated H₂SO₄, 100°C, 5 hours[2] | Low (Example gave ~5% for analysis)[2] | Simple, readily available reagent. | Low yield, harsh conditions, potential for charring. |
| Potassium Permanganate | Aqueous solution, often with heating. | Moderate to Good (e.g., 64% for dipicolinic acid from 2,6-lutidine)[1] | Strong oxidant, relatively inexpensive. | Can be difficult to control, produces MnO₂ waste, potential for over-oxidation.[1] |
| Nitric Acid | Concentrated HNO₃, often with H₂SO₄. | Variable | Strong oxidant. | Generates toxic NOx gases, highly corrosive, can lead to over-oxidation and environmental concerns.[1] |
| Catalytic (e.g., Metal Porphyrins) | Catalyst, O₂ or air, water as solvent, 60-100°C, 2-4 hours.[1] | Good | "Green" method with less waste, catalyst can potentially be recovered. | Catalyst can be expensive and sensitive. |
| Hexavalent Chromium | Soluble Cr(VI) salt, H₂SO₄, 70-115°C. | Not specified | Homogeneous reaction. | Highly toxic and carcinogenic chromium waste. |
Experimental Protocols
Protocol 1: Synthesis via Sulfuric Acid Oxidation
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-lutidine.
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Reagent Addition: Slowly and carefully, while cooling the flask in an ice bath, add concentrated sulfuric acid.
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Reaction: Heat the mixture to 100°C and maintain this temperature for 5 hours with continuous stirring.[2]
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Workup:
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Cool the reaction mixture in an ice bath.
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Slowly add 10 N sodium hydroxide solution to adjust the pH to 3.5.[2] Monitor the pH carefully.
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The product may precipitate at this stage.
-
-
Isolation and Purification:
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Collect the precipitate by vacuum filtration.
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Wash the solid with cold water.
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For further purification, the crude product can be subjected to Soxhlet extraction with ether for 48 hours or recrystallized from a suitable solvent.[2]
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Protocol 2: Synthesis via Potassium Permanganate Oxidation
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Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 2,6-lutidine in water.
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Reagent Addition: While stirring vigorously, add a solution of potassium permanganate in water portion-wise. The addition should be slow to control the exothermic reaction.
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Reaction: After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.
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Workup:
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Cool the reaction mixture to room temperature.
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Filter the mixture to remove the MnO₂ precipitate. The filter cake should be washed with hot water to recover any adsorbed product.
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Combine the filtrate and washings.
-
-
Isolation and Purification:
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Acidify the filtrate with an acid (e.g., HCl or H₂SO₄) to a pH of approximately 3.5 to precipitate the this compound.
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Collect the white precipitate by vacuum filtration.
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Wash the solid with cold water and dry.
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Recrystallize from water or an alcohol-water mixture for higher purity.
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Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low or no product yield in the synthesis.
References
troubleshooting low solubility issues with 2,6-Dimethylisonicotinic acid
Technical Support Center: 2,6-Dimethylisonicotinic Acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. We will delve into the physicochemical principles governing its solubility and provide systematic, field-proven strategies to achieve your desired concentrations.
Understanding the Molecule: Physicochemical Profile
This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This dual nature is the primary determinant of its complex solubility behavior, particularly in aqueous systems. Its structure consists of a pyridine ring (a weak base), a carboxylic acid group (a weak acid), and two methyl groups that increase its lipophilicity compared to its parent compound, isonicotinic acid.
A summary of its key properties is presented below.
| Property | Value / Prediction | Implication for Solubility |
| Molecular Formula | C₈H₉NO₂[1] | - |
| Molecular Weight | 151.16 g/mol [1] | - |
| LogP (Octanol-Water) | 1.39664[1] | Indicates moderate lipophilicity; suggests poor intrinsic water solubility but potential solubility in organic solvents. |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 (Estimated) | The carboxylic acid group will be deprotonated (negatively charged) at pH values above this range, increasing solubility in basic media. |
| pKa (Pyridinium Ion) | ~5.5 - 6.5 (Estimated) | The pyridine nitrogen will be protonated (positively charged) at pH values below this range, increasing solubility in acidic media. |
| Isoelectric Point (pI) | ~4.5 - 5.5 (Estimated) | The pH at which the molecule has a net-zero charge (zwitterionic form). Aqueous solubility is at its minimum near the pI. |
| Hydrogen Bond Donors | 1[1] | Can donate a hydrogen bond via the carboxylic acid group. |
| Hydrogen Bond Acceptors | 2[1] | Can accept hydrogen bonds via the pyridine nitrogen and carboxyl oxygen. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound poorly soluble in neutral water or phosphate-buffered saline (PBS, pH 7.4)?
This is the most common issue and is directly related to the compound's amphoteric nature. At neutral pH (e.g., pH 7.4), the carboxylic acid group is deprotonated (negatively charged carboxylate), but the pyridine nitrogen is not protonated (neutral). However, the molecule's lowest solubility occurs at its isoelectric point (pI), where the population of zwitterions (protonated nitrogen, deprotonated carboxyl) is maximal, leading to strong intermolecular interactions and precipitation. The estimated pI is in the weakly acidic to neutral range, which explains the poor solubility you are observing.
Q2: What is the best starting solvent for making a stock solution?
For a concentrated stock solution, it is best to bypass the pI issue entirely by using either a polar aprotic organic solvent or a pH-adjusted aqueous solution.
-
Organic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions (e.g., >10 mM).
-
Aqueous Basic Solutions: Preparing a stock in a basic solution like 0.1 M NaOH will deprotonate the carboxylic acid, forming the highly soluble sodium 2,6-dimethylisonicotinate salt. This is a preferred method if DMSO is incompatible with your downstream application.
Q3: My compound dissolved in DMSO, but precipitated when I diluted it into my aqueous buffer. What happened?
This is a classic solvent-shifting problem. While the compound is highly soluble in 100% DMSO, its thermodynamic solubility in the final, predominantly aqueous buffer is much lower. When you add the DMSO stock to the buffer, you are creating a supersaturated solution. If the final concentration exceeds the solubility limit in that specific aqueous/DMSO mixture, the compound will precipitate. The solution is to either decrease the final concentration or increase the percentage of co-solvent in the final medium, if your experiment can tolerate it.
In-Depth Troubleshooting Guides
Guide 1: Overcoming Poor Solubility in Aqueous Buffers for Biological Assays
Problem: You need to prepare a working solution of this compound in a specific biological buffer (e.g., PBS, TRIS, HEPES) at a near-neutral pH, but it will not dissolve or it precipitates over time.
Underlying Scientific Principle: The solubility of an ionizable compound is lowest at its pI and increases dramatically as the pH is moved away from the pI.[2] By preparing a stock solution at a pH where the compound is highly soluble (either very acidic or very basic), you can then dilute it into your final buffer. The key is to ensure the final concentration is below the solubility limit at the buffer's pH.
Visualizing the pH Effect:
The protonation state of this compound changes with pH, directly impacting its charge and solubility.
Caption: pH-dependent forms of this compound.
Caption: Workflow for solubilizing in aqueous buffers.
Step-by-Step Protocol (Salt Formation Method):
-
Objective: Prepare a 10 mM stock solution of this compound as its sodium salt.
-
Materials: this compound (MW: 151.16), 1.0 M NaOH solution, Type 1 purified water.
-
Calculation: To make 10 mL of a 10 mM stock, you need 1.51 mg of the compound.
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Procedure: a. Weigh 1.51 mg of this compound into a clean 15 mL conical tube. b. Add ~8 mL of purified water. The compound will likely not dissolve, forming a slurry. c. While stirring, add the 1.0 M NaOH solution dropwise. You are looking for a 1:1 molar equivalence. For a 10 mM solution, this is a very small amount. It is often easier to use a more dilute NaOH solution (e.g., 0.1 M) for better control. d. Continue adding NaOH dropwise until the solid completely dissolves. The solution should become clear. e. Check the pH of the stock solution; it should be > 8.0. f. Add purified water to reach a final volume of 10.0 mL. g. This 10 mM stock can now be diluted into your neutral buffer for your working solution.
Guide 2: Enhancing Solubility with Co-solvents and Excipients
Problem: You have tried pH adjustment and dilution from a stock, but still face solubility limits for your required concentration, or your assay is sensitive to high/low pH.
Underlying Scientific Principle: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[3] Hydrotropes and surfactants are other excipients that can form complexes or micelles with the drug to enhance its apparent solubility.[3][4]
Commonly Used Solubilizing Agents:
| Agent Type | Examples | Mechanism of Action | Typical Use Concentration |
| Co-solvents | Propylene glycol, Polyethylene glycol 300/400 (PEG300/400), Ethanol | Reduces solvent polarity, disrupts water's hydrogen bond network.[3] | 1-20% (v/v) |
| Surfactants | Tween® 80, Cremophor® EL | Form micelles that encapsulate the hydrophobic drug molecule.[4] | 0.1-2% (v/v) |
| Complexing Agents | Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes where the drug sits inside the hydrophobic cavity of the cyclodextrin. | Varies, requires optimization. |
Step-by-Step Protocol (Co-solvent Approach):
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Objective: Determine if a co-solvent can improve the solubility of this compound in your final buffer.
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Materials: Your DMSO or NaOH stock solution, your final aqueous buffer, and a co-solvent (e.g., PEG300).
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Procedure: a. Prepare several vials of your final buffer containing increasing amounts of PEG300 (e.g., 0%, 2%, 5%, 10%, 20% v/v). b. To each vial, add the same amount of your concentrated stock solution to reach your target final concentration. c. Vortex each vial thoroughly. d. Visually inspect for precipitation immediately and after a set time (e.g., 1 hour) at the relevant temperature. e. The lowest percentage of co-solvent that results in a stable, clear solution is your optimal condition.
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Validation: It is critical to run a vehicle control (buffer + co-solvent, no drug) in your experiment to ensure the co-solvent itself does not interfere with the assay.
Key Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol allows you to determine the equilibrium (thermodynamic) solubility of your compound in a specific medium, which is the gold standard for solubility measurement.[5][6]
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Preparation: Add an excess amount of solid this compound to a known volume of your test medium (e.g., pH 7.4 PBS) in a sealed, clear container (e.g., glass vial). "Excess" means enough solid remains undissolved at the end of the experiment.
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Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient time to reach equilibrium. For many compounds, 24-48 hours is adequate.[5]
-
Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle. Carefully withdraw a sample of the supernatant without disturbing the solid. To ensure no solid particles are included, filter the sample through a 0.22 or 0.45 µm syringe filter (a low-binding filter material like PVDF is recommended).[5]
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Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[7]
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Calculation: The measured concentration is the thermodynamic solubility of the compound in that medium at that temperature.
This method can be repeated across a range of pH values to generate a full pH-solubility profile, which is invaluable for formulation development.[8]
References
- 1. chemscene.com [chemscene.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of 2,6-Dimethylisonicotinic Acid
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,6-Dimethylisonicotinic acid to prevent its degradation. Below, you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of your experimental samples.
Troubleshooting Guide: Preventing Degradation
This guide addresses common issues that may indicate or lead to the degradation of this compound during storage and handling.
| Issue/Observation | Potential Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., color change from white to off-white/yellow, clumping of powder). | - Exposure to light (photodegradation).- Exposure to moisture (hydrolysis).- Reaction with atmospheric oxygen (oxidation). | - Store the compound in an amber or opaque, tightly sealed container.[1]- Store in a desiccator or a controlled low-humidity environment.[2]- Purge the container with an inert gas (e.g., nitrogen or argon) before sealing. |
| Inconsistent or poor results in experiments (e.g., lower than expected yield, unexpected byproducts). | - Degradation of the starting material due to improper storage.- Contamination from solvents or other reagents. | - Verify the purity of the this compound using a suitable analytical method (e.g., HPLC, NMR) before use.- Ensure solvents are anhydrous and free of impurities.- Re-evaluate storage conditions based on the recommendations in this guide. |
| Difficulty in dissolving the compound completely. | - Formation of less soluble degradation products.- The compound may have absorbed moisture, affecting its solubility characteristics. | - Attempt to dissolve a small sample in a trusted solvent to check for insolubles.- If degradation is suspected, purify the material before use (e.g., by recrystallization), if feasible.- Always handle the compound in a dry environment (e.g., glove box) to prevent moisture absorption. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, solid this compound should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to protect it from moisture and atmospheric oxygen.[3] For enhanced protection, especially for long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen) in an amber glass vial inside a desiccator.
Q2: How should I store solutions of this compound?
A2: Solutions are generally less stable than the solid material. If you must store solutions, prepare them fresh whenever possible. If short-term storage is necessary, store the solution at a low temperature (e.g., 2-8 °C), protected from light. The choice of solvent is crucial; use high-purity, anhydrous solvents. Be aware that the stability in solution is pH-dependent, with pyridine carboxylic acids being susceptible to degradation under both acidic and basic conditions.[4]
Q3: What are the primary degradation pathways for this compound?
A3: Based on its chemical structure, this compound is susceptible to several degradation pathways:
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Oxidation: The pyridine ring nitrogen can be oxidized to form an N-oxide derivative.[5]
-
Photodegradation: As an aromatic compound, it can be sensitive to UV light, which may lead to complex rearrangements or dimerization.[5][6]
-
Decarboxylation: Although generally requiring high temperatures, the carboxylic acid group could potentially be lost under certain stress conditions.
Q4: I suspect my sample of this compound has degraded. How can I confirm this?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most effective way to assess the purity of your sample and detect degradation products.[3] By comparing the chromatogram of your sample to that of a known pure standard, you can identify and quantify any degradation. The appearance of new peaks or a decrease in the area of the main peak suggests degradation.
Experimental Protocols
Representative Stability-Indicating HPLC Method
This protocol describes a general method for developing a stability-indicating HPLC assay for this compound. This method would need to be optimized and validated for your specific equipment and application.
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Instrumentation: A standard HPLC system with a UV detector.
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Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[3][7]
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Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 4.5 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile).[3]
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Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 270-280 nm would likely be appropriate.
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Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase to create a stock solution (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 100 µg/mL) for analysis.
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[8] Below is a representative protocol based on ICH guidelines.[6]
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 80°C for a specified period (e.g., 24 hours). Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.[5]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 80°C for a specified period. Cool, neutralize with 0.1 N HCl, and dilute with the mobile phase for analysis.[5]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for a specified period. Dilute with the mobile phase for analysis.[6]
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 105°C) for 48 hours.[5] Also, reflux the stock solution for a specified period. Cool and analyze.
-
Photostability: Expose the solid compound and the stock solution to UV light (e.g., in a photostability chamber) for a defined duration.[5][6]
-
Analysis: Analyze all stressed samples by the validated stability-indicating HPLC method, alongside a non-stressed control sample, to identify and quantify any degradation products.
Visualizations
Caption: Troubleshooting workflow for suspected degradation.
Caption: Predicted degradation pathways of this compound.
References
- 1. saudijournals.com [saudijournals.com]
- 2. biomedres.us [biomedres.us]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 8. onyxipca.com [onyxipca.com]
Technical Support Center: Scaling Up the Synthesis of 2,6-Dimethylisonicotinic Acid
Introduction
Welcome to the technical support guide for the synthesis of 2,6-Dimethylisonicotinic Acid (DMIA), a key building block in pharmaceutical and materials science. This document is designed for researchers, scientists, and drug development professionals who are looking to transition from lab-scale synthesis to larger, pilot, or industrial-scale production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting insights to ensure your scale-up process is efficient, safe, and successful. This guide focuses on the most common and practical synthetic route: the oxidation of 2,6-lutidine.
Synthesis Overview: The Oxidation of 2,6-Lutidine
The primary industrial and laboratory route to this compound involves the selective oxidation of one of the two methyl groups of 2,6-lutidine.[1][2] While other pathways exist, such as the hydrolysis of 2,6-dimethyl-4-cyanopyridine, the oxidation of lutidine is often more cost-effective due to the availability of the starting material.[3]
The core transformation is the conversion of a methyl group to a carboxylic acid. This can be achieved using various oxidizing agents, each with distinct advantages and challenges, especially during scale-up.
Caption: General reaction scheme for the synthesis of this compound.
Common industrial methods often seek to avoid stoichiometric strong oxidants like potassium permanganate (KMnO₄) or nitric acid due to the generation of large amounts of hazardous waste.[4][5] Catalytic oxidation using air or oxygen presents a greener and more atom-economical alternative, though it may require higher temperatures and pressures.[4]
Troubleshooting Guide
This section addresses common problems encountered during the scale-up of 2,6-lutidine oxidation in a question-and-answer format.
Issue 1: Low or Inconsistent Yield
Question: My yield of this compound is significantly lower than expected on a larger scale. What are the likely causes and how can I fix this?
Answer: Low yield during scale-up is a multifaceted issue. Let's break down the potential causes:
-
Inadequate Temperature Control: The oxidation of lutidine is highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. If the temperature rises uncontrollably, it can lead to side reactions, such as over-oxidation to pyridine-2,6-dicarboxylic acid or degradation of the starting material and product.
-
Solution: Implement a robust cooling system. For pilot-scale reactors, this means using a jacketed vessel with a circulating coolant. The addition of the oxidizing agent must be done slowly and in a controlled manner, allowing the cooling system to manage the heat generated. Monitor the internal temperature continuously with a calibrated probe.
-
-
Poor Mixing and Mass Transfer: In a larger reactor, ensuring homogenous mixing is critical. If the oxidizing agent is not dispersed efficiently, localized "hot spots" of high concentration can form, leading to the same side reactions mentioned above.
-
Solution: Use an appropriate impeller and agitation speed for the reactor geometry. For multi-phase reactions (e.g., solid KMnO₄ in a solvent), ensure the agitation is sufficient to keep the solid suspended. Consider the viscosity of the reaction mixture, which may change as the reaction progresses.
-
-
Incomplete Reaction: The reaction may have stalled before all the starting material was consumed.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC, or TLC). If the reaction stalls, it could be due to the deactivation of the oxidant or insufficient reaction time. When using permanganate, for example, the formation of manganese dioxide (MnO₂) can coat the unreacted starting material, preventing further reaction. Ensure the stoichiometry of the oxidant is correct, sometimes a slight excess is needed to drive the reaction to completion.
-
-
Product Loss During Work-up: The isolation procedure is a common source of yield loss. This compound is amphoteric and its solubility is highly pH-dependent.
-
Solution: Carefully control the pH during precipitation. The product is least soluble at its isoelectric point (pI). Adjusting the pH too low or too high will keep it in solution as the corresponding salt. After acidification to precipitate the product, ensure you allow sufficient time for complete crystallization before filtration. Wash the filter cake with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of product.
-
Issue 2: Formation of Significant Byproducts
Question: My final product is contaminated with impurities. I suspect over-oxidation and unreacted starting material. How can I improve the selectivity?
Answer: Product purity is paramount. The primary impurities are typically unreacted 2,6-lutidine and the over-oxidation product, pyridine-2,6-dicarboxylic acid.
Caption: Byproduct formation and control strategies.
-
Control Oxidant Stoichiometry: Using a large excess of the oxidizing agent will inevitably lead to the formation of the dicarboxylic acid.
-
Solution: Carefully calculate the molar equivalents of the oxidant. It is often preferable to run the reaction with a slight excess of 2,6-lutidine and then recover the unreacted starting material. This ensures the oxidant is the limiting reagent, minimizing over-oxidation.
-
-
Purification Strategy: Separating the desired product from the starting material and the dicarboxylic acid byproduct is key.
-
Solution: Utilize an acid-base extraction work-up.[6]
-
After the reaction, quench and filter off any inorganic solids (e.g., MnO₂).
-
Make the filtrate basic (e.g., with NaOH). The unreacted 2,6-lutidine (a base) can be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The aqueous layer now contains the sodium salts of both this compound and pyridine-2,6-dicarboxylic acid.
-
Carefully acidify the aqueous layer. Due to the difference in their pKa values and solubility, it is sometimes possible to selectively precipitate one of the acids. Fractional crystallization can also be an effective technique for separation.
-
-
Issue 3: Runaway Reaction / Poor Exotherm Control
Question: During a pilot run, the reactor temperature spiked dangerously after adding the oxidant. How can we prevent this?
Answer: This is a critical safety issue. A runaway reaction occurs when the heat generated by the reaction exceeds the rate of heat removal.
-
Cause: Rapid addition of a strong oxidizing agent (like KMnO₄ or nitric acid) to the substrate at a concentration and temperature that initiates a self-accelerating reaction.
-
Solution - Engineering Controls:
-
Controlled Dosing: Never add the oxidant all at once. Use a programmable pump for liquids or a screw-feeder for solids to add the oxidant at a slow, predetermined rate.
-
Reverse Addition: Consider adding the 2,6-lutidine solution to the oxidizing agent slurry. This keeps the lutidine concentration low at all times, preventing a rapid, uncontrolled reaction.
-
Sufficient Cooling Capacity: Ensure your reactor's cooling system is rated to handle the theoretical maximum heat output of the reaction. Perform a reaction calorimetry study on a small scale to determine the heat of reaction (ΔHrxn) and the maximum rate of heat evolution before scaling up.
-
-
Solution - Procedural Controls:
-
Dilution: Running the reaction at a lower concentration can help moderate the reaction rate and provides more thermal mass to absorb the heat generated.
-
Start at Low Temperature: Begin the addition of the oxidant at a low temperature (e.g., 0-5 °C) to provide a larger safety margin before the temperature reaches a critical point.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best oxidizing agent for scaling up this synthesis?
A1: The "best" agent depends on your facility's capabilities, environmental regulations, and cost considerations.
| Oxidizing Agent | Pros | Cons |
| Potassium Permanganate (KMnO₄) | Inexpensive, readily available, effective. | Generates large amounts of MnO₂ waste, can be difficult to control exothermically, work-up can be challenging.[6][7] |
| Nitric Acid (HNO₃) | Powerful oxidant, relatively inexpensive. | Generates toxic NOx gases, highly corrosive, can lead to over-oxidation and nitration byproducts.[5] |
| Catalytic Air/O₂ Oxidation | "Green" (water is the only byproduct), atom-economical, low waste. | Requires specialized high-pressure reactors, higher initial capital investment, catalysts can be expensive and may require optimization.[4] |
| Biocatalysis (e.g., using enzymes) | Highly selective, environmentally friendly, operates under mild conditions. | Can have low volumetric productivity, requires specialized fermentation/bioreactor equipment, enzyme stability can be an issue.[7] |
For initial scale-up where capital investment is a concern, KMnO₄ is often used, but careful management of waste and reaction safety is essential. For long-term, large-scale industrial production, catalytic air oxidation is often the most sustainable choice.[4]
Q2: How can I effectively monitor the reaction's progress on a large scale?
A2: Real-time monitoring is crucial. Taking samples directly from a large reactor requires a safe sampling port.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It can quantify the disappearance of the starting material (2,6-lutidine) and the appearance of the product (DMIA) and byproducts (pyridine-2,6-dicarboxylic acid) in the same run.
-
Gas Chromatography (GC): Useful for monitoring the volatile starting material, 2,6-lutidine.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method suitable for in-process checks to see if the starting material is still present. It is less precise than HPLC but much faster.
Q3: What are the critical safety precautions for this process?
A3:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling Oxidants: Strong oxidizing agents like KMnO₄ and HNO₃ can react violently with organic materials. Avoid contact with flammable solvents.
-
Exotherm Management: As detailed in the troubleshooting section, this is the primary hazard. Never leave the reaction unattended, especially during the addition of the oxidant. Ensure an emergency quench plan is in place (e.g., a pre-chilled container of a suitable quenching agent).
-
Ventilation: When using nitric acid, ensure the reaction is performed in a well-ventilated fume hood or a closed system with off-gas scrubbing to handle the release of NOx gases.
Experimental Protocols
Protocol 1: Scale-Up Synthesis using Potassium Permanganate
This protocol is for a 1 mole scale synthesis. Adjust quantities proportionally for your specific needs, but always perform a safety review before significantly increasing the scale.
Reagents:
| Reagent | M.W. | Amount | Moles | Equiv. |
| 2,6-Lutidine | 107.15 | 118.0 g (127 mL) | 1.10 | 1.1 |
| Potassium Permanganate | 158.03 | 316.0 g | 2.00 | 2.0 |
| Water (Solvent) | 18.02 | 4.0 L | - | - |
| Sodium Hydroxide | 40.00 | ~80 g | ~2.0 | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | - |
Procedure:
-
Setup: Equip a 10 L jacketed glass reactor with an overhead stirrer, a thermocouple for internal temperature monitoring, and an addition funnel. Set the cooling jacket to 0 °C.
-
Charge Reactor: Add 4.0 L of water and the 2,6-lutidine (118.0 g) to the reactor. Begin stirring to create a solution/emulsion.
-
Oxidant Addition: Slowly add the solid potassium permanganate (316.0 g) in small portions over 4-6 hours. CRITICAL: Monitor the internal temperature closely. Do not allow the temperature to exceed 25 °C. If the temperature rises too quickly, stop the addition until it is back under control. The purple color of the permanganate will disappear as it reacts, and a brown precipitate of MnO₂ will form.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature overnight to ensure the reaction goes to completion. The mixture should be a thick brown slurry.
-
Work-up - Quench & Filtration: Cool the mixture to 10 °C. Quench any remaining permanganate by slowly adding a small amount of ethanol until the purple color is gone. Filter the entire reaction mixture through a pad of celite to remove the MnO₂. Wash the filter cake with 500 mL of water.
-
Work-up - Extraction: Combine the filtrate and washes. In a separatory funnel or extraction vessel, add 50% NaOH solution until the pH is >12. Extract with dichloromethane (3 x 500 mL) to remove any unreacted 2,6-lutidine.
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Work-up - Precipitation: Transfer the aqueous layer to a clean vessel and cool it in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid until the pH is approximately 3.5-4.0. A white precipitate of this compound will form.
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Isolation: Allow the slurry to stir in the ice bath for 1-2 hours to maximize crystallization. Collect the white solid by filtration. Wash the filter cake with a small amount of cold water (2 x 100 mL).
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Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
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Characterization: Confirm the identity and purity of the product (expected yield: 60-75%) using NMR, MS, and HPLC.
Protocol 2: Purification by Recrystallization
If the product purity is insufficient after precipitation, recrystallization can be performed.
-
Solvent Selection: A mixture of ethanol and water is a good starting point.
-
Procedure: Dissolve the crude this compound in a minimum amount of hot ethanol. With stirring, slowly add hot water until the solution becomes slightly cloudy (the cloud point).
-
Crystallization: Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and finally in an ice bath.
-
Isolation: Collect the pure crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
References
- 1. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 2. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation - Google Patents [patents.google.com]
- 5. Methods to Produce Nicotinic Acid with Potential Industrial Applications [mdpi.com]
- 6. "A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid" by Chase Buchanan and Richard W. Fitch [scholars.indianastate.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
refining the work-up procedure for 2,6-Dimethylisonicotinic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the work-up procedure for 2,6-Dimethylisonicotinic acid synthesis. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material and reaction for the synthesis of this compound?
A common synthesis route involves the hydrolysis of 2,6-Dimethyl-4-cyanopyridine using concentrated sulfuric acid at an elevated temperature.[1]
Q2: Why is the pH adjustment step critical during the work-up?
The pH adjustment is crucial for the isolation of this compound. The product is amphoteric, meaning it has both acidic (carboxylic acid) and basic (pyridine nitrogen) functionalities. Adjusting the pH to its isoelectric point (in this case, pH 3.5 is mentioned) minimizes its solubility in the aqueous solution, facilitating its precipitation or extraction.[1] Incorrect pH can lead to low yields as the product may remain dissolved in the aqueous layer.
Q3: What are the common challenges faced during the crystallization of this compound?
Common challenges include the product "oiling out" instead of crystallizing, formation of very fine crystals that are difficult to filter, and low recovery. These issues can be influenced by factors such as the cooling rate, solvent purity, and the presence of impurities.
Q4: What are suitable extraction solvents for this compound?
Ether is a documented solvent for the extraction of this compound.[1] Other polar organic solvents like ethyl acetate could also be effective, particularly after neutralizing the reaction mixture.
Q5: How can I improve the yield of the synthesis?
To improve the yield, ensure the hydrolysis reaction goes to completion by maintaining the recommended temperature and reaction time.[1] During the work-up, precise pH control is critical for maximizing product precipitation. Additionally, thorough extraction with an appropriate solvent in multiple portions will help recover more product from the aqueous layer. If the mother liquor still contains a significant amount of product, it can be concentrated and re-processed.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction is heated at 100°C for the full 5 hours as specified in the protocol.[1] |
| Incorrect pH during work-up. | Carefully adjust the pH to 3.5 using 10 N sodium hydroxide on an ice bath to ensure maximum precipitation of the product.[1] | |
| Inefficient extraction. | Perform multiple extractions with ether (or another suitable solvent) to ensure complete removal of the product from the aqueous layer. A continuous extraction method like a Soxhlet extractor can be very effective.[1] | |
| Product "Oils Out" During Crystallization | The solution is supersaturated, or the cooling rate is too fast. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool down more slowly. Seeding with a small crystal of the pure product can also promote proper crystallization.[2] |
| Presence of impurities. | If "oiling out" persists, consider purifying the crude product using column chromatography before attempting recrystallization. | |
| Difficulty in Isolating the Product after Neutralization | The product may be highly soluble in the neutralized aqueous solution. | The protocol suggests concentrating the solution to dryness after neutralization and then performing a solid-liquid extraction (e.g., with a Soxhlet extractor).[1] |
| Product is Colored or Impure | Presence of side products or residual starting materials. | Consider a recrystallization step from a suitable solvent system. If that fails, purification by column chromatography may be necessary. The use of charcoal during recrystallization can sometimes help remove colored impurities.[2] |
Experimental Protocol: Synthesis of this compound
This protocol is based on the hydrolysis of 2,6-Dimethyl-4-cyanopyridine.
Materials:
-
2,6-Dimethyl-4-cyanopyridine
-
Concentrated Sulfuric Acid
-
10 N Sodium Hydroxide
-
Diethyl Ether (or other suitable extraction solvent)
-
Ice
Procedure:
-
Reaction: In a round-bottom flask, combine 1 g (7.56 mmol) of 2,6-Dimethyl-4-cyanopyridine with 5 ml of concentrated sulfuric acid.
-
Heat the mixture at 100°C for 5 hours.
-
Work-up:
-
Cool the resulting solution in an ice bath.
-
Carefully neutralize the solution to a pH of 3.5 by slowly adding 10 N sodium hydroxide while monitoring the pH and maintaining a low temperature.
-
Concentrate the neutralized solution to dryness under reduced pressure.
-
-
Extraction:
-
The resulting residue can be extracted with diethyl ether. For exhaustive extraction, a Soxhlet apparatus can be used for 48 hours.[1]
-
-
Isolation:
-
The ether extract is then concentrated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization from an appropriate solvent if necessary.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound work-up.
References
common impurities in commercially available 2,6-Dimethylisonicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available 2,6-Dimethylisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I might encounter in commercially available this compound?
A1: Commercially available this compound may contain several types of impurities stemming from its synthesis and purification processes. These can be broadly categorized as:
-
Residual Starting Materials: The most common starting material for the synthesis of this compound is 2,6-lutidine (2,6-dimethylpyridine)[1][2][3]. Incomplete oxidation during synthesis can result in the presence of residual 2,6-lutidine. Another documented synthetic route starts from 2,6-dimethyl-4-cyanopyridine, which could also be present as an unreacted starting material[4].
-
Synthesis-Related Byproducts: The oxidation of 2,6-lutidine can sometimes lead to the formation of 2,6-diformylpyridine if the reaction is not driven to completion to form the carboxylic acid[1]. Over-oxidation or side reactions could potentially lead to other pyridine-based impurities.
-
Residual Solvents: Various organic solvents may be used during the synthesis and purification of this compound. These solvents can remain in the final product in trace amounts. The specific solvents will depend on the manufacturer's process, but common examples could include ethers, hydrocarbons, or chlorinated solvents. The International Council for Harmonisation (ICH) provides guidelines on acceptable limits for residual solvents in pharmaceutical products[5][6].
-
Isomeric Impurities: Depending on the specificity of the synthesis, other isomers of dimethyl-substituted nicotinic acids could potentially be present, although this is less common with well-defined synthetic routes.
Q2: I am seeing an unexpected peak in my HPLC analysis of this compound. How can I identify it?
A2: An unexpected peak in your HPLC chromatogram likely corresponds to an impurity. To identify it, a multi-step approach is recommended:
-
Review the Synthesis Route: If known, review the synthetic pathway used to produce the this compound. This can provide clues about potential starting materials, intermediates, and byproducts.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is a critical piece of information for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, ¹H and ¹³C NMR spectroscopy can provide detailed structural information to definitively identify the compound.
-
Comparison with Reference Standards: If you suspect a specific impurity (e.g., 2,6-lutidine), you can run a reference standard of that compound on your HPLC system to see if the retention time matches your unknown peak.
Q3: My this compound has a slight color. Is this normal?
A3: Pure this compound is typically a white to off-white solid. A noticeable color, such as yellow or brown, may indicate the presence of impurities. These impurities could be colored organic byproducts from the synthesis or trace amounts of residual catalysts or reagents. While a slight off-white color may not significantly impact some applications, a distinct coloration warrants further purity analysis, especially for sensitive applications like drug development.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Purity by HPLC | Presence of significant impurities. | Identify the impurities using LC-MS and/or NMR. Consider re-purification of the material by recrystallization or chromatography if the purity is unacceptable for your application. |
| Inconsistent Experimental Results | Variability in the purity of different batches of this compound. | Always characterize the purity of a new batch of starting material before use. Keep detailed records of batch numbers and their corresponding purity data. |
| Poor Solubility | Presence of insoluble impurities. | Filter the solution to remove any particulate matter. Analyze the insoluble material to identify its nature. |
| Unexpected Reaction Byproducts | Impurities in the this compound may be participating in side reactions. | Use higher purity this compound. Identify the impurities to understand their potential reactivity. |
Summary of Potential Impurities
| Impurity Name | Chemical Structure | Potential Source | Typical Analytical Method for Detection |
| 2,6-Lutidine | (CH₃)₂C₅H₃N | Unreacted starting material | HPLC, GC-MS, NMR |
| 2,6-Dimethyl-4-cyanopyridine | C₈H₈N₂ | Unreacted starting material | HPLC, LC-MS, NMR |
| 2,6-Diformylpyridine | C₇H₅NO₂ | Incomplete oxidation byproduct | HPLC, LC-MS, NMR |
| Residual Solvents | Varies | Synthesis and purification | Headspace GC-MS |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound. Method optimization may be required depending on the specific impurities present.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer component)
-
Reference standards of potential impurities (if available)
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Calculate the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. This provides an estimation of the purity.
Visualizations
Caption: Workflow for the analysis of impurities in this compound.
Caption: Potential impurities based on different synthesis routes of this compound.
References
- 1. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 2. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 3. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
Technical Support Center: Optimizing Crystallization of 2,6-Dimethylisonicotinic Acid for X-ray Diffraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the crystallization of 2,6-Dimethylisonicotinic acid for X-ray diffraction analysis.
Troubleshooting Crystallization Issues
Obtaining high-quality single crystals suitable for X-ray diffraction can be a challenging process. The following table summarizes common problems, their probable causes, and recommended solutions when crystallizing this compound.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solvent system is not optimal: The compound may be too soluble or completely insoluble in the chosen solvent. - Supersaturation is not reached: The concentration of the compound is too low. - Impurities are present: Impurities can inhibit nucleation and crystal growth. | - Screen a variety of solvents: Based on the principle of "like dissolves like," and qualitative data for the related 2,6-Dimethoxyisonicotinic acid, start with solvents like methanol (soluble) and experiment with solvent/anti-solvent systems. - Increase concentration: Slowly evaporate the solvent to increase the concentration of the solute. - Purify the sample: Use techniques like column chromatography or recrystallization to purify the starting material. |
| Formation of Oil or Amorphous Precipitate | - Supersaturation is too high: The solution is too concentrated, leading to rapid precipitation instead of ordered crystal growth. - Cooling rate is too fast: Rapid cooling does not allow sufficient time for molecules to arrange into a crystal lattice. - Inappropriate solvent: The solvent may be too good, leading to high solubility and oiling out upon reaching supersaturation. | - Reduce concentration: Add a small amount of the "good" solvent to redissolve the oil and allow for slower crystallization. - Slow down the cooling process: Insulate the crystallization vessel or use a programmable cooling bath. - Use a poorer solvent or a solvent/anti-solvent system: Introduce an anti-solvent in which the compound is less soluble to induce gradual crystallization. |
| Formation of Small, Needle-like, or Poorly-diffracting Crystals | - Rapid nucleation and growth: Too many nucleation sites lead to a large number of small crystals. - Solvent choice: Some solvents inherently favor certain crystal morphologies. | - Reduce the rate of supersaturation: Use slower evaporation, a smaller temperature gradient for cooling, or a slower diffusion rate in vapor diffusion. - Experiment with different solvents or solvent mixtures: The polarity and hydrogen bonding capability of the solvent can significantly influence crystal habit. - Consider seeding: Introduce a single, well-formed crystal into a saturated solution to promote the growth of a larger, higher-quality crystal. |
| Twinned or Intergrown Crystals | - High supersaturation. - Presence of certain impurities. | - Optimize the supersaturation level: Aim for a slightly supersaturated solution to encourage slower, more ordered growth. - Further purify the material. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for solvent selection for crystallizing this compound?
| Solvent | Solubility |
| N,N-Dimethylformamide (DMF) | Very Soluble |
| Methanol | Soluble |
| Glacial Acetic Acid | Sparingly Soluble |
| Chloroform | Very Slightly Soluble |
| Water | Practically Insoluble |
Based on this, a good starting point for this compound would be to use methanol as the primary solvent. You can then explore solvent/anti-solvent systems. For example, dissolving the compound in a minimal amount of warm methanol and then slowly adding a poorer solvent like water or chloroform could induce crystallization.
Q2: Which crystallization technique is most likely to yield X-ray quality crystals of this compound?
A2: There is no single "best" technique, and the optimal method often requires empirical determination. However, for obtaining high-quality single crystals, vapor diffusion and slow evaporation are generally preferred over rapid cooling.
-
Vapor Diffusion (Hanging or Sitting Drop): This method allows for a very slow and controlled approach to supersaturation, which is ideal for growing well-ordered crystals. It is particularly useful when only small amounts of the compound are available.
-
Slow Evaporation: This is a simple and often effective technique. Dissolve the compound in a suitable solvent in a loosely covered vial to allow the solvent to evaporate slowly over several days or weeks.
Q3: How can I improve the quality of my crystals if they are too small or poorly formed?
A3: To improve crystal quality, you need to slow down the crystallization process. Here are a few strategies:
-
Reduce the rate of supersaturation:
-
For slow evaporation, use a vial with a smaller opening or place it in a larger, sealed container.
-
For vapor diffusion, use a less volatile anti-solvent or decrease the temperature.
-
For cooling crystallization, decrease the cooling rate.
-
-
Use a solvent system where the compound has moderate solubility: If the compound is too soluble, it may crash out of solution. If it is not soluble enough, it will be difficult to achieve supersaturation.
-
Seeding: Introduce a single, well-formed crystal (a "seed") into a saturated solution. This provides a template for further growth and can lead to a single, large crystal.
Experimental Protocols
Protocol 1: Slow Evaporation
-
Preparation: Dissolve approximately 10-20 mg of this compound in a minimal amount of a suitable solvent (e.g., methanol) in a small, clean vial. Gently warm the solution if necessary to ensure complete dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate impurities.
-
Evaporation: Cover the vial with a cap that has a small hole pricked in it, or with paraffin film with a few needle punctures. This will allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free location at a constant temperature.
-
Observation: Monitor the vial periodically for crystal growth over several days to weeks.
Protocol 2: Liquid-Vapor Diffusion
-
Preparation:
-
Inner Well/Drop: Dissolve 5-10 mg of this compound in a small volume (50-100 µL) of a "good" solvent (e.g., methanol) in a small inner vial or as a drop on a siliconized glass slide.
-
Outer Reservoir: Add a larger volume (0.5-1 mL) of a "poor" or "anti-solvent" (e.g., chloroform or water) to the outer well of a vapor diffusion plate or a larger sealed container. The anti-solvent should be more volatile than the solvent in which the compound is dissolved.
-
-
Sealing: Seal the plate or container tightly to create a closed system.
-
Diffusion: The more volatile anti-solvent will slowly diffuse into the drop containing the compound, reducing its solubility and inducing crystallization.
-
Incubation and Observation: Store the setup in a stable environment and monitor for crystal growth.
Protocol 3: Cooling Crystallization
-
Dissolution: Dissolve the this compound in a minimum amount of a suitable solvent (e.g., methanol) at an elevated temperature (e.g., 40-50°C).
-
Filtration: Hot-filter the solution to remove any insoluble impurities.
-
Cooling: Allow the solution to cool slowly to room temperature. For even slower cooling, place the flask in a Dewar flask filled with warm water and allow it to cool to ambient temperature overnight.
-
Further Cooling: If no crystals form at room temperature, the solution can be placed in a refrigerator (4°C) or freezer (-20°C).
-
Isolation: Once crystals have formed, they can be isolated by filtration.
Visualizing Crystallization Workflows
The following diagrams illustrate the logical flow of the described experimental protocols.
Caption: Workflow for Slow Evaporation Crystallization.
Caption: Workflow for Vapor Diffusion Crystallization.
Caption: Logical Flow for Troubleshooting Crystallization Outcomes.
Validation & Comparative
A Comparative Analysis of 2,6-Dimethylisonicotinic Acid and Isonicotinic Acid for Pharmaceutical Research and Development
For Immediate Publication
This guide provides a detailed, objective comparison of the physicochemical and biological properties of 2,6-Dimethylisonicotinic acid and its parent compound, isonicotinic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a data-driven overview supported by experimental protocols to inform research and development decisions.
Introduction to the Compounds
Isonicotinic acid, or pyridine-4-carboxylic acid, is a well-established heterocyclic compound, most notably recognized as a precursor to the first-line anti-tuberculosis drug, isoniazid. Its derivatives have been extensively studied and have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound is a derivative featuring two methyl groups flanking the nitrogen atom on the pyridine ring. These methyl groups are expected to alter the molecule's steric and electronic properties, thereby influencing its physicochemical characteristics and biological activity.
Physicochemical Properties: A Comparative Table
The addition of two methyl groups to the pyridine ring of isonicotinic acid results in notable differences in their physicochemical profiles. The following table summarizes key quantitative data for both compounds.
| Property | Isonicotinic Acid | This compound |
| Molecular Formula | C₆H₅NO₂ | C₈H₉NO₂ |
| Molecular Weight | 123.11 g/mol | 151.16 g/mol [3][4][5] |
| Appearance | White to off-white crystalline solid | Solid |
| Melting Point | 310-319 °C (sublimes) | Not experimentally determined |
| pKa | 4.75 - 4.96 | Not experimentally determined |
| Aqueous Solubility | 5.2 g/L (20 °C) | Not experimentally determined |
| logP (predicted) | 0.4 | 1.2[3] |
Biological Activity and Signaling Pathways
Isonicotinic Acid: A Foundation for Therapeutics
The biological significance of isonicotinic acid is largely defined by its role in the action of its hydrazide derivative, isoniazid (INH). INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[6] This activation leads to the formation of an isonicotinic acyl radical, which then covalently attaches to NAD⁺ to form an isonicotinyl-NAD adduct.[6] This adduct potently inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids—critical components of the mycobacterial cell wall.[6] The disruption of mycolic acid synthesis ultimately leads to bacterial cell death.
The metabolism of isoniazid in humans primarily occurs in the liver through acetylation by N-acetyltransferase 2 (NAT2) to form N-acetylisoniazid, or through hydrolysis to isonicotinic acid and hydrazine.[7][8][9] These metabolites are then excreted in the urine.[9]
This compound: An Unexplored Derivative
Currently, there is a lack of publicly available experimental data on the specific biological activities of this compound. Structure-activity relationship studies on other isonicotinic acid derivatives suggest that substitutions on the pyridine ring can significantly impact biological efficacy.[10] For instance, the position and nature of substituents can alter the molecule's ability to interact with target enzymes or receptors. The presence of methyl groups at the 2 and 6 positions may sterically hinder the nitrogen atom, potentially affecting its role as a hydrogen bond acceptor or its reactivity, which is crucial for the biological activity of some isonicotinic acid hydrazides. Further research is required to elucidate the biological profile of this particular derivative.
Experimental Protocols
To ensure reproducibility and standardization, the following are detailed methodologies for determining key physicochemical properties.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in an aqueous medium.
-
Preparation: An excess amount of the solid compound is added to a known volume of purified water or a buffer solution of a specific pH in a sealed, inert container (e.g., a glass flask).
-
Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation of the solute during this step.
-
Quantification: The concentration of the compound in the clear, saturated supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Replication: The experiment should be performed in triplicate to ensure the reliability of the results.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically purified water or a water-cosolvent mixture, to a known concentration.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the acidic solution using a burette. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
-
Data Analysis: The pH values are plotted against the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.
-
Blank Titration: A blank titration with the solvent alone is also performed to correct for any background effects.
Conclusion
Isonicotinic acid and this compound present distinct profiles for drug development. Isonicotinic acid is a proven pharmacophore with a well-understood mechanism of action in its most famous application, the anti-tuberculosis drug isoniazid. Its derivatives continue to be a fertile ground for the discovery of new therapeutic agents. In contrast, this compound is a less-explored molecule. The addition of methyl groups increases its lipophilicity, which could influence its absorption and distribution, but may also introduce steric hindrance that could affect its biological activity. The lack of extensive experimental data for this compound highlights an opportunity for further investigation to determine its potential as a novel scaffold in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-Dimethylpyridine-4-carboxylic acid | C8H9NO2 | CID 4531896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synchem.de [synchem.de]
- 5. 2,6-Dimethyl-4-pyridine-carboxylic acid | [frontierspecialtychemicals.com]
- 6. Isoniazid - Wikipedia [en.wikipedia.org]
- 7. ClinPGx [clinpgx.org]
- 8. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PharmGKB Summary: Isoniazid Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Structural Showdown: 2,6-Dimethylisonicotinic Acid vs. 2,6-Dichloroisonicotinic Acid
For researchers and drug development professionals, a detailed comparative analysis of 2,6-dimethylisonicotinic acid and 2,6-dichloroisonicotinic acid reveals key structural and physicochemical differences that influence their potential applications. This guide provides a side-by-side examination of their properties, supported by available experimental data, to inform further research and development.
The substitution of methyl groups versus chlorine atoms at the 2 and 6 positions of the isonicotinic acid scaffold imparts distinct electronic and steric characteristics to these molecules. These differences can significantly impact their crystal packing, solubility, acidity, and ultimately, their biological activity.
Physicochemical Properties: A Tale of Two Substituents
A summary of the key physicochemical properties for both compounds is presented below. It is important to note that while experimental data for 2,6-dichloroisonicotinic acid is more readily available, some parameters for this compound are predicted or remain to be experimentally determined.
| Property | This compound | 2,6-Dichloroisonicotinic Acid |
| Molecular Formula | C₈H₉NO₂[1] | C₆H₃Cl₂NO₂[2] |
| Molecular Weight | 151.16 g/mol [1] | 192.00 g/mol [2] |
| Melting Point | Not available | 209-212 °C[3] |
| Boiling Point | Not available | 437.8 °C (Predicted)[3] |
| pKa | Not available | 2.63 ± 0.10 (Predicted)[3] |
| Solubility | Not available | Soluble in Methanol, Insoluble in water.[3] |
Structural Analysis: Insights from Crystallography
A detailed structural comparison relies heavily on X-ray crystallography data, which provides precise measurements of bond lengths and angles.
For 2,6-dichloroisonicotinic acid , a crystal structure is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 601781 [2]. Analysis of this data would reveal the precise geometry of the molecule, including the C-Cl bond lengths, the bond angles within the pyridine ring, and the conformation of the carboxylic acid group. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which dictate the crystal packing and can influence physical properties like solubility and melting point.
Unfortunately, to date, no publicly available crystal structure data for This compound has been found. The absence of this experimental data prevents a direct comparison of bond lengths and angles. However, we can infer structural differences based on the fundamental properties of the methyl and chloro substituents.
-
Steric Effects: The methyl group is larger than the chlorine atom. This increased steric bulk at the 2 and 6 positions in this compound would likely lead to greater steric hindrance around the pyridine nitrogen and the carboxylic acid group. This could influence the planarity of the molecule and affect how molecules pack in a crystal lattice.
-
Electronic Effects: Chlorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). In contrast, the methyl group is electron-donating through an inductive effect (+I) and hyperconjugation. These opposing electronic effects will significantly alter the electron density distribution within the pyridine ring. The electron-withdrawing nature of the chlorine atoms in 2,6-dichloroisonicotinic acid is expected to decrease the basicity of the pyridine nitrogen and increase the acidity of the carboxylic acid proton, which is consistent with its low predicted pKa. Conversely, the electron-donating methyl groups in this compound would be expected to increase the basicity of the pyridine nitrogen and decrease the acidity of the carboxylic acid, resulting in a higher pKa compared to its dichloro counterpart.
Experimental Protocols
To obtain the missing experimental data and to perform a comprehensive characterization, the following standard protocols are recommended:
Determination of Melting Point
A calibrated digital melting point apparatus should be used. A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
Determination of pKa (Potentiometric Titration)
-
Solution Preparation: Prepare a standard solution of the acid (e.g., 0.01 M) in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.
-
Titration: Titrate the acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), monitoring the pH using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of base added. The pKa can be determined from the pH at the half-equivalence point.
Determination of Solubility
-
Equilibrium Method: Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, methanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Analysis: After equilibration, filter the suspension to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters to obtain the final structure.
Spectroscopic Analysis (NMR and IR)
-
NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. For 2,6-dichloroisonicotinic acid, the ¹H NMR spectrum in DMSO-d₆ shows a singlet for the two equivalent aromatic protons at δ 7.85 ppm and a broad singlet for the carboxylic acid proton at δ 13.90 ppm[3].
-
IR Spectroscopy: Obtain the infrared spectrum of the solid sample using a KBr pellet or an ATR-FTIR spectrometer. Characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the pyridine ring vibrations can be identified. For 2,6-dichloroisonicotinic acid, IR spectra are available and can be used for comparison[2].
Visualizing Experimental Workflows and Potential Biological Relevance
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for characterizing these compounds and a hypothetical signaling pathway where such molecules might be involved, given the known role of 2,6-dichloroisonicotinic acid as a plant resistance inducer.
Caption: Experimental workflow for the synthesis and comparative characterization of isonicotinic acid derivatives.
Caption: Hypothetical signaling pathway for plant resistance induction by isonicotinic acid derivatives.
Conclusion
The structural and electronic differences between this compound and 2,6-dichloroisonicotinic acid are significant. The chloro-substituted derivative is a more acidic, electron-deficient molecule, while the methyl-substituted analog is expected to be more basic and electron-rich. A complete comparative analysis is currently hampered by the lack of experimental data for this compound, particularly its crystal structure. The experimental protocols outlined in this guide provide a roadmap for obtaining this crucial information. Future studies should focus on the synthesis, purification, and comprehensive characterization of this compound to enable a direct and thorough comparison with its dichloro- counterpart, which will be invaluable for guiding the design of new molecules with tailored properties for applications in drug discovery and agrochemicals.
References
Validating the Structure of 2,6-Dimethylisonicotinic Acid: A Comparative Guide to NMR and MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of small molecules is a cornerstone of chemical research and drug development. This guide provides an objective comparison of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for the structural validation of 2,6-dimethylisonicotinic acid. We present supporting experimental and predicted data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding of these analytical techniques in practice.
Structural Elucidation by ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it a powerful tool for elucidating molecular structure. For this compound, both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of its constituent atoms.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the methyl protons, the aromatic protons on the pyridine ring, and the acidic proton of the carboxylic acid. The integration of these signals should correspond to a 6:2:1 ratio, respectively.
| Protons | Predicted Chemical Shift (δ) in CDCl₃ (ppm) | Experimental Chemical Shift (δ) in D₂O (ppm) | Multiplicity |
| -CH₃ | ~2.6 | 2.82 | Singlet |
| Pyridine -H | ~7.9 | 8.05 | Singlet |
| -COOH | ~11-13 | Not Observed* | Broad Singlet |
*The acidic proton readily exchanges with deuterium in D₂O and is therefore not typically observed.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the symmetry of this compound, fewer than the total number of eight carbon signals are expected.
| Carbon Atom | Predicted Chemical Shift (δ) in CDCl₃ (ppm) |
| -CH₃ | ~24 |
| C3, C5 (Pyridine Ring) | ~125 |
| C2, C6 (Pyridine Ring) | ~158 |
| C4 (Pyridine Ring) | ~147 |
| -COOH | ~168 |
Structure Confirmation by Mass Spectrometry
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Expected Mass Spectrometry Data
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 151, corresponding to its molecular weight. Key fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxylic acid group (-COOH).[1]
| Ion | m/z (relative abundance) |
| [M]⁺ | 151 (100) |
| [M-OH]⁺ | 134 (7.2) |
| [M-CO₂H]⁺ | 106 (16.4) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent or internal standard signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile).
-
-
Instrument Setup:
-
Use an electron ionization (EI) mass spectrometer.
-
Set the ionization energy to 70 eV.
-
-
Data Acquisition:
-
Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-200 amu).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and compare it to expected fragmentation pathways for carboxylic acids.
-
Workflow and Data Interpretation
The following diagrams illustrate the workflow for structural validation and the logical relationship between the analytical data and the confirmed structure of this compound.
Caption: Workflow for the structural validation of this compound.
Caption: Logical relationship between spectral data and the confirmed structure.
References
A Comparative Guide to the Biological Activities of Isonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Isonicotinic acid, a pyridine-3-carboxylic acid isomer, and its derivatives represent a cornerstone in medicinal chemistry. The foundational molecule, isoniazid, is a first-line treatment for tuberculosis, and its discovery has spurred extensive research into the diverse pharmacological potential of this class of compounds.[1][2] This guide provides a comparative analysis of the primary biological activities of isonicotinic acid derivatives, offering insights into their mechanisms of action, supported by experimental data and detailed protocols for their evaluation.
Antitubercular Activity: The Hallmark of Isonicotinic Acid Derivatives
Isonicotinic acid hydrazide (isoniazid) is a highly effective drug against Mycobacterium tuberculosis.[2] Many derivatives have been synthesized to enhance its efficacy and combat the emergence of drug-resistant strains.[3]
Mechanism of Action
Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[4][5][6] Once activated, it forms a complex with NAD+, which then inhibits the enoyl-acyl carrier protein reductase (InhA).[4][6] This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[4][5][6] Disruption of mycolic acid synthesis leads to the loss of cell wall integrity and bacterial death.[6] Resistance to isoniazid can arise from mutations in the katG or inhA genes.[4][7]
Caption: Mechanism of Isoniazid Action.
Comparative Antitubercular Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various isonicotinic acid derivatives against Mycobacterium tuberculosis H37Rv.
| Compound | Derivative Type | MIC (µg/mL) | Reference |
| Isoniazid | Standard | 3.125 | [8] |
| N'-(3-chlorobenzoyl)isonicotinohydrazide | Hydrazide | > Isoniazid | [8] |
| N'-(3-bromobenzoyl)isonicotinohydrazide | Hydrazide | > Isoniazid | [8] |
| N'-(4-fluorobenzoyl)isonicotinohydrazide | Hydrazide | > Isoniazid | [8] |
| Isonicotinic acid N'-tetradecanoyl-hydrazide | N2-acyl hydrazide | < Isoniazid | [9][10] |
Note: Specific MIC values for the halogenated derivatives were not provided in the source, only that they were less potent than isoniazid.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11][12][13]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.[12]
Step-by-Step Methodology:
-
Preparation of Test Compounds: Dissolve the isonicotinic acid derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with an appropriate broth medium (e.g., Mueller-Hinton broth for many bacteria).[12]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusting the turbidity to a 0.5 McFarland standard.[12]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum.[12] Include a growth control (broth and inoculum without the test compound) and a sterility control (broth only).[12]
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 16-20 hours at 37°C for many bacteria).[11]
-
Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth.[12]
Caption: Workflow for MIC Determination.
Anticancer Activity
Recent studies have highlighted the potential of isonicotinic acid derivatives as anticancer agents.[1][14][15] Hydrazone derivatives, in particular, have shown promising cytotoxicity against various human cancer cell lines.[1][14][15]
Mechanism of Action
The exact anticancer mechanisms of many isonicotinic acid derivatives are still under investigation. However, some studies suggest that these compounds can induce apoptosis and cause cell cycle arrest. The presence of certain functional groups, such as a hydroxyl group on an associated benzene ring, appears to be crucial for their cytotoxic activity.[1][15]
Comparative Anticancer Activity
The following table presents the 50% inhibitory concentration (IC50) values of selected isoniazid derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Doxorubicin (Reference) | HCT-116 (Colon) | < 0.25 | [1] |
| Doxorubicin (Reference) | OVCAR-8 (Ovary) | < 0.25 | [1] |
| Doxorubicin (Reference) | HL-60 (Leukemia) | < 0.25 | [1] |
| Doxorubicin (Reference) | SF-295 (Glioblastoma) | < 0.25 | [1] |
| Derivative 15 | HCT-116 (Colon) | 0.61 | [1] |
| Derivative 15 | OVCAR-8 (Ovary) | 0.77 | [1] |
| Derivative 15 | HL-60 (Leukemia) | 0.73 | [1] |
| Derivative 15 | SF-295 (Glioblastoma) | 0.94 | [1] |
| Derivative 18 | HCT-116 (Colon) | 1.34 | [1] |
| Derivative 18 | OVCAR-8 (Ovary) | 1.25 | [1] |
| Derivative 18 | HL-60 (Leukemia) | 1.08 | [1] |
| Derivative 18 | SF-295 (Glioblastoma) | 1.11 | [1] |
| Derivative 31 | HCT-116 (Colon) | 3.36 | [1] |
| Derivative 31 | OVCAR-8 (Ovary) | 2.54 | [1] |
| Derivative 31 | HL-60 (Leukemia) | 2.13 | [1] |
| Derivative 31 | SF-295 (Glioblastoma) | 2.68 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.[16][17][18]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[16][18] The amount of formazan produced is proportional to the number of viable cells.[19]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isonicotinic acid derivatives and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: After incubation, add MTT labeling reagent to each well and incubate for 4 hours at 37°C.[16]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow for MTT Cytotoxicity Assay.
Anti-inflammatory Activity
Several derivatives of isonicotinic acid have demonstrated significant anti-inflammatory properties.[20][21] Some compounds have shown activity superior to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[20][21]
Mechanism of Action
The anti-inflammatory effects of isonicotinic acid derivatives are believed to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[21] These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. Some derivatives are also thought to act as reactive oxygen species (ROS) inhibitors.[20][22]
Comparative Anti-inflammatory Activity
The following table shows the in vitro anti-inflammatory activity of some isonicotinate derivatives, with IC50 values indicating their potency.
| Compound | IC50 (µg/mL) | % Inhibition at 25 µg/mL | Reference |
| Ibuprofen (Standard) | 11.2 ± 1.9 | - | [20][22] |
| Derivative 5 | 1.42 ± 0.1 | 95.9 | [20][22] |
| Derivative 6 | 2.10 ± 0.3 | 94.2 | [22] |
| Derivative 8a | 1.90 ± 0.2 | 94.8 | [22] |
| Derivative 8b | 2.40 ± 0.4 | 93.5 | [22] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic in vivo assay for evaluating the acute anti-inflammatory activity of compounds.[23][24][25]
Principle: Subplantar injection of carrageenan, an irritant, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling).[23][24][25] The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[23]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions before the experiment.
-
Compound Administration: Administer the test isonicotinic acid derivatives to the rats, typically via oral or intraperitoneal routes, at a specific time before carrageenan injection.[26]
-
Baseline Measurement: Measure the initial volume of the rat's hind paw using a plethysmometer.[26]
-
Induction of Edema: Inject a 1% solution of carrageenan into the subplantar region of the right hind paw.[25][26]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[26]
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to a control group that received only the vehicle.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Antimicrobial Activity
Beyond their antimycobacterial effects, isonicotinic acid derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria.[2]
Comparative Antimicrobial Activity
The following table displays the MIC values of a synthesized isoniazid derivative against common bacterial strains, compared to standard antibiotics.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| Synthesized Ligand | 8 | 4 | [2] |
| Ciprofloxacin (Standard) | - | - | [2] |
| Ceftriaxone (Standard) | - | - | [2] |
Note: Specific MIC values for the standard drugs were not provided in the referenced text, but they were used for comparison.
Conclusion
The isonicotinic acid scaffold is a versatile platform for the development of new therapeutic agents. While its role in combating tuberculosis is well-established, ongoing research continues to unveil its potential in other critical areas such as oncology and inflammatory diseases. The comparative data and standardized protocols presented in this guide serve as a valuable resource for researchers dedicated to exploring and optimizing the biological activities of this important class of compounds. Further structure-activity relationship (SAR) studies are crucial to refine the design of next-generation isonicotinic acid-based drugs with enhanced potency and selectivity.
References
- 1. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Isoniazid - Wikipedia [en.wikipedia.org]
- 5. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. The Biology Activities of Isonicotinohydrazide Derivatives as an Anti-tuberculosis Candidate | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
- 19. clyte.tech [clyte.tech]
- 20. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. inotiv.com [inotiv.com]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Synthesized 2,6-Dimethylisonicotinic Acid by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals, the verification of compound purity is a cornerstone of reliable and reproducible results. This guide offers a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for determining the purity of synthesized 2,6-Dimethylisonicotinic acid. While a specific validated method for this compound is not extensively published, this guide details a robust proposed method based on established protocols for analogous pyridine carboxylic acids and related heterocyclic compounds. This document will also explore alternative analytical techniques and provide detailed experimental protocols.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful and widely adopted technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds, making it exceptionally well-suited for the analysis of this compound. A reversed-phase HPLC method is proposed as the primary analytical approach.
Experimental Protocol: Proposed HPLC Method
This section outlines a recommended starting point for the HPLC analysis of this compound purity. Optimization may be necessary depending on the specific instrumentation and the impurity profile of the synthesized sample.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Mobile Phase Additive: Formic acid or trifluoroacetic acid (TFA).
-
Sample: this compound standard and the synthesized sample to be analyzed.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
2. Chromatographic Conditions:
A summary of the proposed chromatographic conditions is presented in Table 1.
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm (based on UV scan of isonicotinic acid derivatives) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 1 mg of this compound reference standard in 10 mL of the sample diluent to achieve a concentration of 100 µg/mL.
-
Sample Solution: Prepare the synthesized sample to be analyzed in the same manner as the standard solution.
4. Data Analysis: The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Potential Impurities in Synthesized this compound
The synthesis of this compound can result in various impurities, primarily unreacted starting materials, intermediates, and by-products. Knowledge of the synthetic route is crucial for identifying potential impurities. Common synthetic routes start from 2,6-lutidine or 2,6-dimethyl-4-cyanopyridine.[1]
Table 2: Potential Impurities and Expected HPLC Elution Order
| Compound | Potential Source | Expected Retention Time (Relative to Main Peak) |
| 2,6-Lutidine | Starting Material | Earlier |
| 2,6-Dimethyl-4-cyanopyridine | Starting Material/Intermediate | Later |
| 2,6-Dimethylisonicotinamide | Hydrolysis Intermediate | Earlier |
| Unidentified By-products | Side Reactions | Variable |
Method Validation and Comparison
While a specific validation for this exact molecule isn't publicly available, methods for similar pyridine carboxylic acids have been successfully validated.[2] Key validation parameters for such HPLC methods typically include:
Table 3: Comparison of Analytical Methods for Pyridine Carboxylic Acid Derivatives
| Parameter | HPLC Method | GC-MS Method | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.996 | > 0.998 |
| Accuracy (% Recovery) | 98-102% | 89-101% | 97-103% (Estimated) |
| Precision (% RSD) | < 2% | < 3% | < 5% (Estimated) |
| Limit of Detection (LOD) | ~1.5 ng/mL (Estimated) | 0.006 mg/kg (for pyridine) | ~0.5 µg/mL (Estimated) |
| Limit of Quantitation (LOQ) | ~4.5 ng/mL (Estimated) | 0.02 mg/kg (for pyridine) | ~1.5 µg/mL (Estimated) |
Data for GC-MS and UV-Vis are based on analysis of related pyridine compounds and may require method development for this compound.[3]
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for assessing the purity of synthesized this compound using the proposed HPLC method.
Caption: Workflow for HPLC purity analysis of this compound.
Alternative Analytical Techniques
While HPLC is the preferred method for purity assessment of this compound, other techniques can offer complementary information:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. While this compound itself has limited volatility, derivatization can be employed to make it amenable to GC-MS analysis.[3] This method is particularly useful for identifying volatile impurities.
-
UV-Vis Spectrophotometry: A direct UV-Vis spectrophotometric method can be developed for quantification.[3] This involves determining the wavelength of maximum absorbance (λmax) and creating a calibration curve with standards of known concentrations. However, this method lacks the specificity to separate the main compound from its impurities, making it less suitable for purity assessment unless the impurities have significantly different UV spectra.
-
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for qualitatively assessing the number of components in a mixture. It is often used for monitoring the progress of a reaction and for preliminary purity checks before committing to a more rigorous HPLC analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.
-
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, O) and can be used to support the purity assessment by comparing the experimental values to the theoretical composition of the pure compound.
For regulatory submissions and comprehensive drug development, a combination of these methods is often employed to establish a complete purity profile of an active pharmaceutical ingredient (API). However, for routine analysis in a research setting, the proposed HPLC method provides a reliable and accurate approach for determining the purity of synthesized this compound.
References
A Comparative Analysis of the Chelating Properties of Substituted Isonicotinic Acids
For Researchers, Scientists, and Drug Development Professionals
Isonicotinic acid and its derivatives are a class of compounds with significant chemical and biological importance, renowned for their versatile applications ranging from antitubercular drugs to potential anti-inflammatory and anticancer agents.[1][2] A key aspect of their biological activity is their ability to chelate metal ions, particularly transition metals like iron, copper, and zinc. This guide provides a comparative analysis of the chelating properties of various substituted isonicotinic acids, supported by experimental data and detailed methodologies, to aid researchers in the design and development of novel therapeutic agents.
Quantitative Comparison of Metal Chelation
The stability of the complex formed between a ligand (the isonicotinic acid derivative) and a metal ion is a critical parameter in evaluating its chelating potential. This is quantified by the stability constant (log K). A higher log K value indicates a stronger and more stable complex. The following tables summarize the reported stability constants for various substituted isonicotinic acids with different transition metal ions.
Table 1: Stability Constants (log K) of Isonicotinic Acid Hydrazide Derivatives with Transition Metals
| Ligand | Metal Ion | log K₁ | log K₂ | Overall Stability (log β₂) | Method | Reference |
| Isonicotinic Acid Hydrazide | Ni(II) | - | - | > log 61.21 | Spectrophotometry | [3] |
| Isonicotinic Acid Hydrazide | Cu(II) | - | - | > log 61.21 | Spectrophotometry | [3] |
| Isonicotinic Acid Hydrazide | Co(II) | - | - | > log 61.21 | Spectrophotometry | [3] |
| Isonicotinic Acid Hydrazide | Fe(II) | - | - | > log 61.21 | Spectrophotometry | [3] |
| Isonicotinic Acid Hydrazide | Mn(II) | - | - | > log 61.21 | Spectrophotometry | [3] |
| Isonicotinic Acid Hydrazide | Zn(II) | - | - | < log 61.21 | Spectrophotometry | [3] |
| N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene] isonicotinohydrazide | Cu(II) | - | - | - | pH-metry | [4] |
| N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene] isonicotinohydrazide | Co(II) | - | - | - | pH-metry | [4] |
| N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene] isonicotinohydrazide | Mn(II) | - | - | - | pH-metry | [4] |
| N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene] isonicotinohydrazide | Ni(II) | - | - | - | pH-metry | [4] |
| N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene] isonicotinohydrazide | Zn(II) | - | - | - | pH-metry | [4] |
Note: The order of stability for N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene] isonicotinohydrazide was found to be Cu(II) > Co(II) > Mn(II) > Ni(II) > Zn(II).[4]
Table 2: Stability Constants (log β₂) of Hydrazone Derivatives with Iron
| Ligand | Metal Ion | Overall Stability (log β₂) | Method | Reference |
| Pyridoxal Isonicotinoyl Hydrazone (PIH) | Fe(III) | 37.0 | Spectrophotometry | [5] |
| Salicylaldehyde Isonicotinoyl Hydrazone (SIH) | Fe(III) | 37.6 | Spectrophotometry | [5] |
Table 3: Stability Constants of Nicotinic Acid (an isomer of isonicotinic acid) with Transition Metals
| Ligand | Metal Ion | log K₁ (36% MeOH-Water) | log K₁ (30% EtOH-Water) | Method | Reference |
| Nicotinic Acid | V(II) | 3.68 | 2.81 | pH-metry | [6][7] |
| Nicotinic Acid | Cr(II) | 4.39 | - | pH-metry | [6][7] |
| Nicotinic Acid | Fe(III) | 4.19 | - | pH-metry | [6][7] |
| Nicotinic Acid | Co(II) | 3.26 | - | pH-metry | [6][7] |
| Nicotinic Acid | Ni(II) | 3.09 | 3.05 | pH-metry | [6][7] |
| Nicotinic Acid | Cu(II) | 2.59 | 2.49 | pH-metry | [6][7] |
| Nicotinic Acid | Zn(II) | 2.81 | 2.49 | pH-metry | [6][7] |
Experimental Protocols
Accurate determination of stability constants is crucial for comparing the chelating properties of different ligands. The following are detailed methodologies for commonly used techniques.
Synthesis of Substituted Isonicotinic Acid Hydrazides
A general and efficient method for synthesizing isonicotinic acid hydrazide derivatives, particularly Schiff bases, involves the condensation of isonicotinic acid hydrazide (isoniazid) with a suitable aldehyde or ketone.[8]
General Procedure:
-
Dissolution: Dissolve equimolar amounts of isonicotinic acid hydrazide and the desired aldehyde or ketone separately in a minimal amount of a suitable solvent (e.g., ethanol, methanol).
-
Reaction: Mix the two solutions in a round-bottom flask.
-
Catalysis (Optional): Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation: After the reaction is complete, cool the mixture. The product often precipitates out of the solution and can be collected by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the pure substituted isonicotinic acid hydrazide.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Determination of Stability Constants
This technique is widely used to determine the proton-ligand and metal-ligand stability constants.[9][10][11]
Materials and Solutions:
-
Standardized solution of a strong acid (e.g., HClO₄).
-
Standardized solution of a strong base (e.g., carbonate-free NaOH or KOH).[12]
-
Solution of the ligand (substituted isonicotinic acid) of known concentration.
-
Solutions of the metal salts (e.g., nitrates or perchlorates) of known concentrations.
-
A solution of an inert electrolyte to maintain constant ionic strength (e.g., KNO₃ or NaClO₄).[3]
-
High-purity water (double-distilled or deionized).
-
Calibrated pH meter with a combined glass electrode.
Procedure:
-
Prepare the following sets of solutions:
-
Set 1 (Acid Blank): Strong acid + inert electrolyte.
-
Set 2 (Ligand Blank): Strong acid + ligand + inert electrolyte.
-
Set 3 (Metal-Ligand): Strong acid + ligand + metal salt + inert electrolyte.[10]
-
-
Titration: Titrate each set of solutions against the standardized strong base at a constant temperature.
-
Data Collection: Record the pH value after each addition of the titrant.
-
Data Analysis:
-
Plot the pH versus the volume of base added for all three titrations.
-
From the titration curves, calculate the proton-ligand stability constants (pKa values) of the ligand.
-
Using the pKa values and the data from the metal-ligand titration, calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration (pL).
-
Plot n̄ versus pL to obtain the formation curve.
-
From the formation curve, determine the stepwise stability constants (log K₁, log K₂, etc.). For example, the value of pL at n̄ = 0.5 corresponds to log K₁.[13]
-
This method is suitable for complexes that are colored or absorb light in the UV-visible region.[14][15]
Procedure (Job's Method of Continuous Variation):
Job's method, also known as the continuous variation method, is employed to determine the stoichiometry of a metal-ligand complex.[2][16][17][18][19]
-
Prepare a series of solutions: The total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1.
-
Measure Absorbance: Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the complex.
-
Plot Data: Plot the absorbance versus the mole fraction of the ligand.
-
Determine Stoichiometry: The plot will show two linear portions that intersect. The mole fraction at the intersection point corresponds to the stoichiometry of the complex. For instance, a maximum at a mole fraction of 0.5 indicates a 1:1 metal-to-ligand ratio, while a maximum at 0.67 suggests a 1:2 ratio.[2]
-
Calculate Stability Constant: The stability constant can be calculated from the absorbance data of the solutions at equilibrium.[1]
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow for Determining Chelating Properties
The following diagram illustrates a typical workflow for synthesizing and characterizing the chelating properties of substituted isonicotinic acids.
References
- 1. scribd.com [scribd.com]
- 2. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 3. iljs.org.ng [iljs.org.ng]
- 4. researchgate.net [researchgate.net]
- 5. The interaction of pyridoxal isonicotinoyl hydrazone (PIH) and salicylaldehyde isonicotinoyl hydrazone (SIH) with iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability constants of Nicotinic acid (vitamin B3) complexes with transition metal ions : IRJASH Journal : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 7. rspsciencehub.com [rspsciencehub.com]
- 8. sciensage.info [sciensage.info]
- 9. materialsciencetech.com [materialsciencetech.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. cost-nectar.eu [cost-nectar.eu]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. curresweb.com [curresweb.com]
- 16. asdlib.org [asdlib.org]
- 17. Job's continuous variation method: Significance and symbolism [wisdomlib.org]
- 18. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 19. Job plot - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,6-Dimethylisonicotinic Acid
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2,6-Dimethylisonicotinic acid, a key chemical intermediate, is crucial for process optimization, quality control, and regulatory compliance. The cross-validation of analytical methods is a critical step to ensure that different analytical techniques produce comparable and reliable data. This guide provides an objective comparison of common analytical methods for the quantification of this compound, supported by established experimental protocols and typical performance data. While specific cross-validation studies for this exact analyte are not extensively published, this document synthesizes information from validated methods for analogous compounds to present a robust comparative framework.
The primary analytical techniques suitable for the quantification of this compound include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). The selection of a particular method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.
Comparative Performance of Analytical Methods
The following tables summarize the typical performance characteristics for the analysis of this compound and similar small molecules using HPLC-UV, GC-MS, and UPLC-MS/MS. These validation parameters are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]
Table 1: Comparison of Quantitative Performance Parameters
| Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Linearity (R²) | > 0.998 | > 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 1 - 10 ng/mL | 0.01 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 50 - 150 ng/mL | 5 - 30 ng/mL | 0.05 - 5 ng/mL |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Accuracy/Recovery (%) | 95 - 105% | 90 - 110% | 85 - 115% |
Table 2: General Method Characteristics
| Characteristic | HPLC-UV | GC-MS | UPLC-MS/MS |
| Principle | Separation based on polarity with UV absorbance detection. | Separation of volatile compounds with mass-based detection. | High-resolution separation with highly selective and sensitive mass detection. |
| Sample Derivatization | Not typically required. | Often required to increase volatility and thermal stability. | May be used to improve ionization efficiency. |
| Throughput | Moderate | Low to Moderate | High |
| Cost | Low | Moderate | High |
| Selectivity | Moderate | High | Very High |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar carboxylic acids and can be adapted for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine analysis and quality control where high sensitivity is not the primary requirement.
Instrumentation:
-
Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water, Solvent A) and an organic solvent (e.g., acetonitrile or methanol, Solvent B).
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 260-270 nm).
-
-
Quantification: Generate a calibration curve by injecting a series of standard solutions of known concentrations. The concentration of the analyte in the samples is determined by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and is suitable for identifying and quantifying volatile and thermally stable compounds. Derivatization is often necessary for carboxylic acids to improve their volatility.[3]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
-
Capillary column suitable for polar analytes (e.g., a wax or phenyl-substituted column).
Procedure:
-
Sample Preparation (with Derivatization):
-
Dry the sample containing this compound under a stream of nitrogen.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and an appropriate solvent (e.g., acetonitrile).
-
Heat the mixture (e.g., at 60-70°C for 30 minutes) to facilitate the formation of the trimethylsilyl (TMS) ester.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
-
Quantification: An internal standard (e.g., a deuterated analog) is recommended. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is the gold standard for trace-level quantification in complex matrices due to its exceptional sensitivity and selectivity.[4]
Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Reversed-phase C18 column with smaller particle size (e.g., 1.7 µm, 2.1 x 50 mm).
Mobile Phase:
-
A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B).[5][6]
Procedure:
-
Sample Preparation: Simple dilution in the initial mobile phase is often sufficient. For complex matrices, a protein precipitation or solid-phase extraction may be necessary.[4]
-
UPLC-MS/MS Conditions:
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.
-
-
Quantification: An isotopically labeled internal standard is highly recommended. The quantification is based on a calibration curve generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Visualizing the Cross-Validation Workflow
A systematic approach is essential for the successful cross-validation of analytical methods. The following diagrams illustrate the general workflow and the logical relationships in the cross-validation process.
Caption: A flowchart illustrating the cross-validation process between two analytical methods.
Caption: Key parameters assessed during analytical method validation.
Caption: A decision tree for selecting an appropriate analytical method.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. gcms.cz [gcms.cz]
- 4. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma [frontiersin.org]
A Comparative Review of Substituted Isonicotinic Acids and Their Derivatives in Diverse Applications
For Researchers, Scientists, and Drug Development Professionals
Substituted isonicotinic acids, a class of pyridine-4-carboxylic acid derivatives, have emerged as a versatile scaffold in various scientific disciplines. Their unique structural features allow for a wide range of chemical modifications, leading to compounds with significant applications in medicinal chemistry, materials science, and catalysis. This guide provides a comprehensive comparison of the performance of various substituted isonicotinic acid derivatives, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
Medicinal Chemistry Applications
Substituted isonicotinic acid derivatives have shown significant promise as therapeutic agents, exhibiting a broad spectrum of biological activities. The following sections compare their efficacy in different therapeutic areas.
Antitubercular Activity
Isonicotinic acid hydrazide, commonly known as isoniazid, is a cornerstone in the treatment of tuberculosis.[1] Numerous derivatives have been synthesized to enhance its efficacy and overcome drug resistance.
Table 1: Comparative Antitubercular Activity of Substituted Isonicotinic Acid Hydrazide Derivatives
| Compound | Substitution | Target Strain | MIC (µg/mL) | Reference |
| Isoniazid | - | M. tuberculosis H37Rv | 0.02 - 0.1 | [1] |
| Compound 1a | 3-ethoxysalicylaldehyde hydrazone | M. tuberculosis H37Rv | < 7.8 | [1] |
| Compound 1b | 4-hydroxy-3-methoxybenzaldehyde hydrazone | M. tuberculosis H37Rv | < 7.8 | [1] |
| Compound 1c | 2-hydroxy-1-naphthaldehyde hydrazone | M. tuberculosis H37Rv | 15.6 | [1] |
| IBP19 | Pyridazinone derivative | M. tuberculosis H37Rv | 1.562 | [2][3] |
| IBP21 | Pyridazinone derivative | M. tuberculosis H37Rv | 1.562 | [2][3] |
| IBP22 | Pyridazinone derivative | M. tuberculosis H37Rv | 1.562 | [2][3] |
| IBP29 | Pyridazinone derivative | M. tuberculosis H37Rv | 1.562 | [2][3] |
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
This protocol is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase). The turbidity is adjusted to a McFarland standard of 1.0.
-
Drug Dilution: Test compounds are serially diluted in a 96-well microplate containing 7H9 broth.
-
Inoculation: Each well is inoculated with the bacterial suspension to a final volume of 200 µL.
-
Incubation: The plates are sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: After incubation, 30 µL of Alamar Blue reagent is added to each well.
-
Reading Results: The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth, while a blue color indicates inhibition. The MIC is the lowest concentration of the compound that prevents the color change.[4][5]
Mechanism of Action: Isoniazid and DprE1 Inhibition
Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form then covalently adducts with NAD(H), leading to the inhibition of InhA, an enoyl-ACP reductase involved in mycolic acid biosynthesis.[6][7][8][9] Some newer derivatives act by inhibiting decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), another crucial enzyme in the mycobacterial cell wall synthesis pathway.[10][11]
Anticancer Activity
Several isonicotinic acid derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the inhibition of tubulin polymerization, a critical process for cell division.
Table 2: Comparative Anticancer Activity of Substituted Isonicotinic Acid Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Doxorubicin (Reference) | Various | Varies | [12] |
| Isoniazid Derivative 1 | Human cancer cell lines | 0.61 - 3.36 | [12] |
| Isatin-Isoniazid Hybrid 6a | M. tuberculosis mc²6230 | 0.195 | [13] |
| Isatin-Isoniazid Hybrid 10a | M. tuberculosis mc²6230 | >200 | [13] |
| Compound [I] | SGC-7901 (gastric cancer) | 0.21 µM | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO or another suitable solvent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[15][16][17][18]
Mechanism of Action: Tubulin Polymerization Inhibition
Certain anticancer compounds derived from isonicotinic acid function by binding to tubulin, the protein subunit of microtubules. This binding disrupts the dynamic instability of microtubules, which is essential for the formation of the mitotic spindle during cell division. The inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[2][14][19][20][21]
Anti-inflammatory Activity
Substituted isonicotinic acid derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of reactive oxygen species (ROS) production.
Table 3: Comparative Anti-inflammatory Activity of Substituted Isonicotinates
| Compound | % Inhibition of ROS at 25 µg/mL | IC50 (µg/mL) | Reference |
| Ibuprofen (Standard) | - | 11.2 ± 1.9 | [6] |
| Compound 5 | 95.9 | 1.42 ± 0.1 | [6] |
| Compound 6 | 94.2 | 8.6 ± 0.5 | [6] |
| Compound 8a | 94.8 | 19.6 ± 3.4 | [6] |
| Compound 8b | 91.5 | 3.7 ± 1.7 | [6] |
Materials Science Applications
In materials science, isonicotinic acid and its derivatives serve as versatile organic linkers for the construction of Metal-Organic Frameworks (MOFs). These materials exhibit high porosity and tunable properties, making them suitable for applications such as gas separation and catalysis.
Table 4: Comparison of Isonicotinic Acid-Based Metal-Organic Frameworks
| MOF | Metal Ion | Linker | Application | Key Performance Metric | Reference |
| MUV-26α | Iron | Isonicotinic acid | CO2/N2 Separation | High selectivity due to size-exclusion and thermodynamic effects | [22] |
| MUV-26β | Iron | Isonicotinic acid | CO2/N2 Separation | Ultramicroporous structure enhances selectivity | [22] |
| NU-56 | Zirconium/Nickel | 3-Aminoisonicotinic acid | Cr(VI) Removal from Water | High removal capacity | [23][24] |
Experimental Protocol: Synthesis of an Isonicotinic Acid-Based MOF (MUV-26α)
-
Precursor Solution: A preformed iron cluster, [Fe₃O(CH₃COO)₆]ClO₄·3H₂O, is dissolved in N,N-dimethylformamide (DMF).
-
Linker Addition: Isonicotinic acid is added to the solution and sonicated until a complete dispersion is achieved.
-
Solvothermal Synthesis: The mixture is heated in an oven at 120°C for 48 hours.
-
Washing and Activation: The resulting crystals are washed with DMF and methanol, followed by activation under vacuum at 150°C for 24 hours.[22]
Catalysis Applications
Metal complexes incorporating substituted isonicotinic acid ligands have demonstrated catalytic activity in various organic transformations, such as C-N coupling reactions.
Table 5: Catalytic Performance of a Copper Complex with a Substituted Isonicotinohydrazide Ligand
| Catalyst | Reaction | Substrates | Yield (%) | Reference |
| Copper(II) complex of (C₁₄H₁₀N₄O₂) | Amination of aryl halides | Aniline and Bromobenzene | Excellent | [13][25] |
The field of substituted isonicotinic acids continues to be an active area of research, with new derivatives and applications continually being explored. The data and protocols presented in this guide offer a valuable resource for researchers looking to build upon the existing knowledge and develop novel solutions in medicine, materials science, and catalysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 9. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 10. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. sciensage.info [sciensage.info]
- 14. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. atcc.org [atcc.org]
- 19. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Tubulin-Interactive Natural Products as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ultramicroporous iron-isonicotinate MOFs combining size-exclusion kinetics and thermodynamics for efficient CO 2 /N 2 gas separation - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA08934C [pubs.rsc.org]
- 23. Mechanisms of action of isoniazid | Semantic Scholar [semanticscholar.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. sciensage.info [sciensage.info]
benchmarking the synthesis of 2,6-Dimethylisonicotinic acid against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for 2,6-dimethylisonicotinic acid, a crucial building block in the development of various pharmaceutical compounds. By presenting key performance indicators, detailed experimental protocols, and visual workflows, this document aims to assist researchers in selecting the most appropriate synthetic strategy for their specific needs, considering factors such as yield, purity, and scalability.
Comparative Data of Synthetic Methods
Two primary synthetic routes for this compound are benchmarked in this guide. The first is a documented method involving the hydrolysis of a cyanopyridine intermediate. The second is a proposed alternative route based on the selective oxidation of a trimethylpyridine precursor. The following table summarizes the key quantitative data for each method.
| Metric | Method 1: Hydrolysis of 2,6-Dimethyl-4-cyanopyridine | Method 2: Selective Oxidation of 2,4,6-Trimethylpyridine |
| Starting Material | 2,6-Dimethyl-4-cyanopyridine | 2,4,6-Trimethylpyridine (γ-Collidine) |
| Key Transformation | Nitrile Hydrolysis | Selective Methyl Group Oxidation |
| Reagents | Concentrated Sulfuric Acid, Sodium Hydroxide | Potassium Permanganate, Sodium Hydroxide |
| Solvent | Water | Water |
| Reaction Temperature | 100°C | 95-100°C (reflux) |
| Reaction Time | 5 hours | 4 hours |
| Reported Yield | ~5% (for analytical purposes) | Estimated >70% (based on analogous reactions) |
| Reported Purity | High (after extensive purification) | Good to High (requires purification) |
| Key Advantages | Direct conversion of the nitrile to the carboxylic acid. | Potentially higher yielding and uses a common starting material. |
| Key Disadvantages | Very low reported yield in the literature, requiring extensive purification. | Potential for over-oxidation to dicarboxylic or tricarboxylic acids, requiring careful control of reaction conditions. |
Experimental Protocols
Method 1: Synthesis of this compound via Hydrolysis of 2,6-Dimethyl-4-cyanopyridine
This method relies on the acidic hydrolysis of the nitrile group of 2,6-dimethyl-4-cyanopyridine.
Synthesis of the Starting Material: 2,6-Dimethyl-4-cyanopyridine
The starting material, 2,6-dimethyl-4-cyanopyridine, can be synthesized from 2,6-lutidine. One common method is the ammoxidation of 2,6-lutidine, though direct cyanation of pyridine derivatives is also possible.
Hydrolysis Protocol
A mixture of 2,6-dimethyl-4-cyanopyridine (1.0 g, 7.56 mmol) and 5 mL of concentrated sulfuric acid is heated at 100°C for 5 hours.[1] The resulting solution is then cooled in an ice bath and the pH is adjusted to 3.5 with a 10 N sodium hydroxide solution.[1] The solution is concentrated to dryness. The desired product, this compound, is then extracted from the residue using a Soxhlet extractor with ether for 48 hours.[1]
Method 2 (Proposed): Synthesis of this compound via Selective Oxidation of 2,4,6-Trimethylpyridine
This proposed method leverages the selective oxidation of the 4-methyl group of 2,4,6-trimethylpyridine (γ-collidine). The methyl groups at the 2- and 6-positions are sterically hindered, and the 4-position is electronically activated, which should favor its selective oxidation.
Protocol
To a stirred solution of 2,4,6-trimethylpyridine (12.1 g, 0.1 mol) in 200 mL of water, potassium permanganate (31.6 g, 0.2 mol) is added portion-wise over a period of 1 hour. The reaction mixture is then heated to reflux (95-100°C) for 4 hours. After the reaction is complete (indicated by the disappearance of the purple permanganate color), the mixture is cooled to room temperature and the manganese dioxide precipitate is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is redissolved in a minimum amount of water and acidified with concentrated hydrochloric acid to a pH of 3.5. The precipitated product, this compound, is collected by filtration, washed with cold water, and dried.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis methods.
Caption: Workflow for the synthesis of this compound via hydrolysis.
Caption: Proposed workflow for the synthesis of this compound via selective oxidation.
Conclusion
The synthesis of this compound can be approached through multiple pathways. The hydrolysis of 2,6-dimethyl-4-cyanopyridine is a documented method, but the reported yield is impractically low for large-scale synthesis, likely due to harsh reaction conditions and purification challenges.
The proposed selective oxidation of 2,4,6-trimethylpyridine presents a theoretically more viable alternative. This route is anticipated to offer a significantly higher yield and utilizes a readily available starting material. However, careful optimization of the reaction conditions would be critical to prevent over-oxidation and ensure high selectivity for the desired product. Further experimental validation of this proposed route is warranted to establish it as a benchmark method for the synthesis of this compound. Researchers should consider these factors when selecting a synthetic strategy for their specific research and development objectives.
References
A Comparative Analysis of the Antimicrobial Potential of Isonicotinic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antimicrobial potential of various isonicotinic acid analogs. Isonicotinic acid, a pyridine derivative, and its analogs have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, most notably their antimicrobial effects. This document summarizes quantitative antimicrobial data, details relevant experimental protocols, and visualizes the key mechanistic pathways.
Data Presentation: Antimicrobial Activity of Isonicotinic Acid Analogs
The antimicrobial efficacy of isonicotinic acid analogs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various isonicotinic acid hydrazone derivatives against selected Gram-positive bacteria, Gram-negative bacteria, and fungi. Lower MIC values indicate higher antimicrobial potency.
Table 1: Antibacterial Activity of Isonicotinic Acid Hydrazone Analogs (MIC in µg/mL)
| Compound/Analog | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Reference |
| Isoniazid (Isonicotinic Acid Hydrazide) | >100 | >100 | >100 | [1] |
| N'-(phenyl)isonicotinohydrazide | 62.5 | 125 | 250 | [1] |
| N'-(4-chlorophenyl)isonicotinohydrazide | 31.25 | 62.5 | 125 | [1] |
| N'-(4-nitrophenyl)isonicotinohydrazide | 15.62 | 31.25 | 62.5 | [1] |
| Hydrazone with 4-fluorobenzaldehyde | <0.98 | <0.98 | >500 | [2] |
| Hydrazone with 4-chlorobenzaldehyde | 1.95 | 1.95 | >500 | [2] |
| Hydrazone with 4-nitrobenzaldehyde | 3.91 | 1.95 | 125 | [2] |
Table 2: Antifungal Activity of Isonicotinic Acid Hydrazone Analogs (MIC in µg/mL)
| Compound/Analog | Candida albicans | Aspergillus niger | Reference |
| Isoniazid (Isonicotinic Acid Hydrazide) | >100 | >100 | [3] |
| N'-(phenyl)isonicotinohydrazide | 125 | 250 | [3] |
| N'-(4-chlorophenyl)isonicotinohydrazide | 62.5 | 125 | [3] |
| N'-(4-nitrophenyl)isonicotinohydrazide | 31.25 | 62.5 | [3] |
| Hydrazone with 4-fluorobenzaldehyde | 250 | >500 | [2] |
| Hydrazone with 4-chlorobenzaldehyde | 125 | 250 | [2] |
| Hydrazone with 4-nitrobenzaldehyde | 62.5 | 125 | [2] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical experiment for assessing the antimicrobial potential of chemical compounds. The broth microdilution method is a widely accepted and standardized technique for this purpose.
Broth Microdilution Method for MIC Determination
This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the isonicotinic acid analogs in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Microbial Cultures: Prepare fresh overnight cultures of the test microorganisms.
-
96-Well Microtiter Plates: Sterile, flat-bottomed plates.
2. Inoculum Preparation:
-
Aseptically pick several colonies of the microorganism from an agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution of Test Compounds:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
5. Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Mandatory Visualization
The following diagrams illustrate the proposed mechanism of action for isonicotinic acid hydrazones and a typical experimental workflow for antimicrobial screening.
Caption: Proposed mechanism of action of isonicotinic acid hydrazones.
Caption: Experimental workflow for antimicrobial screening.
Comparative Analysis and Structure-Activity Relationship (SAR)
The antimicrobial activity of isonicotinic acid analogs is significantly influenced by the nature and position of substituents on the aromatic ring. Key observations from the compiled data include:
-
Enhanced Activity of Hydrazones: The condensation of isonicotinic acid hydrazide with various aldehydes to form hydrazones generally leads to a significant increase in antimicrobial activity compared to the parent isoniazid.[1][2]
-
Role of Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (-NO₂) and chloro (-Cl) groups, on the phenyl ring of the hydrazone moiety often enhances antibacterial and antifungal activity.[1] This is evident in the lower MIC values of N'-(4-nitrophenyl)isonicotinohydrazide compared to the unsubstituted N'-(phenyl)isonicotinohydrazide.
-
Gram-Positive vs. Gram-Negative Activity: Many isonicotinic acid hydrazones exhibit greater potency against Gram-positive bacteria than Gram-negative bacteria.[2] This difference may be attributed to the structural variations in the cell envelopes of these bacterial types.
-
Mechanism of Action: For antitubercular activity, the primary mechanism of action for isoniazid and many of its hydrazone analogs involves the inhibition of the enoyl-acyl carrier protein reductase (InhA). This enzyme is a key component of the fatty acid synthase II (FAS-II) system, which is essential for the biosynthesis of mycolic acids, a major component of the mycobacterial cell wall.[4] Inhibition of InhA disrupts cell wall synthesis, leading to bacterial cell death. While this mechanism is well-established for Mycobacterium tuberculosis, it is plausible that related enzymes in the fatty acid synthesis pathway are targeted in other susceptible microorganisms. Molecular docking studies have suggested that the hydrazone moiety plays a crucial role in binding to the active site of InhA.
References
- 1. Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wjbphs.com [wjbphs.com]
Safety Operating Guide
Proper Disposal of 2,6-Dimethylisonicotinic Acid: A Step-by-Step Guide
For Immediate Reference: Treat 2,6-Dimethylisonicotinic Acid as a Hazardous Chemical Waste. Due to its classification for acute oral toxicity, skin and eye irritation, and potential respiratory irritation, this compound requires careful handling and disposal through designated hazardous waste streams.[1] Adherence to institutional and regulatory protocols is mandatory to ensure personnel safety and environmental protection.
This guide provides essential procedural steps for the safe and compliant disposal of this compound in a laboratory setting, targeting researchers, scientists, and drug development professionals.
Summary of Hazards and Required Precautions
Before handling or preparing for disposal, it is crucial to be aware of the hazards associated with this compound.
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or inhaled.[1] | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side shields. |
| Skin Irritation | Causes skin irritation.[1] | Chemical-resistant gloves, lab coat. |
| Eye Irritation | Causes serious eye irritation.[1] | Safety goggles with side shields or a face shield. |
| Respiratory Irritation | May cause respiratory irritation.[1] | Handle in a well-ventilated area, preferably a chemical fume hood. |
Step-by-Step Disposal Protocol
The proper disposal of this compound must follow a structured procedure to minimize risks. The following steps outline the recommended protocol from waste generation to final pickup.
1. Waste Identification and Segregation:
-
Treat all forms of this compound waste—including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips)—as hazardous waste.
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.
2. Waste Collection and Containerization:
-
Use a designated, properly labeled, and sealable waste container for all this compound waste.
-
The container must be made of a material compatible with the chemical.
-
For solid waste, a clearly labeled, sealed bag may be used before placement in a rigid outer container.
-
For liquid waste, use a leak-proof container with a secure cap.
3. Labeling of Waste Containers:
-
Clearly label the waste container with "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Indicate the approximate quantity of the waste.
-
Include any other information required by your institution's Environmental Health and Safety (EHS) department.
4. Storage of Waste:
-
Store the sealed waste container in a designated and secure waste accumulation area.
-
This area should be well-ventilated.
-
Ensure that the storage location is away from incompatible materials.
5. Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide a complete and accurate description of the waste.
-
Follow all instructions provided by the EHS office or the disposal contractor regarding pickup procedures.
6. Spill Cleanup:
-
In the event of a small spill, and if you are trained to do so, absorb the material with a dry, inert substance.
-
Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
Ensure adequate ventilation and wear appropriate PPE during cleanup.
-
For larger spills, evacuate the area and contact your institution's emergency response team.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for 2,6-Dimethylisonicotinic Acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling, storage, and disposal of 2,6-Dimethylisonicotinic acid. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risks.
Hazard Identification and Immediate Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on the available safety data, the compound is classified with the following hazards[1]:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
Harmful if inhaled (H332)
-
May cause respiratory irritation (H335)
Immediate precautions include avoiding the generation of dust and ensuring adequate ventilation. In case of exposure, follow the first aid measures outlined in the operational plan.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. This is based on general guidance for handling powdered and acidic chemicals[2][3][4].
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes, preventing serious eye irritation[3][5]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents skin contact and subsequent irritation[2][6]. |
| Respiratory Protection | A NIOSH-approved respirator for particulates (e.g., N95) or a higher level of respiratory protection based on the scale of work and potential for dust generation. | Protects against inhalation of harmful dust particles that can cause respiratory irritation[3][7]. |
| Body Protection | A lab coat, long-sleeved shirt, and long pants. | Provides a barrier to prevent skin contact with the chemical[3]. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects[6]. |
Quantitative Data Summary
While specific occupational exposure limits (OELs) for this compound are not established, it is crucial to handle it with care. The following table summarizes available physical and chemical data for similar compounds to provide context.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [8] |
| Molecular Weight | 151.16 g/mol | [8] |
| Appearance | Solid (powder/crystal) | [9] |
| Storage Temperature | Room temperature | [8] |
Operational Plan: Step-by-Step Guidance
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure proper ventilation and containment[10].
-
PPE Inspection: Before starting any work, inspect all PPE to ensure it is in good condition.
-
Weighing: When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to minimize dust dispersion.
-
Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing. For acidic compounds, always add the acid to water, not the other way around, if applicable.
-
Avoid Inhalation and Contact: Handle the compound carefully to avoid creating dust. Do not breathe in the dust or allow the substance to come into contact with skin or eyes[8].
-
Container: Store this compound in a tightly closed, properly labeled container[8].
-
Location: Store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents, bases, and other incompatible materials.
-
Evacuation: In case of a significant spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Use appropriate PPE during cleanup.
-
Reporting: Report all spills to the laboratory supervisor or safety officer.
-
Waste Container: Collect waste this compound and any contaminated materials in a designated, labeled, and sealed hazardous waste container.
-
Neutralization (if applicable): For acidic waste, neutralization with a suitable base may be required before disposal. This should be done by trained personnel following established laboratory procedures.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures[1].
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal, emphasizing safety at each step.
Caption: Safe handling workflow for this compound.
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. nipissingu.ca [nipissingu.ca]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. 2,6-Dimethoxyisonicotinic acid | C8H9NO4 | CID 235752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. americanchemistry.com [americanchemistry.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemimpex.com [chemimpex.com]
- 10. coral.washington.edu [coral.washington.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
